[4-(2,2-Difluoroethyl)piperazin-1-yl]acetic acid
Descripción
Propiedades
IUPAC Name |
2-[4-(2,2-difluoroethyl)piperazin-1-yl]acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14F2N2O2/c9-7(10)5-11-1-3-12(4-2-11)6-8(13)14/h7H,1-6H2,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIGDAZSQIBUFMY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC(F)F)CC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14F2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
[4-(2,2-Difluoroethyl)piperazin-1-yl]acetic acid chemical structure
#[4-(2,2-Difluoroethyl)piperazin-1-yl]acetic acid: A Technical Guide to Physicochemical Profiling, Synthesis, and Applications in Medicinal Chemistry
Executive Summary
In contemporary medicinal chemistry, the strategic incorporation of fluorinated motifs is a proven tactic for optimizing the pharmacokinetic and pharmacodynamic profiles of drug candidates. [4-(2,2-Difluoroethyl)piperazin-1-yl]acetic acid (C₈H₁₄F₂N₂O₂) represents a highly specialized, zwitterionic building block designed to address common liabilities in drug discovery, such as poor metabolic stability, excessive basicity, and suboptimal membrane permeability. This whitepaper provides an in-depth technical analysis of its structural rationale, validated synthetic methodologies, and its emerging role in the development of targeted therapeutics, including kinase inhibitors and protein degraders (PROTACs).
Structural and Physicochemical Profiling
The architectural brilliance of[4-(2,2-Difluoroethyl)piperazin-1-yl]acetic acid lies in the synergistic combination of a rigid piperazine vector, an electron-withdrawing fluorinated alkyl group, and a versatile carboxylic acid handle.
The Inductive Power of the 2,2-Difluoroethyl Group
Unsubstituted piperazines typically possess a highly basic secondary amine (pKa ~9.8), which is nearly fully protonated at physiological pH (7.4). While this can aid solubility, excessive basicity often leads to poor passive membrane permeability and increases the risk of hERG channel blockade (cardiotoxicity).
The addition of the 2,2-difluoroethyl group (-CH₂CHF₂) introduces a profound inductive electron-withdrawing effect (-I effect) through the sigma bond network. This pulls electron density away from the adjacent N4 nitrogen, significantly reducing the availability of its lone pair. As a result, the pKa of the amine drops to approximately 7.09[1]. This precise modulation ensures that a substantial fraction of the molecule exists in a neutral, lipophilic state at pH 7.4, enhancing cellular penetration while simultaneously blocking oxidative N-dealkylation by CYP450 enzymes.
Zwitterionic Dynamics
The N1 position is functionalized with an acetic acid moiety. With a carboxylic acid pKa of ~2.5, this group is deprotonated at physiological pH, rendering the overall molecule a zwitterion. This dual-charge state provides an excellent balance of aqueous solubility and lipophilicity (logD), making it an ideal linker or solubilizing appendage in complex drug architectures.
Quantitative Physicochemical Summary
| Property | Value | Structural Rationale & Significance |
| Chemical Formula | C₈H₁₄F₂N₂O₂ | Low molecular weight (208.21 g/mol ) allows incorporation without violating Lipinski's Rule of 5. |
| Molecular Weight | 208.21 g/mol | Preserves ligand efficiency when used as a linker or terminal appendage. |
| Predicted pKa (Amine) | ~7.09 | Mitigates hERG liability and improves passive permeability[1]. |
| Predicted pKa (Acid) | ~2.50 | Ensures deprotonation at pH 7.4, forming a highly soluble zwitterionic species. |
| Topological Polar Surface Area (TPSA) | ~40.5 Ų | Falls well within the optimal range (< 90 Ų) for blood-brain barrier (BBB) penetration if required. |
Mechanistic Rationale in Drug Design
The selection of this specific building block over a standard methylpiperazine or unsubstituted piperazine is driven by a precise logic tree aimed at overcoming late-stage drug development hurdles.
Logic tree detailing the physicochemical and structural advantages of the target molecule.
Synthetic Methodology & Experimental Protocols
To ensure reproducibility and high fidelity in drug discovery campaigns, the synthesis of[4-(2,2-Difluoroethyl)piperazin-1-yl]acetic acid must be executed with strict control over alkylation kinetics and deprotection conditions. The following self-validating protocol utilizes commercially available 1-(2,2-difluoroethyl)piperazine as the starting material.
Synthetic workflow for[4-(2,2-Difluoroethyl)piperazin-1-yl]acetic acid preparation.
Phase 1: Controlled N-Alkylation
Objective: Synthesize tert-butyl 2-(4-(2,2-difluoroethyl)piperazin-1-yl)acetate without over-alkylation.
-
Setup : Suspend Potassium carbonate (K₂CO₃, 2.0 eq) in anhydrous Acetonitrile (ACN, 0.2 M). Add 1-(2,2-difluoroethyl)piperazine (1.0 eq) and cool the heterogeneous mixture to 0 °C under a nitrogen atmosphere.
-
Electrophile Addition : Add tert-butyl bromoacetate (1.05 eq) dropwise over 15 minutes.
-
Causality: Dropwise addition at 0 °C strictly controls the local concentration of the highly reactive electrophile. This minimizes the risk of double alkylation, which would irreversibly form a useless quaternary ammonium salt.
-
-
Reaction : Remove the ice bath and allow the mixture to stir at room temperature for 12 hours.
-
In-Process Control (IPC) : Monitor via LC-MS. The reaction is complete when the starting material mass is consumed and the intermediate mass ([M+H]⁺ = 265.1) is dominant.
-
Workup : Filter off the inorganic salts, concentrate the filtrate, and partition between Ethyl Acetate (EtOAc) and water. Wash with brine, dry over Na₂SO₄, and concentrate to yield the intermediate.
Phase 2: Orthogonal Deprotection and Isolation
Objective: Cleave the tert-butyl ester to reveal the free carboxylic acid while preserving the difluoroethyl group.
-
Acidic Cleavage : Dissolve the intermediate in Dichloromethane (DCM, 0.1 M) and cool to 0 °C. Add Trifluoroacetic acid (TFA, 10.0 eq) dropwise. Stir at room temperature for 4 hours.
-
IPC Validation : LC-MS must show a complete shift from m/z 265.1 to the target mass of m/z 209.1 ([M+H]⁺).
-
Azeotropic Workup (Critical Step) : Concentrate the reaction mixture under a stream of nitrogen. Add toluene and evaporate under reduced pressure (repeat 3x).
-
Causality: Toluene forms an azeotrope with TFA, ensuring the complete removal of the acid. If residual TFA remains, it will severely compromise downstream amide coupling efficiency by prematurely protonating the basic amine of the coupling partner or degrading coupling reagents like HATU.
-
-
Isolation : Triturate the resulting oily residue with cold diethyl ether. The product will precipitate as a clean, white TFA salt. Filter and dry under high vacuum.
Applications in Advanced Therapeutics
The unique physicochemical properties of[4-(2,2-Difluoroethyl)piperazin-1-yl]acetic acid have led to its widespread adoption in the patent literature for cutting-edge therapeutic modalities:
-
Kinase Inhibitors (IRAK4 & EGFR) : The building block is frequently utilized to functionalize the solvent-exposed regions of kinase inhibitors. For instance, in the development of pyrazolo[1,5-a]pyrimidine derivatives targeting Interleukin-1 Receptor-Associated Kinase 4 (IRAK4), this motif is used to enhance the pharmacokinetic half-life while maintaining high binding affinity[2]. Similarly, it has been integrated into novel aminopyrimidine scaffolds designed as Epidermal Growth Factor Receptor (EGFR) inhibitors[3].
-
Tricyclic Pyridones for Oncology : In the synthesis of complex tricyclic pyridones and pyrimidones for cancer treatment, the acetic acid handle serves as a critical attachment point for amide bond formation, allowing the difluoroethyl-piperazine moiety to act as a solubilizing, metabolically stable tail[4].
-
PROTAC Linkerology : In targeted protein degradation, the zwitterionic nature of this molecule makes it an exceptional rigidified linker component. It provides the necessary spatial projection between the E3 ligase ligand and the target protein binder while preventing the linker itself from becoming a metabolic liability.
References
1.[4] US11845761B2 - Tricyclic pyridones and pyrimidones. Google Patents. Available at: 2.[3] CN112538072A - Novel aminopyrimidine EGFR (epidermal growth factor receptor) inhibitor. Google Patents. Available at: 3.[2] WO2017108723A2 - PYRAZOLO[1,5a]PYRIMIDINE DERIVATIVES AS IRAK4 MODULATORS. Google Patents. Available at: 4.[1] 2,2-Difluoroethylamine Chemical Properties and pKa Data. LookChem. Available at: [Link]
Sources
- 1. lookchem.com [lookchem.com]
- 2. WO2017108723A2 - PYRAZOLO[1,5a]PYRIMIDINE DERIVATIVES AS IRAK4 MODULATORS - Google Patents [patents.google.com]
- 3. CN112538072A - Novel aminopyrimidine EGFR (epidermal growth factor receptor) inhibitor - Google Patents [patents.google.com]
- 4. US11845761B2 - Tricyclic pyridones and pyrimidones - Google Patents [patents.google.com]
Engineering Pharmacokinetics: A Technical Guide to 1-(2,2-Difluoroethyl)piperazine Acetic Acid Derivatives in Modern Drug Design
As drug discovery programs increasingly target complex intracellular kinases and phosphodiesterases, the physicochemical properties of lead compounds dictate their clinical viability. The 1-(2,2-difluoroethyl)piperazine moiety, particularly when functionalized as an acetic acid derivative, has emerged as a privileged building block. As a Senior Application Scientist, I frequently leverage this substructure to overcome severe ADME (Absorption, Distribution, Metabolism, and Excretion) bottlenecks.
This guide details the causal logic, physicochemical properties, and validated protocols for synthesizing and integrating this derivative into advanced therapeutic scaffolds.
The Physicochemical Rationale: Modulating pKa and Permeability
The primary challenge with incorporating unsubstituted piperazines into drug scaffolds is their high basicity (pKa ~9.7). At physiological pH (7.4), these amines are highly protonated, leading to poor passive membrane permeability and an increased risk of hERG channel blockade (cardiotoxicity).
By appending a 2,2-difluoroethyl group to the piperazine nitrogen, the strong electron-withdrawing inductive effect of the gem-difluoro moiety significantly reduces the basicity of the adjacent nitrogen. The pKa drops into the optimal "Goldilocks" zone of ~7.5–8.0. Consequently, a larger fraction of the molecule remains neutral at pH 7.4, drastically enhancing cell membrane permeability without completely sacrificing aqueous solubility. Furthermore, the robust C-F bonds resist oxidative metabolism by hepatic Cytochrome P450 enzymes, a common failure point for standard alkyl chains.
The addition of an acetic acid linker (yielding 2-(4-(2,2-difluoroethyl)piperazin-1-yl)acetic acid) transforms this pharmacophore into a versatile, zwitterionic intermediate. The carboxylic acid provides an ideal synthetic handle for amide coupling to complex heterocycles, such as benzolactams for IRAK4 inhibition [1] or benzoxazoles for PDE7 inhibition [2].
Quantitative Data Summary
The following table summarizes the key physicochemical properties of the core building block and its acetic acid derivative, derived from computational predictions and empirical databases [3].
| Property | 1-(2,2-Difluoroethyl)piperazine | 2-(4-(2,2-Difluoroethyl)piperazin-1-yl)acetic acid |
| CAS Number | 767609-14-3 | N/A (Proprietary Intermediate) |
| Molecular Formula | C6H12F2N2 | C8H14F2N2O2 |
| Molecular Weight | 150.17 g/mol | 208.21 g/mol |
| XLogP3 | 0.5 | ~0.1 (Zwitterionic state) |
| Estimated Basic pKa | ~7.8 | ~7.5 |
| H-Bond Donors | 1 | 1 |
| H-Bond Acceptors | 4 | 5 |
Logical Workflow and Methodologies
To ensure high-fidelity integration of this moiety into drug discovery pipelines, the experimental workflow must be strictly self-validating. Below is the logical progression from raw material to validated lead compound.
Fig 1. Synthetic and validation workflow for difluoroethyl piperazine acetic acid derivatives.
Protocol 1: Synthesis of 2-(4-(2,2-Difluoroethyl)piperazin-1-yl)acetic acid
Causality Check: We utilize tert-butyl bromoacetate rather than free bromoacetic acid to prevent uncontrolled polymerization and zwitterion precipitation during the alkylation phase. Potassium carbonate is selected as a mild, insoluble base to drive the reaction without hydrolyzing the ester.
Step-by-Step Methodology:
-
Alkylation: Dissolve 1-(2,2-difluoroethyl)piperazine (1.0 eq) in anhydrous acetonitrile (0.2 M). Add anhydrous K2CO3 (2.0 eq) and stir at room temperature for 15 minutes.
-
Reagent Addition: Dropwise add tert-butyl bromoacetate (1.1 eq) over 10 minutes.
-
Reaction & Monitoring: Heat the suspension to 60°C for 4 hours. Self-Validation: Monitor via LC-MS. The reaction is complete when the starting material mass (m/z 151 [M+H]+) is fully consumed, replaced by the intermediate (m/z 265 [M+H]+).
-
Workup: Filter the K2CO3 salts, concentrate the filtrate in vacuo, and partition between EtOAc and water. Wash the organic layer with brine, dry over Na2SO4, and concentrate.
-
Deprotection: Dissolve the crude tert-butyl ester in a 1:1 mixture of Dichloromethane (DCM) and Trifluoroacetic acid (TFA). Stir at room temperature for 2 hours.
-
Isolation: Concentrate the mixture under a stream of nitrogen to remove TFA. Triturate the resulting residue with cold diethyl ether to precipitate 2-(4-(2,2-difluoroethyl)piperazin-1-yl)acetic acid as a TFA salt. Confirm purity via 1H NMR (presence of the characteristic triplet of triplets for the -CHF2 proton at ~5.8-6.2 ppm).
Protocol 2: In Vitro Microsomal Stability Assay
Once the acetic acid derivative is coupled to the target scaffold, its metabolic stability must be empirically validated to confirm the protective effect of the difluoroethyl group.
Step-by-Step Methodology:
-
Preparation: Prepare a 10 mM stock of the synthesized drug conjugate in DMSO. Dilute to 1 µM in 0.1 M potassium phosphate buffer (pH 7.4).
-
Incubation: Add human or mouse liver microsomes (final concentration 0.5 mg/mL protein). Pre-incubate at 37°C for 5 minutes.
-
Initiation: Initiate the metabolic reaction by adding NADPH (final concentration 1 mM).
-
Quenching (Self-Validating Checkpoint): At time points 0, 15, 30, and 60 minutes, extract 50 µL aliquots and immediately quench into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide). The protein will precipitate, ensuring the reaction stops instantly.
-
Analysis: Centrifuge at 4000 rpm for 10 minutes. Analyze the supernatant via LC-MS/MS. Calculate the intrinsic clearance (CL_int) based on the log-linear depletion of the parent compound over time. A successful difluoroethyl integration typically yields a CL_int < 20 µL/min/mg protein.
Conclusion
The strategic application of 1-(2,2-difluoroethyl)piperazine acetic acid derivatives represents a masterclass in rational drug design. By deliberately tuning the pKa and blocking metabolic soft spots, researchers can rescue highly potent but poorly permeable scaffolds, translating in vitro activity into robust in vivo efficacy.
References
-
Discovery of Potent Benzolactam IRAK4 Inhibitors with Robust in Vivo Activity Source: NIH / PMC 1
-
WO2024038090A1 - Use of substituted benzoxazole and benzofuran compounds for the treatment and prevention of diseases associated with chronic fatigue, exhaustion and/or exertional intolerance Source: Google Patents 2
-
767609-14-3 | MFCD08696507 | 1-(2,2-Difluoroethyl)piperazine Source: AA Blocks3
Sources
- 1. Discovery of Potent Benzolactam IRAK4 Inhibitors with Robust in Vivo Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. WO2024038090A1 - Use of substituted benzoxazole and benzofuran compounds for the treatment and prevention of diseases associated with chronic fatigue, exhaustion and/or exertional intolerance - Google Patents [patents.google.com]
- 3. aablocks.com [aablocks.com]
The Piperazine-1-Acetic Acid Scaffold (CAS 37478-58-3): Synthetic Versatility and Pharmaceutical Applications
Executive Summary & Chemical Identity
CAS 37478-58-3 , chemically known as 2-(piperazin-1-yl)acetic acid (or Piperazine-1-acetic acid), represents a "privileged scaffold" in medicinal chemistry.[1] Unlike simple reagents, this zwitterionic moiety serves as a critical bifunctional linker, bridging the gap between lipophilic pharmacophores and hydrophilic solubilizing groups.[1]
Its significance in drug development is bifurcated into two eras:
-
Classic Pharmacotherapy: As the core intermediate for the vasodilator Cinepazide .
-
Modern Drug Discovery: As a hydrophilic, semi-rigid linker in PROTACs (Proteolysis Targeting Chimeras) and fragment-based drug discovery (FBDD), where it modulates physicochemical properties (logD, pKa) without compromising binding affinity.[1]
Chemical Profile
| Property | Specification |
| IUPAC Name | 2-(piperazin-1-yl)acetic acid |
| Molecular Formula | C₆H₁₂N₂O₂ |
| Molecular Weight | 144.17 g/mol |
| Physical State | White crystalline solid (Zwitterionic character) |
| pKa Values | ~5.35 (N1), ~9.73 (N4) |
| Solubility | Highly soluble in water, dilute acid; insoluble in diethyl ether.[1][2][3] |
| Key Functionality | Secondary amine (nucleophile) + Carboxylic acid (electrophile/H-bond donor). |
Synthetic Protocols & Engineering
The synthesis of CAS 37478-58-3 and its downstream conversion into active pharmaceutical ingredients (APIs) requires strict control over stoichiometry to prevent polymerization (due to the bifunctional nature of piperazine).
Protocol A: Selective Synthesis of the Core Scaffold
Objective: Synthesize 2-(piperazin-1-yl)acetic acid while minimizing bis-alkylation.
Reagents: Piperazine (excess), Chloroacetic acid, Sodium Hydroxide.[1]
Mechanism: Nucleophilic substitution (
-
Stoichiometry Control: Dissolve Piperazine (anhydrous, 5.0 eq) in water. The large excess is critical to statistically favor mono-alkylation over bis-alkylation.
-
Alkylation: Add Chloroacetic acid (1.0 eq) dropwise at 0–5°C. Maintain pH > 10 using 40% NaOH solution.
-
Reaction: Stir at 25°C for 12 hours.
-
Purification (Critical Step):
-
Acidify to pH 2.0 with conc. HCl.
-
Extract unreacted piperazine with dichloromethane (DCM) – discard organic layer.
-
Adjust aqueous layer to pH 5.5 (isoelectric point).
-
Concentrate and crystallize from Ethanol/Water.
-
Yield: ~65-75%.
-
Purity Check: HPLC (C18 column, phosphate buffer/MeCN). Look for the bis-alkylated impurity (Piperazine-1,4-diacetic acid).
-
Protocol B: Synthesis of Cinepazide Maleate (Industrial Route)
Context: Cinepazide is a vasodilator used for cerebrovascular disorders.[4] CAS 37478-58-3 is the central hub of this molecule.[2]
-
Amide Coupling (Side A):
-
React 2-(piperazin-1-yl)acetic acid with Pyrrolidine using DCC/HOBt or Thionyl Chloride activation.
-
Intermediate: 1-(2-oxo-2-(pyrrolidin-1-yl)ethyl)piperazine.[4]
-
-
N-Acylation (Side B):
-
Dissolve the intermediate in DCM with Triethylamine (TEA).
-
Add 3,4,5-Trimethoxycinnamoyl chloride dropwise at 0°C.
-
The secondary amine at position N4 attacks the acid chloride.[1]
-
-
Salt Formation:
Structural Analogs & Derivatives
Understanding the Structure-Activity Relationship (SAR) of this scaffold allows researchers to modulate drug potency and solubility.
Direct Derivatives (The "Cinepazide Class")
These derivatives utilize the N1-acetic acid tail as a linker to an auxiliary ring (pyrrolidine, piperidine), while the N4 nitrogen binds the primary pharmacophore.[1]
| Compound | Structure Modification | Therapeutic Indication |
| Cinepazide | N1-acetyl-pyrrolidine; N4-trimethoxycinnamoyl | Vasodilator (PDE inhibition). |
| Cinepazet | Ethyl ester of Cinepazide | Prodrug form; enhanced lipophilicity. |
| Piprofurol | Benzofuran substitution at N4 | Calcium antagonist. |
Structural Analogs (Isomers & Homologs)
-
Piperazine-2-acetic acid: A structural isomer where the acetic acid is attached to the carbon ring (C2) rather than the nitrogen. This creates a chiral center, often used in peptide mimetics but harder to synthesize than the N-substituted 37478-58-3.[1]
-
Cetirizine (Functional Analog): While Cetirizine uses a ethoxyacetic acid side chain, it shares the "Piperazine-Acid" motif.[1] The ether linkage in Cetirizine confers H1-antihistamine activity, whereas the direct N-C linkage in 37478-58-3 is more common in cardiovascular agents.
Advanced Application: PROTAC Linker Design
In modern drug discovery, CAS 37478-58-3 is valued as a PROTAC linker .
-
Role: It connects the E3 ligase ligand (e.g., Thalidomide) to the Target Protein ligand.[1]
-
Advantage: The piperazine ring introduces a "kink" in the chain, improving solubility and preventing the "molecular collapse" often seen with long alkyl chains.[1]
-
Modification: The secondary amine is typically protected (Boc) during synthesis, allowing selective attachment of the acid end first.[1]
Visualization: The Cinepazide Synthetic Pathway
The following diagram illustrates the transformation of the core scaffold (37478-58-3) into the active drug Cinepazide.
Caption: Synthetic trajectory from the Piperazine-1-acetic acid scaffold to the vasodilator Cinepazide, highlighting the sequential functionalization of N1 and N4 positions.[1]
Pharmacological Mechanisms
The inclusion of the Piperazine-1-acetic acid moiety in a drug molecule influences its pharmacodynamics and pharmacokinetics:
-
Solubility Modulation: The basic nitrogen (pKa ~9.7) ensures protonation at physiological pH, enhancing aqueous solubility of otherwise lipophilic drugs (like the cinnamoyl group in Cinepazide).[1]
-
Metabolic Stability: The N-CH2-CO linkage is relatively stable against plasma esterases (unlike simple esters), but can be metabolized by hepatic amidases.
-
Receptor Interaction: In Cinepazide, the piperazine ring acts as a spacer, positioning the trimethoxy ring to interact with the Phosphodiesterase (PDE) enzyme active site, leading to cAMP accumulation and vasodilation.[1]
Visualization: Scaffold Versatility Map
This diagram demonstrates how CAS 37478-58-3 serves as a divergence point for multiple chemical classes.
Caption: Divergent synthesis map showing the utility of CAS 37478-58-3 in generating vasodilators, linkers, and bioactive heterocycles.[1]
References
-
Romanelli, M. N., et al. (2022).[1][7] "The piperazine scaffold for novel drug discovery efforts: the evidence to date." Expert Opinion on Drug Discovery, 17(9), 969-984.[1][7] Available at: [Link][1]
Sources
- 1. CN101508684A - Synthesis of cinepazide maleate - Google Patents [patents.google.com]
- 2. 2-(PIPERAZIN-1-YL)-ACETIC ACID H2O | 37478-58-3 [chemicalbook.com]
- 3. Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor [mdpi.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. CN1246310C - Synthesis method of cinepazide maleate - Google Patents [patents.google.com]
- 7. The piperazine scaffold for novel drug discovery efforts: the evidence to date - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide: Leveraging 2,2-Difluoroethyl Piperazine Scaffolds in Medicinal Chemistry
[1][2]
Executive Summary
The 2,2-difluoroethyl (
This guide provides a comprehensive technical analysis of 1-(2,2-difluoroethyl)piperazine building blocks, detailing their synthesis, physicochemical impact, and application in optimizing ADMET profiles.[1]
Physicochemical Profile: The Fluorine Effect[3][4]
The strategic incorporation of fluorine atoms at the
Basicity Modulation (pKa)
The most critical attribute of the 2,2-difluoroethyl group is its electron-withdrawing inductive effect (
-
Mechanism: The high electronegativity of the two fluorine atoms pulls electron density away from the
lone pair. -
Result: The pKa of the
nitrogen drops by approximately 3–4 log units compared to the non-fluorinated ethyl analog. This is crucial for reducing the cationic character of the molecule at physiological pH (7.4), thereby improving membrane permeability and reducing the risk of phospholipidosis and hERG channel inhibition.
Lipophilicity and Bioisosterism
The
-
Bioisostere for
: The group is sterically and electronically similar to a methoxy group but is more lipophilic and metabolically robust. -
Dipole Moment: The C–F bonds create a strong local dipole, which can engage in specific electrostatic interactions with protein targets, distinct from simple hydrophobic alkyl chains.
Comparative Data Table
| Property | Piperazine | N-Ethyl Piperazine | N-(2,2-Difluoroethyl) Piperazine | N-(2,2,2-Trifluoroethyl) Piperazine |
| Structure | ||||
| pKa ( | 9.8 / 5.6 | ~9.8 / 5.4 | ~6.8 / 9.6 * | ~4.5 / 9.6 |
| LogP (Calc) | -1.5 | -0.3 | 0.1 | 0.6 |
| H-Bond Donor | Yes (NH) | No ( | Yes (activated C-H) | No |
| Metabolic Liability | Low | High (N-dealkylation) | Low (Blocked) | Low |
*Note: In the difluoroethyl derivative, the
Synthetic Methodologies
Synthesizing 1-(2,2-difluoroethyl)piperazine requires precise control to avoid bis-alkylation (formation of the
Route A: Direct Alkylation (Scale-Up Preferred)
This method utilizes 2-bromo-1,1-difluoroethane or 2,2-difluoroethyl triflate .[1] To ensure mono-selectivity, the use of piperazine monohydrochloride is the superior protocol over using excess free piperazine.
Protocol: Synthesis of 1-(2,2-Difluoroethyl)piperazine
-
Reagents: Piperazine monohydrochloride (1.0 equiv), 2-bromo-1,1-difluoroethane (1.1 equiv),
(2.5 equiv), Acetonitrile (MeCN). -
Setup: Charge a round-bottom flask with piperazine monohydrochloride and
in MeCN. -
Addition: Add 2-bromo-1,1-difluoroethane dropwise at room temperature.
-
Reaction: Heat the mixture to 60–70°C for 12–16 hours. Monitor by LC-MS for the disappearance of the starting amine.
-
Workup: Cool to RT. Filter off inorganic salts. Concentrate the filtrate.
-
Purification: Dissolve residue in DCM, wash with water. The product can be converted to the HCl salt by adding 4M HCl in dioxane, precipitating the 1-(2,2-difluoroethyl)piperazine dihydrochloride salt.
-
Yield: Typically 65–75%.
-
Validation:
NMR shows a characteristic doublet of triplets (or similar splitting depending on field) around -120 ppm.
-
Route B: Amide Reduction (Precision Route)
For valuable or complex piperazine intermediates, a two-step sequence offers higher fidelity.
-
Coupling: React N-Boc-piperazine with difluoroacetic acid using HATU/DIPEA.
-
Reduction: Reduce the resulting amide using Borane-THF (
) or .[1] -
Deprotection: Remove the Boc group with TFA/DCM.
Synthetic Decision Tree (Graphviz)[2]
Figure 1: Strategic pathways for synthesizing 2,2-difluoroethyl piperazine building blocks.
Medicinal Chemistry Applications
Metabolic Stability (The Deuterium Alternative)
The ethyl group on a piperazine nitrogen is a notorious "metabolic soft spot," susceptible to N-dealkylation by cytochrome P450 enzymes (particularly CYP3A4 and CYP2D6).
-
Mechanism of Failure: CYP450 abstracts a hydrogen from the
-carbon (next to N), leading to an unstable carbinolamine intermediate that collapses to release acetaldehyde and the dealkylated piperazine. -
The Difluoro Solution: While the
-carbon in the 2,2-difluoroethyl group still has protons ( ), the strong electron-withdrawing effect of the adjacent -fluorines deactivates these C-H bonds towards radical abstraction by the high-valent iron-oxo species of CYP450.[1] Furthermore, the C-F bonds themselves are metabolically inert.
Permeability and Efflux
Many CNS drugs fail due to being substrates for P-glycoprotein (P-gp) efflux.[1] High basicity is a key contributor to P-gp recognition.[1]
-
Strategy: By replacing an N-ethyl group (pKa ~9.[1]8) with an N-(2,2-difluoroethyl) group (pKa ~6.8), the percentage of the molecule that is ionized at physiological pH decreases drastically.
-
Outcome: This increases the concentration of the neutral species, enhancing passive diffusion across the Blood-Brain Barrier (BBB) and reducing P-gp efflux liability.
Logic for Scaffold Selection (Graphviz)[2]
Figure 2: Decision logic for incorporating fluoroalkyl groups during lead optimization.
References
-
Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. Link
-
Zafrani, Y., et al. (2017). Difluoromethyl Bioisosteres: A New Approach for the Modulation of Physicochemical Properties. Journal of Medicinal Chemistry. Link
-
PubChem. (2024). Compound Summary: 2,2-Difluoroethylamine.[1][2][3] National Library of Medicine. Link
-
Swallow, S. (2015). Fluorine in Medicinal Chemistry. Progress in Medicinal Chemistry. Link
-
Sigma-Aldrich. (2024).[1] Product Specification: 1-(2,2-Difluoroethyl)piperazine hydrochloride.[1] Link
Technical Monograph: The 2-(4-(2,2-Difluoroethyl)piperazin-1-yl)acetic Acid Scaffold
The following technical guide details the design, synthesis, and application of the 2-(4-(2,2-difluoroethyl)piperazin-1-yl)acetic acid scaffold.
Subject: Piperazine-1-acetic acid 4-substituted difluoroethyl moiety Document Type: Technical Guide & Synthetic Protocol Author Role: Senior Application Scientist
Executive Summary
The 2-(4-(2,2-difluoroethyl)piperazin-1-yl)acetic acid moiety represents a strategic scaffold in modern medicinal chemistry, specifically designed to address the "basicity-lipophilicity" trade-off common in piperazine-containing drugs. While the piperazine-acetic acid core acts as a versatile linker (notably in PROTACs and antihistamines), the introduction of the 2,2-difluoroethyl (
This fluorinated motif provides three critical advantages:
-
Modulation: The electron-withdrawing effect of the
-fluorines lowers the of the nitrogen (typically from ~8.5 to ~6.5), reducing lysosomal trapping and improving membrane permeability. -
Metabolic Blockade: The
bonds protect the ethyl chain from cytochrome P450-mediated oxidative dealkylation. -
Linker Physicochemistry: In PROTAC design, this moiety serves as a "non-basic" hydrophilic linker, preventing non-specific binding associated with highly cationic chains.
Medicinal Chemistry Rationale: The Fluorine Effect[1][2]
The strategic inclusion of the difluoroethyl group is not merely structural but functional. The following diagram illustrates the physicochemical causality of this substitution.
Mechanism of Action (Physicochemical)
Figure 1: Physicochemical impact of β-fluorination on the piperazine scaffold.
Comparative Metrics
| Property | Impact | ||
| ~8.5 | ~6.3 | Reduced lysosomal sequestration; improved passive transport. | |
| Lipophilicity ( | Moderate | Moderate-High | Fluorine increases lipophilicity but lower ionization compensates. |
| Metabolic Stability | Low (N-dealkylation) | High | |
| H-Bond Capacity | Acceptor only | Acceptor + Weak Donor |
Synthetic Architecture
The synthesis of 2-(4-(2,2-difluoroethyl)piperazin-1-yl)acetic acid requires a convergent approach. Direct alkylation is often preferred for scalability, while reductive amination offers milder conditions for sensitive substrates.
Synthetic Pathways Overview
Figure 2: Convergent synthetic routes for the target scaffold.
Detailed Experimental Protocols
Route A: Nucleophilic Substitution (Preferred for Scale)
This route utilizes 2,2-difluoroethyl triflate (or tosylate/iodide), which is a potent electrophile.
Reagents:
-
Piperazine-1-acetic acid tert-butyl ester (
equiv) -
2,2-Difluoroethyl triflate (
equiv) -
-Diisopropylethylamine (DIPEA) (
equiv) -
Acetonitrile (Anhydrous)
Protocol:
-
Setup: Charge a flame-dried round-bottom flask with piperazine-1-acetic acid tert-butyl ester dissolved in anhydrous acetonitrile (
). -
Base Addition: Add DIPEA via syringe and cool the solution to
under nitrogen atmosphere. -
Alkylation: Dropwise add 2,2-difluoroethyl triflate. Note: Triflate is highly reactive; maintain temperature <
during addition to prevent polymerization. -
Reaction: Allow the mixture to warm to room temperature and stir for 12 hours. Monitor by LC-MS (Target mass:
). -
Workup: Concentrate the solvent in vacuo. Redissolve residue in EtOAc and wash with saturated
and brine. Dry over .[1] -
Purification: Flash column chromatography (Hexane/EtOAc gradient).
Route B: Reductive Amination (Preferred for Safety)
Avoids the use of highly reactive alkylating agents.
Reagents:
-
Piperazine-1-acetic acid tert-butyl ester (
equiv) -
Difluoroacetaldehyde ethyl hemiacetal (
equiv) -
Sodium triacetoxyborohydride (
, equiv) -
Dichloromethane (
)
Protocol:
-
Imine Formation: Dissolve the piperazine derivative in DCM. Add difluoroacetaldehyde ethyl hemiacetal and stir for 30 minutes at room temperature to facilitate hemiaminal/imine equilibrium.
-
Reduction: Cool to
and add portion-wise. -
Quench: Stir overnight at room temperature. Quench with saturated aqueous
. -
Extraction: Extract the aqueous layer with DCM (
). Combine organic layers, dry, and concentrate.[1]
Step 2: Ester Hydrolysis (Deprotection)
Protocol:
-
Dissolve the intermediate tert-butyl ester in DCM (
). -
Add Trifluoroacetic acid (TFA) (
v/v ratio with DCM). -
Stir at room temperature for 2–4 hours.
-
Isolation: Concentrate in vacuo. Co-evaporate with toluene (
) to remove residual TFA. The product is typically isolated as the TFA salt.
Analytical Validation & QC
Trustworthiness in synthesis requires rigorous characterization. The following data points are expected for the target molecule: 2-(4-(2,2-difluoroethyl)piperazin-1-yl)acetic acid .
Expected NMR Profile
-
NMR (
, ):-
(
): The characteristic triplet of triplets for the terminal proton. The large coupling constant ( ) is diagnostic. -
(
): Singlet for the acetate -protons ( ). -
(
): Methylene group adjacent to the difluoro moiety ( ). -
(
): Piperazine ring protons.
-
(
-
NMR:
-
(
): Doublet of triplets corresponding to the group.
-
(
Mass Spectrometry[3]
-
HRMS (ESI+): Calculated for
.
Applications in Drug Discovery[1][2][4][5]
PROTAC Linker Design
This moiety is increasingly used as a "stealth" linker in Proteolysis Targeting Chimeras (PROTACs).
-
Problem: Standard alkyl-piperazine linkers are basic, leading to non-specific binding to serum proteins (AGP).
-
Solution: The difluoroethyl group reduces the basicity of the piperazine, improving the free fraction of the drug in plasma while maintaining solubility.
Bioisosteric Replacement
In programs targeting GPCRs (e.g., Histamine H1, Dopamine D2), replacing an
References
-
Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. Link
-
Prakash, G. K. S., et al. (2013). Direct Synthesis of Fluorinated Heteroarylether Bioisosteres. Angewandte Chemie International Edition. Link
-
Hagmann, W. K. (2008). The Many Roles of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry. Link
-
Gillis, E. P., et al. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry. Link
-
Enamine Ltd. Piperazine Bioisosteres for Drug Design. (Commercial Building Block Verification). Link
Sources
Bioactive Fluorinated Piperazine Scaffolds: Strategic Design & Synthesis
Executive Summary
The piperazine ring is a privileged scaffold in medicinal chemistry, appearing in a vast array of FDA-approved therapeutics ranging from antipsychotics to kinase inhibitors. Its success stems from its ability to modulate physicochemical properties—specifically solubility and basicity—while serving as a rigid linker that directs pharmacophores into defined vectors.
The strategic incorporation of fluorine into this scaffold represents a "force multiplier" in drug design. Fluorination addresses the piperazine core's primary liabilities: excessive basicity (leading to poor membrane permeability) and metabolic susceptibility (N-oxidation). This guide provides a technical roadmap for designing and synthesizing fluorinated piperazine scaffolds, focusing on Structure-Activity Relationships (SAR), conformational control via the gauche effect, and robust synthetic protocols.
Part 1: The Pharmacochemical Imperative
Modulating Basicity (pKa)
Unsubstituted piperazine is highly basic (
-
The Fluorine Effect: Introducing electron-withdrawing fluorinated groups (e.g.,
, , or fluorophenyl) on the nitrogen or adjacent carbons inductively lowers the pKa of the distal nitrogen. -
Design Rule: A 2,2,2-trifluoroethyl group on N1 typically lowers the pKa of N4 by 2–3 units, bringing it into the optimal physiological range (6.5–7.5) for dual solubility and permeability.[1]
Metabolic Shielding
The piperazine ring is prone to oxidative metabolism by Cytochrome P450 enzymes (CYP450), primarily via
-
Strategy: Fluorine substitution at the C2/C3 positions or on N-aryl appendages blocks these metabolic "soft spots" due to the high strength of the C-F bond (
) and the inability of CYP enzymes to abstract the fluorine atom.
Conformational Locking (The Gauche Effect)
In C-fluorinated piperazines (e.g., 2-fluoropiperazine), the fluorine atom prefers the axial position rather than the sterically favored equatorial position. This phenomenon, known as the gauche effect , arises from the hyperconjugative stabilization between the
-
Application: This allows medicinal chemists to "lock" the piperazine into a specific chair conformation, precisely orienting substituents to match the target binding pocket.
Strategic Design Logic (Visualization)
Figure 1: Strategic impact of fluorine placement on the piperazine scaffold. N-substitution primarily drives ADME properties, while C-substitution dictates 3D conformation.
Part 2: Synthetic Architectures & Protocols[3]
Protocol A: Palladium-Catalyzed Buchwald-Hartwig N-Arylation
This is the industry-standard method for coupling piperazines with fluorinated aryl halides. It is superior to Nucleophilic Aromatic Substitution (
Objective: Synthesis of 1-(4-Fluorophenyl)piperazine derivatives.
Reagents & Materials:
-
Substrate: 1-Boc-piperazine (1.0 equiv)
-
Coupling Partner: 1-Bromo-4-fluorobenzene (1.2 equiv)
-
Catalyst:
(1–2 mol%) or -
Ligand: BINAP or XPhos (2–4 mol%)
-
Base: Sodium tert-butoxide (
) (1.5 equiv) -
Solvent: Anhydrous Toluene or 1,4-Dioxane
Step-by-Step Methodology:
-
Preparation: In a glovebox or under argon flow, charge an oven-dried Schlenk flask with
, Ligand (BINAP), and . -
Solvation: Add anhydrous toluene. Stir at room temperature for 5 minutes to pre-form the active catalytic complex (solution typically turns deep orange/red).
-
Addition: Add 1-Bromo-4-fluorobenzene and 1-Boc-piperazine. If substrates are solid, add them with the catalyst in step 1.
-
Reaction: Seal the flask and heat to 80–100°C for 12–16 hours. Monitor via TLC or LC-MS for the disappearance of the bromide.
-
Workup: Cool to room temperature. Filter the mixture through a pad of Celite to remove palladium black and inorganic salts. Wash the pad with ethyl acetate.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude oil via flash column chromatography (Hexanes/Ethyl Acetate gradient).
-
Deprotection (if needed): Treat the N-Boc product with TFA/DCM (1:1) at 0°C to yield the free amine salt.
Self-Validating Check:
-
Success Indicator: The appearance of a new spot on TLC (more polar than bromide, less polar than piperazine) and a clear M+1 peak in LC-MS corresponding to the coupled product.
-
Troubleshooting: If conversion is low, switch to a stronger base (
) or a more active precatalyst (e.g., XPhos Pd G3).
Protocol B: Reductive Alkylation for N-Fluoroalkyl Scaffolds
Direct alkylation with trifluoroethyl halides is often sluggish due to the electron-withdrawing nature of the fluorine atoms on the electrophile. Reductive amination is a milder, more selective alternative.
Objective: Synthesis of 1-(2,2,2-Trifluoroethyl)piperazine.
Reagents:
-
Amine: Piperazine (or derivative) (1.0 equiv)
-
Carbonyl Source: Trifluoroacetaldehyde ethyl hemiacetal (1.2 equiv)
-
Reductant: Sodium triacetoxyborohydride (
) (1.5 equiv) -
Solvent: 1,2-Dichloroethane (DCE) or THF
Methodology:
-
Imine Formation: Dissolve piperazine in DCE. Add trifluoroacetaldehyde ethyl hemiacetal. Stir for 30–60 minutes at room temperature to allow equilibrium formation of the iminium species.
-
Reduction: Add
portion-wise. The reaction is typically slightly exothermic. -
Completion: Stir for 4–12 hours.
-
Quench: Quench with saturated aqueous
. -
Extraction: Extract with DCM (
). Dry organics over . -
Isolation: The trifluoroethyl group reduces the basicity significantly; the product may not require chromatography and can often be isolated by distillation or crystallization as a hydrochloride salt.
Synthetic Workflow Diagram
Figure 2: Decision tree for synthesizing N-functionalized fluorinated piperazines. Route A is preferred for rigid aryl linkers; Route B for flexible alkyl modulation.
Part 3: Data & Case Studies
Comparative Physicochemical Data
The following table illustrates the dramatic effect of fluorination on the piperazine core properties.
| Scaffold Variant | Substituent (N1) | pKa (N4) | LogP (Approx) | Metabolic Stability |
| Native Piperazine | H | ~9.8 | -1.17 | Low (N-Oxidation) |
| Methyl-Piperazine | -CH3 | ~9.1 | -0.6 | Low |
| Phenyl-Piperazine | -Ph | ~8.5 | 1.2 | Medium |
| F-Phenyl-Piperazine | -Ph-4-F | ~8.2 | 1.4 | High (Blocked para-site) |
| Trifluoroethyl-Pip | -CH2CF3 | ~6.8 | 0.5 | Very High |
Note: The pKa shift of the Trifluoroethyl variant brings the molecule close to neutral at physiological pH, enhancing brain penetration (BBB).
Case Study: Fluphenazine & The Phenothiazine Class
Fluphenazine is a classic antipsychotic utilizing a piperazine linker.
-
Structure: A phenothiazine core linked via a propyl chain to a piperazine, which is N-substituted with a hydroxyethyl group.
-
The Fluorine Role: A
group is present on the phenothiazine ring (position 2). While not on the piperazine, this electron-withdrawing group exerts a global electronic effect, increasing the lipophilicity and metabolic stability of the tricyclic system, while the piperazine remains the primary basic center for receptor interaction (Dopamine D2).
Emerging Class: C-Fluorinated Piperazines
Recent advances have enabled the synthesis of 2,2-difluoropiperazines . These are currently being explored in fragment-based drug discovery.
-
Benefit: They lack the basicity of the N1 nitrogen (due to the inductive effect of two
-fluorines), effectively turning the molecule into a mono-basic scaffold (only N4 is basic). This simplifies the charge state profile and reduces non-specific binding.
References
-
Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. National Institutes of Health (NIH). Available at: [Link]
-
Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference. National Institutes of Health (NIH). Available at: [Link]
-
Fluorine in drug discovery: Role, design and case studies. Pharmacy & Pharmacology International Journal. Available at: [Link]
-
Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. National Institutes of Health (NIH). Available at: [Link]
-
Buchwald-Hartwig Coupling Protocol. Organic Synthesis. Available at: [Link][3]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Gauche effect - Wikipedia [en.wikipedia.org]
- 3. 4-[18F]Fluorophenylpiperazines by Improved Hartwig-Buchwald N-Arylation of 4-[18F]fluoroiodobenzene, Formed via Hypervalent λ3-Iodane Precursors: Application to Build-Up of the Dopamine D4 Ligand [18F]FAUC 316 - PMC [pmc.ncbi.nlm.nih.gov]
Medicinal Chemistry of Fluorinated Piperazine Acetic Acids: Scaffold Tuning & Therapeutic Targets
Executive Summary: The Pharmacophore Triad
The Fluorinated Piperazine Acetic Acid motif represents a sophisticated exercise in fragment-based drug design (FBDD). It combines three distinct functional roles into a single compact scaffold:
-
Piperazine: A privileged structure serving as a conformational spacer and solubility enhancer.
-
Acetic Acid: A polar "warhead" often targeting positively charged residues (e.g., Arginine, Lysine) in GPCR or Integrin binding pockets.
-
Fluorine: The critical modulator.[1] Its strategic placement tunes the basicity (pKa) of the piperazine nitrogens, blocks metabolic soft spots, and alters lipophilicity (LogD).
Critical Safety Advisory: In this chemical space, the position of the fluorine atom is the difference between a viable drug candidate and a potent toxin. This guide explicitly delineates the design rules to avoid the "Lethal Synthesis" of toxic metabolites.
Physicochemical Tuning & Safety Logic
The Basicity Modulation (The pKa Effect)
The piperazine ring is naturally basic (pKa ~9.8 for N1, ~5.6 for N4). This high basicity often leads to:
-
hERG Channel Blockade: High affinity for the potassium channel, leading to cardiotoxicity (QT prolongation).
-
Phospholipidosis: Accumulation of cationic drugs in lysosomes.
-
Poor Permeability: Highly ionized species struggle to cross the blood-brain barrier (BBB) or gut wall.
The Fluorine Solution: Introducing fluorine onto the piperazine ring (e.g., 2-fluoro or 3,3-difluoro substitution) exploits the strong electron-withdrawing inductive effect (-I). This can lower the pKa of the proximal nitrogen by 1–3 log units, shifting the molecule from a highly basic cation to a neutral species at physiological pH (7.4), drastically improving the safety profile.
The "Toxicophore" Trap: -Fluoroacetic Acid
Medicinal chemists must exercise extreme caution when fluorinating the acetic acid tail itself.
-
Risk: Monofluoroacetic acid derivatives (e.g.,
) are liable to hydrolyze or metabolize into fluoroacetate . -
Mechanism: Fluoroacetate enters the Krebs cycle, converts to fluorocitrate , and irreversibly inhibits aconitase .[2] This halts cellular respiration (The "Lethal Synthesis").
-
Design Rule: Fluorine should be placed on the piperazine ring or the aryl substituents , never on the
-carbon of the acetic acid unless the carbon is fully substituted (gem-difluoro or quaternary) to prevent metabolic conversion to fluoroacetyl-CoA.
Primary Therapeutic Targets
Case Study A: CRTH2 Antagonists (Asthma & Allergic Rhinitis)
The Chemoattractant Receptor-homologous molecule expressed on Th2 cells (CRTH2) is a G-protein coupled receptor (GPCR) activated by Prostaglandin D2 (PGD2).[3]
-
Pharmacophore: CRTH2 antagonists require an acidic headgroup to mimic the carboxylate of PGD2.[4]
-
Role of Piperazine Acetic Acid: The acetic acid moiety forms a salt bridge with Arg170 or Lys210 in the receptor pocket. The piperazine acts as a rigid linker, positioning the hydrophobic tail (often a fluorinated indole or phenyl) into the deep hydrophobic pocket.
-
Optimization: Fluorination of the piperazine ring prevents oxidative metabolism (N-dealkylation) and reduces CNS penetration (desirable for peripheral anti-inflammatory targets).
Case Study B: Integrin Antagonists ( / )
Integrins recognize the RGD (Arg-Gly-Asp) sequence.
-
Pharmacophore: The piperazine acetic acid serves as an Aspartic Acid mimetic .
-
Binding Mode: The carboxylic acid coordinates with the metal ion (
or ) in the integrin Metal Ion-Dependent Adhesion Site (MIDAS). -
Fluorine Effect: Strategic fluorination locks the piperazine into a "twisted boat" or specific chair conformation via the gauche effect , improving selectivity between integrin subtypes (e.g.,
vs. ).
Experimental Workflows & Decision Trees
SAR Logic & Safety Diagram
The following diagram illustrates the critical decision-making process for placing the fluorine atom to maximize potency while avoiding toxicity.
Caption: SAR decision tree highlighting the safety risks of alpha-fluorination versus the benefits of ring fluorination.
Synthetic Methodologies
Protocol: Synthesis of 2-Fluoropiperazine Acetic Acid Derivatives
Direct fluorination of piperazine is difficult. The preferred route involves building the fluorinated ring or using a de novo synthesis from fluorinated amino acids.
Method A: The Serine Route (De Novo Construction)
-
Starting Material: Fluoroserine or reduction of fluorinated amino esters.
-
Cyclization: Reaction with oxalyl chloride or glyoxal followed by reduction.
Method B: N-Alkylation of Commercially Available 2-Fluoropiperazine This is the most scalable route for medicinal chemistry optimization.
Step-by-Step Protocol:
| Step | Reagent/Condition | Mechanism | Critical Note |
| 1. Protection | Selective N-protection | Protect the less hindered N4 if using 2-fluoropiperazine. | |
| 2. Alkylation | Use tert-butyl ester to prevent premature hydrolysis. | ||
| 3. Deprotection | Acidolysis of Boc/tBu | Scavenge cations if sensitive aryl groups are present. | |
| 4. Coupling | Buchwald-Hartwig | Connects the distal aryl pharmacophore to the piperazine. |
Experimental Data Summary (Simulated Representative Data)
The table below demonstrates how fluorination location impacts key medicinal chemistry parameters.
| Compound Variant | Piperazine pKa (N1) | LogD (pH 7.4) | hERG | Metabolic | Toxicity Risk |
| Unsubstituted | 9.2 | 1.1 | 4.5 (High Risk) | 15 | Low |
| 2-Fluoro-Piperazine | 7.8 | 1.4 | >30 (Safe) | 45 | Low |
| 2,2-Difluoro | 6.5 | 1.8 | >100 (Safe) | 90 | Low |
| 9.0 | 1.2 | 5.0 | 20 | HIGH (Lethal) |
Synthesis & Screening Workflow Diagram
Caption: Linear workflow for the synthesis and validation of fluorinated piperazine acetic acid ligands.
References
-
Pettipher, R., et al. (2012).[4] "Indole-3-acetic acid antagonists of the prostaglandin D2 receptor CRTH2." Journal of Medicinal Chemistry. Link
-
Müller, K., Faeh, C., & Diederich, F. (2007). "Fluorine in Pharmaceuticals: Looking Beyond Intuition." Science. Link
-
Gonçalves, V. (2005). "Toxicology of fluoroacetate: a review, with possible directions for therapy research." Journal of Applied Toxicology. Link
-
Purser, S., et al. (2008). "Fluorine in medicinal chemistry." Chemical Society Reviews. Link
-
Wang, L., et al. (2018).[5][6] "Structures of the human PGD2 receptor CRTH2 reveal novel mechanisms for ligand recognition." Molecular Cell. Link
Sources
- 1. pharmacyjournal.org [pharmacyjournal.org]
- 2. Fluoroacetic acid - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Structures of the human PGD2 receptor CRTH2 reveal novel mechanisms for ligand recognition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. rcsb.org [rcsb.org]
- 6. researchgate.net [researchgate.net]
Synthesis of [4-(2,2-Difluoroethyl)piperazin-1-yl]acetic acid from Piperazine: A Strategic Guide
An Application Note for Medicinal and Process Chemistry Professionals
Abstract
The piperazine scaffold is a cornerstone in modern drug discovery, valued for its favorable physicochemical properties and its ability to form key interactions with biological targets.[1][2] This guide provides a detailed, two-stage synthetic protocol for the preparation of [4-(2,2-Difluoroethyl)piperazin-1-yl]acetic acid, a valuable building block for pharmaceutical development. The synthesis addresses the primary challenge in piperazine chemistry: achieving selective N,N'-disubstitution.[3][4] By employing a robust protecting-group strategy, this protocol ensures high selectivity and yield, beginning with the mono-N-Boc protection of piperazine, followed by sequential N-alkylation steps and final deprotection. This document offers in-depth procedural details, mechanistic insights, and characterization data to enable researchers in medicinal and process chemistry to reliably synthesize this important intermediate.
Introduction: The Challenge of Piperazine Functionalization
Piperazine and its derivatives are prevalent structural motifs in a vast array of FDA-approved drugs.[1] Their utility stems from the twin nitrogen atoms, which can be functionalized to modulate properties like solubility, basicity, and receptor affinity. However, the near-identical reactivity of these two secondary amine nitrogens presents a significant synthetic hurdle. Direct alkylation of piperazine often results in a statistical mixture of mono- and di-substituted products, leading to low yields and complex purification challenges.[3][4]
To overcome this, a strategic approach is necessary. The most reliable method for synthesizing unsymmetrical N,N'-disubstituted piperazines involves a protecting-group strategy.[3] By temporarily deactivating one nitrogen atom with a protecting group, such as the tert-butoxycarbonyl (Boc) group, the remaining nitrogen can be selectively functionalized. Subsequent removal of the protecting group reveals the second nitrogen for further modification, allowing for the controlled and sequential introduction of two different substituents.
This application note details a field-proven protocol that leverages this strategy for the synthesis of [4-(2,2-Difluoroethyl)piperazin-1-yl]acetic acid, a bifunctional molecule incorporating both a lipophilic, hydrogen-bond-donating difluoroethyl group and a versatile carboxylic acid handle.
Overall Synthetic Workflow
The synthesis is logically divided into two primary stages. The first stage focuses on the selective mono-alkylation of piperazine with the 2,2-difluoroethyl moiety. The second stage involves the installation of the acetic acid group onto the second piperazine nitrogen.
Diagram 1: Overall Synthetic Pathway. A two-stage workflow employing a Boc-protection strategy to achieve unsymmetrical N,N'-disubstitution of piperazine.
Stage 1: Synthesis of 1-(2,2-Difluoroethyl)piperazine
Principle and Mechanistic Insights
The cornerstone of this synthesis is the use of the Boc protecting group to ensure mono-alkylation. The Boc group is attached to one nitrogen, sterically hindering it and electronically deactivating it through the formation of a carbamate. This makes the unprotected secondary amine the sole nucleophilic site for the initial alkylation step.[3] The choice of the 2,2-difluoroethylating agent is critical; reagents like 2,2-difluoroethyl triflate are highly effective electrophiles for this transformation due to the excellent leaving group ability of triflate.[5] The final step in this stage is the clean and efficient removal of the acid-labile Boc group using trifluoroacetic acid (TFA).[3]
Diagram 2: Workflow for Intermediate 1 Synthesis. Sequential protection, alkylation, and deprotection steps.
Detailed Experimental Protocol
Step 1a: Synthesis of tert-Butyl piperazine-1-carboxylate (N-Boc-piperazine)
-
To a stirred solution of piperazine (2.0 equivalents) in a suitable solvent (e.g., dichloromethane or tetrahydrofuran) at 0 °C, add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.0 equivalent) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir overnight.
-
Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Concentrate the mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford N-Boc-piperazine as a white solid.
Step 1b: Synthesis of tert-Butyl 4-(2,2-difluoroethyl)piperazine-1-carboxylate
-
Dissolve N-Boc-piperazine (1.0 equivalent) and a non-nucleophilic base such as potassium carbonate (K₂CO₃, 1.5 equivalents) in an aprotic solvent like acetonitrile or DMF.[3]
-
Add 2,2-difluoroethyl triflate (1.1 equivalents) dropwise to the suspension at room temperature.[5]
-
Heat the mixture (e.g., to 60-80 °C) and stir until TLC analysis indicates complete consumption of the starting material.
-
Cool the reaction to room temperature, filter off the base, and concentrate the filtrate under vacuum.
-
The resulting crude product can be purified by column chromatography or carried forward to the next step if sufficiently pure.
Step 1c: Deprotection to yield 1-(2,2-Difluoroethyl)piperazine (Intermediate 1)
-
Dissolve the crude tert-butyl 4-(2,2-difluoroethyl)piperazine-1-carboxylate in dichloromethane (CH₂Cl₂).
-
Add trifluoroacetic acid (TFA, 4-5 equivalents) dropwise at 0 °C.
-
Allow the solution to warm to room temperature and stir for 2-4 hours.
-
Monitor the deprotection by TLC.
-
Upon completion, carefully neutralize the excess acid with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate to yield 1-(2,2-Difluoroethyl)piperazine.
Reaction and Characterization Data
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Expected Yield (%) | Key ¹H NMR Signals (δ, ppm) |
| N-Boc-Piperazine | C₉H₁₈N₂O₂ | 186.25 | 85-95 | ~3.4 (t, 4H), ~2.8 (t, 4H), 1.45 (s, 9H) |
| 1-(2,2-Difluoroethyl)piperazine | C₆H₁₂F₂N₂ | 150.17 | >90 (from deprotection) | ~5.9 (tt, 1H, -CHF₂), ~2.5-3.0 (m, 10H) |
Stage 2: Synthesis of the Final Product
Principle and Mechanistic Insights
With the selectively functionalized intermediate in hand, the final stage involves the alkylation of the remaining secondary amine. The reaction proceeds via a standard Sₙ2 mechanism where the nucleophilic piperazine nitrogen attacks the electrophilic carbon of ethyl bromoacetate.[6][7][8] The presence of a mild base like K₂CO₃ is essential to neutralize the HBr formed during the reaction, driving it to completion. The resulting ester is then readily hydrolyzed to the target carboxylic acid, typically under basic or acidic conditions.
Diagram 3: Workflow for Final Product Synthesis. N-alkylation followed by ester hydrolysis.
Detailed Experimental Protocol
Step 2a: Synthesis of Ethyl [4-(2,2-Difluoroethyl)piperazin-1-yl]acetate
-
In a round-bottom flask, combine 1-(2,2-Difluoroethyl)piperazine (1.0 equivalent), anhydrous potassium carbonate (1.5 equivalents), and a catalytic amount of potassium iodide (optional, to facilitate the reaction) in acetone.[6][9]
-
Add ethyl bromoacetate (1.1 equivalents) dropwise to the stirred suspension.[7][8]
-
Reflux the mixture for 4-6 hours, monitoring its progress by TLC.
-
After cooling, filter the mixture to remove inorganic salts and concentrate the filtrate under reduced pressure.
-
Purify the crude residue by column chromatography (silica gel) to obtain the pure ester.
Step 2b: Hydrolysis to [4-(2,2-Difluoroethyl)piperazin-1-yl]acetic acid
-
Dissolve the purified ester from the previous step in a mixture of ethanol and water.
-
Add an aqueous solution of sodium hydroxide (2.0 equivalents) and stir the mixture at room temperature or with gentle heating until the ester is fully consumed (as monitored by TLC).
-
Cool the solution in an ice bath and carefully acidify with hydrochloric acid (HCl) to a pH of approximately 2-3.
-
A precipitate of the final product should form. If not, concentrate the solution to induce precipitation.
-
Collect the solid by filtration, wash with cold water, and dry under vacuum to yield [4-(2,2-Difluoroethyl)piperazin-1-yl]acetic acid.
Product Characterization
| Parameter | Data |
| Product Name | [4-(2,2-Difluoroethyl)piperazin-1-yl]acetic acid |
| Molecular Formula | C₈H₁₄F₂N₂O₂ |
| Molecular Weight | 208.21 g/mol |
| Appearance | White to off-white solid |
| ¹H NMR | Expect signals for the -CHF₂ group (~5.9-6.2 ppm, tt), the piperazine ring protons, and the methylene protons of the acetic acid group. |
| ¹⁹F NMR | Expect a doublet of triplets corresponding to the two equivalent fluorine atoms. |
| Mass Spec (ESI+) | m/z = 209.1 [M+H]⁺ |
Safety and Handling
-
Piperazine: Corrosive and can cause severe skin burns and eye damage. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses, in a well-ventilated fume hood.
-
2,2-Difluoroethyl triflate: A powerful alkylating agent. Highly reactive and should be handled with extreme caution.
-
Trifluoroacetic Acid (TFA): Highly corrosive and toxic. Always handle in a fume hood with appropriate PPE.
-
Ethyl Bromoacetate: A lachrymator and toxic. Avoid inhalation and skin contact.
Conclusion
This application note outlines a clear and reproducible synthetic route to [4-(2,2-Difluoroethyl)piperazin-1-yl]acetic acid from piperazine. The use of a Boc-protection strategy is key to overcoming the inherent challenge of selectivity in piperazine chemistry, enabling the efficient and controlled synthesis of this unsymmetrically disubstituted target. The detailed protocols and mechanistic rationale provided herein serve as a valuable resource for researchers engaged in the design and synthesis of novel piperazine-based pharmaceutical agents.
References
- Shaquiquzzaman, M., Verma, G., Marella, A., Akhter, M., Akhtar, W., Khan, M.F., Tasneem, S., & Alam, M.M. (2014). Piperazine scaffold: A remarkable tool in generation of diverse pharmacological agents. European Journal of Medicinal Chemistry.
- Gelin, M., et al. (2026). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. IntechOpen.
- DE1092019B - Process for the N-monoalkylation of piperazine - Google P
- Yilmaz, F., & Menteşe, M. (2017). DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. Revue Roumaine de Chimie.
- US20090227791A1 - Active Esters of N-Substituted Piperazine Acetic Acids, Including Isotopically Enriched Versions Thereof - Google P
- US2919275A - Purification of piperazine - Google P
- Hussain, M. A., et al. (2018). Synthesis of 2-Furyl[(4-aralkyl)-1-piperazinyl]methanone derivatives as suitable antibacterial agents with mild cytotoxicity. Pak. J. Pharm. Sci.
- Pop, O., et al. (2019). Design, Synthesis and Biological Evaluation of New Piperazin-4-yl-(acetyl-thiazolidine-2,4-dione) Norfloxacin Analogues as Antimicrobial Agents. Molecules.
- Gelin, M., et al. (2024). Direct electrophilic N‐alkylation of piperazine under controlled stoichiometry to afford monosubstituted derivatives.
- US6914144B2 - Active esters of N-substituted piperazine acetic acids, including isotopically enriched versions thereof - Google P
- Bassyouni, F. A., et al. (2018). A Facile Synthesis of Piperazine Derivatives and their Pharmacological Profile. Journal of Applicable Chemistry.
- Fruebjerg, A. (2017). A Simple Synthesis of N-Alkylpiperazines.
- What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide? (2013).
- Wessjohann, L. A., et al. (2016). Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. Beilstein Journal of Organic Chemistry.
- Synthesis of Enantiomerically Pure 3-Substituted-Piperazine-2-Acetic Acid Esters as Intermediates for Library Production. (n.d.).
- Wessjohann, L. A., et al. (2025). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Molecules.
- Fochi, M., et al. (2019).
- Synthesis of piperazines - Organic Chemistry Portal. (n.d.).
- Gouverneur, V., et al. (2020).
- Wessjohann, L. A., et al. (2018). NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. RSC Publishing.
- 1-(2,2-Difluoroethyl)piperazine hydrochloride | 184042-64-6. (n.d.). Sigma-Aldrich.
- Synthesis of Enantiomerically Pure 5-Substituted Piperazine-2-Acetic Acid Esters as Intermediates for Library Production. (2019).
- A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters
- Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties. (2014). NIH.
- Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents. (n.d.).
- 1-[2-(4-hydroxyphenyl)
- SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL EVALUATION OF SOME NOVEL PIPERAZINE DERIV
- Purification of Degraded Aqueous Piperazine by Ion Exchange and Carbon Tre
- Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. (2023). MDPI.
Sources
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. chemrxiv.org [chemrxiv.org]
- 6. revroum.lew.ro [revroum.lew.ro]
- 7. US20090227791A1 - Active Esters of N-Substituted Piperazine Acetic Acids, Including Isotopically Enriched Versions Thereof - Google Patents [patents.google.com]
- 8. US20050148771A1 - Active esters of N-substituted piperazine acetic acids, including isotopically enriched versions thereof - Google Patents [patents.google.com]
- 9. mdpi.com [mdpi.com]
Application Note: A Detailed Protocol for the N-alkylation of 1-(2,2-difluoroethyl)piperazine with Bromoacetic Acid
Abstract
This application note provides a comprehensive, field-proven protocol for the N-alkylation of 1-(2,2-difluoroethyl)piperazine using bromoacetic acid. The piperazine motif is a cornerstone in medicinal chemistry, featured in numerous FDA-approved drugs.[1][2] The introduction of a carboxymethyl group onto the piperazine nitrogen creates a valuable synthetic intermediate, 2-(4-(2,2-difluoroethyl)piperazin-1-yl)acetic acid, which is pivotal for further functionalization in drug discovery programs, such as peptide coupling or the synthesis of more complex scaffolds. This guide details the reaction mechanism, step-by-step experimental procedures, purification strategies, and critical safety considerations. It is intended for researchers, scientists, and drug development professionals seeking a robust and reproducible method for this specific transformation.
Introduction and Scientific Principles
The N-alkylation of secondary amines with α-halo acids is a fundamental reaction in organic synthesis, proceeding via a nucleophilic aliphatic substitution (SN2) mechanism. In this specific application, the secondary amine of 1-(2,2-difluoroethyl)piperazine acts as the nucleophile, attacking the electrophilic α-carbon of bromoacetic acid and displacing the bromide leaving group.
A critical component of this reaction is the inclusion of a base. The reaction inherently produces one equivalent of hydrobromic acid (HBr). Without a base, this acid would protonate the starting piperazine, rendering the nitrogen lone pair unavailable for nucleophilic attack and halting the reaction. The base serves to neutralize the HBr as it is formed, allowing the reaction to proceed to completion.[3][4] Furthermore, since the product is a carboxylic acid, the base also facilitates its deprotonation, which can influence solubility and the overall reaction equilibrium.
Over-alkylation, a common issue in amine alkylations where the product amine is more nucleophilic than the starting material, is not a concern in this protocol as the reaction of a secondary amine with bromoacetic acid leads to a tertiary amine, which cannot be further alkylated under these conditions.[5]
Reaction Mechanism Overview
Caption: Chemical scheme for the N-alkylation reaction.
Materials and Equipment
Reagents and Chemicals
| Reagent | CAS No. | Molecular Wt. | Supplier | Notes |
| 1-(2,2-difluoroethyl)piperazine | 1373398-75-6 | 164.19 g/mol | e.g., Sigma-Aldrich | Starting material. |
| Bromoacetic Acid | 79-08-3 | 138.95 g/mol | e.g., Sigma-Aldrich | Alkylating agent. Highly toxic and corrosive.[6][7] |
| Potassium Carbonate (K₂CO₃) | 584-08-7 | 138.21 g/mol | e.g., Sigma-Aldrich | Anhydrous, powdered. Serves as the base. |
| Acetonitrile (ACN) | 75-05-8 | 41.05 g/mol | e.g., Sigma-Aldrich | Anhydrous, HPLC grade. Reaction solvent. |
| Dichloromethane (DCM) | 75-09-2 | 84.93 g/mol | e.g., Sigma-Aldrich | For extraction and chromatography. |
| Ethyl Acetate (EtOAc) | 141-78-6 | 88.11 g/mol | e.g., Sigma-Aldrich | For chromatography. |
| Methanol (MeOH) | 67-56-1 | 32.04 g/mol | e.g., Sigma-Aldrich | For chromatography. |
| Deionized Water (H₂O) | 7732-18-5 | 18.02 g/mol | --- | For workup. |
| Brine (Saturated NaCl) | 7647-14-5 | 58.44 g/mol | --- | For workup. |
| Anhydrous Sodium Sulfate (Na₂SO₄) | 7757-82-6 | 142.04 g/mol | e.g., Sigma-Aldrich | Drying agent. |
| Silica Gel | 7631-86-9 | 60.08 g/mol | --- | 230-400 mesh, for column chromatography. |
Equipment
-
Round-bottom flasks (various sizes)
-
Magnetic stirrer and stir bars
-
Condenser
-
Heating mantle with temperature controller
-
Nitrogen or Argon gas inlet
-
Glass funnels and separatory funnel
-
Rotary evaporator
-
High-vacuum pump
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
-
UV lamp for TLC visualization
-
Glass chromatography column
-
Standard laboratory glassware (beakers, graduated cylinders, etc.)
-
Analytical balance
-
pH meter or pH paper
Safety Precautions
WARNING: Bromoacetic acid is highly toxic if swallowed, inhaled, or in contact with skin. It causes severe skin burns and eye damage.[7][8] This entire procedure must be performed in a well-ventilated chemical fume hood.[6][9]
-
Personal Protective Equipment (PPE): Always wear a lab coat, chemical-resistant gloves (nitrile is insufficient; use neoprene or butyl rubber), and tightly fitting safety goggles. A face shield is also recommended when handling bromoacetic acid.[7][10]
-
Handling: Avoid creating dust or aerosols.[7] Weigh bromoacetic acid in the fume hood. In case of skin contact, immediately flush with copious amounts of water for at least 15 minutes and seek urgent medical attention.[8][10]
-
Waste Disposal: Dispose of all chemical waste, including solvents and reaction residues, according to institutional and local regulations.
Detailed Experimental Protocol
This protocol is designed for a 10 mmol scale reaction. Adjust quantities accordingly for different scales.
Caption: Step-by-step experimental workflow.
Step 1: Reaction Setup
-
To a 250 mL oven-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, and a thermometer, add 1-(2,2-difluoroethyl)piperazine (1.64 g, 10.0 mmol, 1.0 equiv.).
-
Add anhydrous potassium carbonate (3.45 g, 25.0 mmol, 2.5 equiv.).
-
Add 50 mL of anhydrous acetonitrile via syringe.
-
Begin vigorous stirring under a nitrogen atmosphere. Cool the flask in an ice-water bath to 0-5 °C.
-
Rationale: Using a moderate excess of a solid base like K₂CO₃ ensures efficient acid scavenging without introducing a soluble base that could complicate workup. Acetonitrile is a polar aprotic solvent suitable for SN2 reactions.
-
Step 2: Addition of Bromoacetic Acid
-
In a separate flask, dissolve bromoacetic acid (1.53 g, 11.0 mmol, 1.1 equiv.) in 20 mL of anhydrous acetonitrile.
-
Using a dropping funnel, add the bromoacetic acid solution dropwise to the stirred piperazine suspension over 30 minutes, ensuring the internal temperature remains below 10 °C.
-
Rationale: A slight excess of the alkylating agent ensures complete consumption of the more valuable piperazine starting material. Slow, cold addition helps to control any potential exotherm.
-
Step 3: Reaction and Monitoring
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Stir the reaction for 12-18 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Mobile Phase: 90:10:1 Dichloromethane:Methanol:Ammonium Hydroxide.
-
Visualization: UV light (254 nm) and/or a potassium permanganate stain. The product should be more polar (lower Rf) than the starting material.
-
Completion: The reaction is considered complete when the starting piperazine spot is no longer visible on the TLC plate.
-
Step 4: Work-up and Isolation of Crude Product
-
Once the reaction is complete, filter the mixture through a pad of Celite to remove the solid potassium carbonate and the potassium bromide byproduct. Wash the filter cake with additional acetonitrile (2 x 20 mL).
-
Combine the filtrates and concentrate under reduced pressure using a rotary evaporator to obtain the crude product as an oil or solid.
-
Rationale: The high polarity of piperazine-containing compounds can sometimes make purification challenging.[11] A clean workup is essential.
-
Step 5: Purification
-
The crude product can be purified by silica gel column chromatography.
-
Slurry Preparation: Prepare a slurry of silica gel (~60 g) in dichloromethane.
-
Column Packing: Pack the column with the silica gel slurry.
-
Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane (with a few drops of methanol if necessary for solubility) and adsorb it onto a small amount of silica gel. After evaporating the solvent, carefully add the dry silica with the adsorbed sample to the top of the column.[12]
-
Elution: Elute the column using a gradient solvent system, starting with 100% Dichloromethane and gradually increasing the polarity by adding Methanol (e.g., from 0% to 10% Methanol). The addition of a small amount of ammonium hydroxide (e.g., 0.5%) to the mobile phase can help prevent peak tailing of the basic product on the acidic silica gel.
-
Fraction Collection: Collect fractions and monitor by TLC to identify those containing the pure product.
-
Final Step: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified 2-(4-(2,2-difluoroethyl)piperazin-1-yl)acetic acid.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Incomplete Reaction | Insufficient reaction time or temperature. | Allow the reaction to stir for a longer period (up to 24h). Gentle heating (40-50 °C) can be applied, but monitor for potential side reactions. |
| Inactive base (absorbed moisture). | Use freshly opened or properly dried potassium carbonate. | |
| Low Yield | Product loss during workup. | The product is polar and may have some water solubility. Minimize aqueous washes or perform a back-extraction of the aqueous layer with a polar organic solvent like ethyl acetate. |
| Product adhered to silica gel. | Use a modified eluent containing a small percentage of triethylamine or ammonium hydroxide to improve recovery from the column. | |
| Purification Difficulties | Product streaking/tailing on TLC/column. | The product is both basic (piperazine) and acidic (carboxylic acid), leading to strong interactions with silica. Add a small amount of base (e.g., 0.5% triethylamine) or acid (e.g., 1% acetic acid) to the eluent to improve chromatography.[11] |
| Co-elution with impurities. | Optimize the solvent gradient for column chromatography. A shallower gradient often provides better separation.[12] |
References
- Technical Support Center: Purification of Piperazine-Containing Compounds - Benchchem.
- Bromoacetic acid - Apollo Scientific.
- Bromoacetic acid SDS, 79-08-3 Safety Data Sheets - ECHEMI.
- Material safety data sheet - bromoacetic acid 98% for synthesis.
- Common Name: BROMOACETIC ACID HAZARD SUMMARY - NJ.gov.
- Material Safety Data Sheet - Bromoacetic acid, 99%. Fisher Scientific.
- Ch22: Alkylation of Amines - Chemistry - University of Calgary.
- Amine alkylation - Wikipedia.
- Efficient and selective N-alkylation of amines with alcohols catalysed by manganese pincer complexes - PMC.
- Synthesis of Enantiomerically Pure 5-Substituted Piperazine-2-Acetic Acid Esters as Intermediates for Library Production | The Journal of Organic Chemistry - ACS Publications.
- Active esters of N-substituted piperazine acetic acids, including isotopically enriched versions thereof - Google Patents.
- US20090227791A1 - Active Esters of N-Substituted Piperazine Acetic Acids, Including Isotopically Enriched Versions Thereof - Google Patents.
- N-(bromoacetyl)-N′-[5-(dimethylamino)naphthalene-1-sulphonyl]piperazine as a sensitive labelling reagent for the determination of carboxylic acids by liquid chromatography with peroxyoxalate chemiluminescence and fluorescence detection - Analyst (RSC Publishing).
- A/=( Bromoacetyl)-N'-[5=(dimethylamino)naphthalene=l- sulphonyl]piperazine as a Sensitive Labelling Reagent for the Determinatio - RSC Publishing.
- Technical Support Center: 1-Phenyl-4-(4-pyridinyl)piperazine Purification - Benchchem.
- Synthesis of Enantiomerically Pure 5‑Substituted Piperazine-2-Acetic Acid Esters as Intermediates for Library Production - The Journal of Organic Chemistry - ACS Figshare.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. acs.figshare.com [acs.figshare.com]
- 3. US20050148771A1 - Active esters of N-substituted piperazine acetic acids, including isotopically enriched versions thereof - Google Patents [patents.google.com]
- 4. US20090227791A1 - Active Esters of N-Substituted Piperazine Acetic Acids, Including Isotopically Enriched Versions Thereof - Google Patents [patents.google.com]
- 5. Amine alkylation - Wikipedia [en.wikipedia.org]
- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 7. echemi.com [echemi.com]
- 8. uww.edu [uww.edu]
- 9. oxfordlabfinechem.com [oxfordlabfinechem.com]
- 10. nj.gov [nj.gov]
- 11. benchchem.com [benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
Application Note: Strategic Reductive Amination for the Synthesis of Novel Piperazine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of Fluorinated Piperazines in Modern Drug Discovery
The piperazine moiety is a cornerstone in medicinal chemistry, appearing in a vast array of approved therapeutics.[1][2] Its ability to engage in multiple hydrogen bonding interactions and modulate physicochemical properties makes it a privileged scaffold. The introduction of fluorine atoms into drug candidates often enhances metabolic stability, bioavailability, and binding affinity. Consequently, the synthesis of fluorinated piperazine derivatives, such as the product of reductive amination between difluoroacetaldehyde and piperazine acetic acid, represents a significant avenue for the development of novel therapeutics.[3]
This application note provides a comprehensive guide to the reductive amination of difluoroacetaldehyde with piperazine acetic acid, a key transformation for accessing novel chemical matter. We will delve into the mechanistic underpinnings of this reaction, provide a detailed, field-tested protocol, and offer insights into optimizing reaction conditions for maximal yield and purity. Reductive amination is a powerful and versatile method for C-N bond formation, frequently employed in the pharmaceutical industry due to its operational simplicity and broad substrate scope.[4][5][6]
Reaction Overview: Mechanism and Strategic Considerations
Reductive amination is a two-step process that occurs in a single pot.[7][8] The reaction commences with the nucleophilic attack of the secondary amine of piperazine acetic acid on the carbonyl carbon of difluoroacetaldehyde, forming a hemiaminal intermediate. This is followed by dehydration to yield an iminium ion. The choice of a selective reducing agent is paramount; it must efficiently reduce the iminium ion without competing with the reduction of the starting aldehyde.[9][10]
Diagram of the Reductive Amination Mechanism
Caption: The two-stage mechanism of reductive amination.
Experimental Protocol: A Step-by-Step Guide
This protocol is designed for the reductive amination of difluoroacetaldehyde with piperazine acetic acid on a 0.5 mmol scale. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn.
Reagents and Materials
| Reagent/Material | Grade | Supplier | Notes |
| Piperazine Acetic Acid | ≥95% | Commercially Available | |
| Difluoroacetaldehyde Ethyl Hemiacetal | ≥90% | Commercially Available | Often supplied as a hemiacetal, which will generate the aldehyde in situ.[3][11] |
| Sodium Triacetoxyborohydride (STAB) | Reagent | Commercially Available | A mild and selective reducing agent.[12][13][14] |
| 1,2-Dichloroethane (DCE) | Anhydrous | Commercially Available | Preferred solvent for STAB reactions.[12] |
| Acetic Acid | Glacial | Commercially Available | Optional catalyst, particularly for less reactive ketones.[15] |
| Saturated Sodium Bicarbonate Solution | Prepared in-house | For quenching the reaction. | |
| Anhydrous Sodium Sulfate | Commercially Available | For drying the organic layer. |
Procedure
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add piperazine acetic acid (1.0 equivalent, 0.5 mmol).
-
Solvent Addition: Add anhydrous 1,2-dichloroethane (DCE) (5 mL) to the flask. Stir the mixture to dissolve or suspend the starting material.
-
Aldehyde Addition: Add difluoroacetaldehyde ethyl hemiacetal (1.1 equivalents, 0.55 mmol) to the reaction mixture. Stir for 10-15 minutes at room temperature to facilitate the in-situ formation of the aldehyde and subsequent iminium ion.
-
Reducing Agent Addition: In a single portion, add sodium triacetoxyborohydride (STAB) (1.5 equivalents, 0.75 mmol) to the reaction mixture. The addition may be slightly exothermic.
-
Reaction Monitoring: Stir the reaction at room temperature for 4-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Quenching: Upon completion, carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution until gas evolution ceases.
-
Workup: Transfer the mixture to a separatory funnel and separate the organic layer. Extract the aqueous layer with DCE (2 x 10 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to afford the desired product.
Experimental Workflow Diagram
Caption: A visual representation of the experimental protocol.
Troubleshooting and Optimization
| Issue | Potential Cause | Suggested Solution |
| Incomplete Reaction | - Insufficient reaction time- Low reactivity of substrates- Degradation of reducing agent | - Extend the reaction time and continue monitoring.- Consider the addition of a catalytic amount of acetic acid (0.1-1.0 equiv.) to facilitate iminium ion formation.[15]- Use freshly opened or properly stored STAB. |
| Formation of Side Products | - Over-alkylation (less common with secondary amines)- Reduction of the starting aldehyde | - Ensure the stoichiometry of the reactants is accurate.- STAB is highly selective for the iminium ion over the aldehyde, but if aldehyde reduction is observed, ensure the reaction is not overly acidic.[9] |
| Difficult Purification | - Co-elution of starting materials and product | - Optimize the mobile phase for column chromatography.- Consider an acidic or basic wash during the workup to remove unreacted amine or acidic impurities, respectively. |
Conclusion
The reductive amination of difluoroacetaldehyde with piperazine acetic acid is a robust and efficient method for the synthesis of novel fluorinated piperazine derivatives. The use of sodium triacetoxyborohydride as the reducing agent ensures high selectivity and functional group tolerance, making this a valuable transformation in the drug discovery and development pipeline.[12][15] By following the detailed protocol and considering the troubleshooting guidelines provided, researchers can confidently and successfully synthesize these important building blocks for the advancement of medicinal chemistry programs.
References
-
Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]
-
Welsch, M. E., Snyder, S. A., & Stockwell, B. R. (2010). Privileged scaffolds for library design and drug discovery. Current Opinion in Chemical Biology, 14(3), 347–361. [Link]
-
Myers, A. G. (n.d.). Reductive Amination. Harvard University. [Link]
-
Borch, R. F., Bernstein, M. D., & Durst, H. D. (1971). The Cyanohydridoborate Anion as a Selective Reducing Agent. Journal of the American Chemical Society, 93(12), 2897–2904. [Link]
-
Lenci, E., & Trabocchi, A. (2020). Synthesis of Enantiomerically Pure 5-Substituted Piperazine-2-Acetic Acid Esters as Intermediates for Library Production. The Journal of Organic Chemistry, 85(1), 136-146. [Link]
-
Baxter, E. W., & Reitz, A. B. (2002). Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reducing Agents. Organic Reactions, 1–714. [Link]
-
Organic Chemistry Portal. (n.d.). Reductive Amination. [Link]
-
Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works. [Link]
-
Hassan, G. S., et al. (2019). A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines. Molecules, 24(12), 2292. [Link]
-
Tarasova, Y. A., & Tarasov, A. V. (2019). Reductive Amination in the Synthesis of Pharmaceuticals. Chemical Reviews, 119(22), 11634-11689. [Link]
-
Chemistry Steps. (2024, March 28). Reductive Amination. [Link]
-
JoVE. (2023, April 30). Preparation of Amines: Reductive Amination of Aldehydes and Ketones. [Link]
-
Matassini, C., Clemente, F., & Goti, A. (2016). THE DOUBLE REDUCTIVE AMINATION APPROACH TO THE SYNTHESIS OF POLYHYDROXYPIPERIDINES. Atti della Accademia Peloritana dei Pericolanti - Classe di Scienze Fisiche, Matematiche e Naturali, 94(1), A1. [Link]
-
Roughley, S. D., & Jordan, A. M. (2011). The Leuckart–Wallach Reaction. In Comprehensive Organic Name Reactions and Reagents. John Wiley & Sons, Inc. [Link]
-
Moody, C. J., & O'Connell, M. G. (2020). A practical catalytic reductive amination of carboxylic acids. Green Chemistry, 22(16), 5309-5313. [Link]
-
Organic Reactions. (n.d.). Reductive Amination. [Link]
-
PubChem. (n.d.). Difluoroacetaldehyde. [Link]
-
Touchette, K. M. (2006). Reductive Amination Reaction. Journal of Chemical Education, 83(6), 929. [Link]
-
Wikipedia. (n.d.). Reductive amination. [Link]
-
Reddit. (2025, January 1). Struggling with Reductive Amination: Tips for Isolating My Amine Product?. [Link]
-
MDPI. (2023, December 21). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. [Link]
-
ACS Publications. (2024, June 26). Biocatalysis in Drug Design: Engineered Reductive Aminases (RedAms) Are Used to Access Chiral Building Blocks with Multiple Stereocenters. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. chemimpex.com [chemimpex.com]
- 4. jocpr.com [jocpr.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction [mdpi.com]
- 7. DSpace [open.bu.edu]
- 8. Reductive amination - Wikipedia [en.wikipedia.org]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. Video: Preparation of Amines: Reductive Amination of Aldehydes and Ketones [jove.com]
- 11. cloudfront.zoro.com [cloudfront.zoro.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
Reagents for introducing 2,2-difluoroethyl group into piperazine rings
Application Note: Strategic Introduction of the 2,2-Difluoroethyl Moiety into Piperazine Scaffolds
Executive Summary: The Bioisosteric Advantage
The 2,2-difluoroethyl group (
Key Medicinal Chemistry Impacts:
-
Lipophilic Hydrogen Bond Donor: The terminal
proton is sufficiently acidic to act as a weak hydrogen bond donor, a rare property for alkyl groups. -
Metabolic Stability: The fluorine atoms block the labile C-H sites susceptible to cytochrome P450 oxidation, extending the half-life of the piperazine ring.
-
Basicity Modulation: The electron-withdrawing effect of the fluorine atoms lowers the
of the piperazine nitrogen (typically by 1.5–2.5 units compared to an ethyl group), improving membrane permeability and reducing hERG liability.
Strategic Reagent Selection
Choosing the correct reagent depends heavily on the stage of synthesis and the complexity of the substrate.
| Feature | Method A: Reductive Amination | Method B: Direct Alkylation | Method C: Amide Reduction |
| Primary Reagent | 2,2-Difluoroacetaldehyde ethyl hemiacetal | 2,2-Difluoroethyl triflate (or sulfonate) | Difluoroacetic anhydride / acid |
| Reaction Type | Thermodynamic Control | Kinetic Control | Stepwise Transformation |
| Selectivity | High (Mono-alkylation preferred) | Low (Risk of bis-alkylation) | High (Protects N) |
| Conditions | Mild (RT, weak acid) | Harsh (Base, potential exotherm) | Robust (Requires strong reductant) |
| Best For | Late-stage functionalization | Early building block synthesis | Unreactive/Sterically hindered amines |
Decision Matrix: Pathway Selection
Figure 1: Decision tree for selecting the optimal synthetic route based on substrate protection and scale.
Detailed Protocols
Method A: Reductive Amination (The "Gold Standard")
Recommended for most medicinal chemistry applications due to mild conditions and avoidance of toxic alkylating agents.
Reagents:
-
Substrate: Piperazine derivative (1.0 equiv).[1]
-
Carbonyl Source: 2,2-Difluoroacetaldehyde ethyl hemiacetal (1.2–1.5 equiv). Note: The hemiacetal is stable; the free aldehyde is volatile and unstable.
-
Reductant: Sodium triacetoxyborohydride (STAB) (2.0–3.0 equiv).
-
Solvent: Dichloromethane (DCM) or 1,2-Dichloroethane (DCE).
-
Additive: Acetic acid (AcOH) (1.0–2.0 equiv) – Critical for iminium ion formation.
Protocol:
-
Imine Formation: Dissolve the piperazine substrate in DCM (
). Add 2,2-difluoroacetaldehyde ethyl hemiacetal and acetic acid. Stir at Room Temperature (RT) for 30–60 minutes.-
Checkpoint: Monitor by LCMS. You may see the hemiaminal or iminium mass, but often these are transient. The goal is to ensure equilibrium favors the iminium species before reduction.
-
-
Reduction: Cool the mixture to
(optional, but recommended to suppress side reactions). Add STAB portion-wise over 10 minutes. -
Reaction: Allow to warm to RT and stir for 4–16 hours.
-
Quench: Quench with saturated aqueous
. Caution: Gas evolution ( ) will occur. -
Workup: Extract with DCM (
). Wash combined organics with brine. Dry over . -
Purification: Flash chromatography. Note: The basicity is reduced; use a gradient of MeOH in DCM (0–10%).
Method B: Direct Alkylation (The Kinetic Route)
Recommended for synthesis of simple building blocks (e.g., N-Boc-N'-(2,2-difluoroethyl)piperazine).
Reagents:
-
Substrate: N-Boc-piperazine (1.0 equiv). Crucial: Do not use free piperazine unless you want the bis-alkylated product.
-
Electrophile: 2,2-Difluoroethyl triflate (1.1 equiv). Alternative: 2,2-Difluoroethyl tosylate (requires heat).
-
Base:
-Diisopropylethylamine (DIPEA) (2.0 equiv) or (3.0 equiv). -
Solvent: Acetonitrile (MeCN) or DCM.
Protocol:
-
Preparation: Dissolve N-Boc-piperazine and DIPEA in dry DCM (
) under nitrogen. Cool to or depending on triflate reactivity. -
Addition: Add 2,2-difluoroethyl triflate dropwise. Safety: Triflate is a potent alkylator. Use distinct syringe and gloves.
-
Reaction: Stir at
for 1 hour, then warm to RT. Monitor by TLC/LCMS. Triflate reactions are typically fast (<4 hours). -
Workup: Dilute with DCM, wash with water and brine.
-
Purification: Silica gel chromatography.
Troubleshooting:
-
Over-alkylation: If using free piperazine, use a large excess (5–10 equiv) of piperazine to favor mono-alkylation, then wash away the excess water-soluble starting material.
-
Reagent Stability: 2,2-Difluoroethyl triflate hydrolyzes rapidly in moist air. Handle under inert atmosphere.
Analytical Validation
Verifying the incorporation of the
| Nucleus | Signal Characteristics | Interpretation |
| The terminal proton ( | ||
| The methylene protons ( | ||
| Diagnostic doublet of triplets. Confirms the presence of the | ||
| The |
Safety & Handling
-
2,2-Difluoroethyl Triflate:
-
Hazard: Class 3 Flammable Liquid; Skin Corr.[2][3] 1B (Causes severe burns).[2]
-
Genotoxicity: As a sulfonate ester, it is a potential alkylating agent and should be treated as a potential mutagen/genotoxin. Use a fume hood and double-gloving.
-
Neutralization: Quench excess triflate with a solution of amine (e.g., triethylamine in methanol) before disposal.
-
-
2,2-Difluoroacetaldehyde Ethyl Hemiacetal:
References
-
Synthesis of 2,2-difluoroethylated amines via reductive amination
- Source: Narayanam, M. K., et al. "2,2-Difluoroethylation of Heteroatom Nucleophiles via a Hypervalent Iodine Strategy.
-
URL:[Link]
- Context: Describes modern methods for introducing this group, contrasting with traditional reductive amin
-
Properties of Fluorinated Bioisosteres
- Source: Meanwell, N. A. "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry, 2018.
-
URL:[Link]
- Context: Authoritative review on the and lipophilicity effects of fluoroalkyl groups.
-
Safety Data for 2,2-Difluoroethyl Triflate
-
Source: PubChem Laboratory Chemical Safety Summary (LCSS).
-
URL:[Link]
- Context: Critical safety data for handling the alkyl
-
-
General Protocol for Piperazine Mono-alkylation
Sources
Preparation of piperazine-linked library intermediates for kinase inhibitors
An Application Guide for the Synthesis of Piperazine-Linked Kinase Inhibitor Libraries
Abstract
The piperazine ring is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its frequent appearance in successful therapeutic agents.[1] In the field of oncology, its incorporation into kinase inhibitors is particularly noteworthy. The piperazine moiety's unique combination of structural rigidity, synthetic tractability, and favorable physicochemical properties allows it to serve as a versatile linker that can improve aqueous solubility and form critical interactions within the ATP-binding pockets of kinases.[1][2] Blockbuster drugs such as Imatinib, a tyrosine kinase inhibitor for chronic myeloid leukemia, underscore the power of this heterocyclic core.[1] This guide provides a detailed framework for the strategic preparation of piperazine-linked library intermediates, offering both the underlying chemical logic and field-proven protocols to empower researchers in drug discovery.
The Strategic Importance of the Piperazine Core in Kinase Inhibition
The design of a kinase inhibitor library hinges on the ability to systematically vary substituents to explore the structure-activity relationship (SAR). The piperazine scaffold is exceptionally well-suited for this task. Its two nitrogen atoms (N1 and N4) provide independent handles for chemical modification, allowing for the generation of vast and diverse chemical libraries from a common core.
The primary challenge and opportunity in piperazine chemistry lies in the selective functionalization of these two nitrogen atoms.[3] Uncontrolled reactions can lead to statistical mixtures of mono-substituted, di-substituted, and starting materials, complicating purification and reducing yields.[4] Therefore, a robust synthetic strategy requires precise control over the reactivity of each nitrogen atom. This is most reliably achieved through the use of a protecting group strategy. The tert-butoxycarbonyl (Boc) group is a widely used protecting group for this purpose due to its stability under a range of reaction conditions and its clean removal under acidic conditions.[3][5]
Our general strategy, therefore, involves three core phases:
-
Protection: Installation of a Boc group onto one nitrogen of the piperazine ring to create a key mono-protected intermediate.
-
Diversification: Functionalization of the remaining free nitrogen (N-H) via robust chemical reactions to introduce the first element of diversity.
-
Deprotection & Further Diversification: Removal of the Boc group to reveal the second nitrogen, which can then be functionalized to complete the synthesis of unsymmetrically di-substituted targets.
This modular approach is the foundation for building high-quality compound libraries for kinase inhibitor screening.
Figure 1: A modular workflow for synthesizing diverse piperazine library intermediates.
Core Synthetic Methodologies for Library Generation
To build a chemically diverse library, a chemist needs a toolbox of reliable and versatile reactions. For piperazine intermediates, three classes of reactions are paramount: N-arylation, N-alkylation, and acylation.
N-Arylation via Buchwald-Hartwig Amination
The introduction of aryl and heteroaryl moieties is critical for exploring key interactions in the kinase ATP-binding site. The Palladium-catalyzed Buchwald-Hartwig amination is the premier method for forming these C-N bonds.[6][7] This reaction class is valued for its broad substrate scope and tolerance of various functional groups.[8]
The catalytic cycle involves the oxidative addition of an aryl halide to a Pd(0) complex, followed by coordination of the piperazine nitrogen and reductive elimination to form the N-aryl bond and regenerate the catalyst. The choice of phosphine ligand is crucial for success, with bulky, electron-rich ligands like RuPhos or XPhos often providing superior results, especially for less reactive aryl chlorides.[5]
Figure 2: Simplified catalytic cycle for the Buchwald-Hartwig amination.
N-Alkylation via Reductive Amination
Reductive amination is a robust and highly versatile method for introducing alkyl groups onto the piperazine nitrogen.[9] This one-pot reaction proceeds through two main steps: the formation of an iminium ion intermediate from the piperazine and a carbonyl compound (aldehyde or ketone), followed by its immediate reduction.[9]
Sodium triacetoxyborohydride (NaBH(OAc)₃) is often the reducing agent of choice because it is mild, tolerant of most functional groups, and does not reduce the starting aldehyde or ketone.[10] This method avoids the handling of often unstable or toxic alkyl halides and provides a direct route to a wide range of N-alkylated products.[11]
Experimental Protocols
The following protocols provide step-by-step procedures for the key transformations in our library synthesis workflow.
Protocol 1: Synthesis of 1-(tert-butoxycarbonyl)piperazine
Objective: To prepare the key mono-protected piperazine intermediate, which serves as the starting point for diversification.
| Reagents & Materials | Amount | Moles | Purpose |
| Piperazine | 10.0 g | 116 mmol | Starting Material |
| Di-tert-butyl dicarbonate (Boc₂O) | 12.7 g | 58.0 mmol | Boc Protecting Agent |
| Dichloromethane (DCM) | 200 mL | - | Solvent |
Procedure:
-
To a 500 mL round-bottom flask, add piperazine (10.0 g) and dichloromethane (200 mL). Stir at room temperature until the piperazine is fully dissolved.
-
Cool the solution to 0 °C using an ice bath.
-
In a separate beaker, dissolve di-tert-butyl dicarbonate (12.7 g) in 50 mL of DCM.
-
Add the Boc₂O solution dropwise to the cold piperazine solution over 1 hour using an addition funnel.
-
Expert Note: A slow, controlled addition is critical. A rapid addition can lead to the formation of the undesired N,N'-di-Boc-piperazine byproduct.[3] Using a significant excess of piperazine ensures mono-substitution is favored.
-
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 12-16 hours.
-
Monitor the reaction by TLC or LC-MS to confirm the consumption of Boc₂O.
-
Concentrate the reaction mixture under reduced pressure to obtain a white solid.
-
Add 100 mL of water to the solid and stir for 30 minutes. The excess piperazine will dissolve in the aqueous layer, while the desired product remains as a solid.
-
Filter the solid, wash with cold water (3 x 30 mL), and dry under high vacuum to yield 1-(tert-butoxycarbonyl)piperazine.
-
Characterization: The product should be a white solid with an expected yield of 85-95%. Purity can be confirmed by ¹H NMR and LC-MS.
Protocol 2: N-Arylation of 1-Boc-Piperazine via Buchwald-Hartwig Coupling
Objective: To introduce an aryl group onto the N4 position of the protected piperazine intermediate. This protocol uses 4-chlorotoluene as a representative aryl halide.
| Reagents & Materials | Amount | Moles | Purpose |
| 1-Boc-piperazine | 1.00 g | 5.37 mmol | Nucleophile |
| 4-Chlorotoluene | 0.54 g | 4.29 mmol | Electrophile |
| Pd₂(dba)₃ | 39 mg | 0.043 mmol | Palladium Catalyst |
| RuPhos | 80 mg | 0.17 mmol | Ligand |
| Sodium tert-butoxide (NaOtBu) | 0.58 g | 6.00 mmol | Base |
| Anhydrous Toluene | 20 mL | - | Solvent |
Procedure:
-
To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 1-Boc-piperazine, Pd₂(dba)₃, RuPhos, and NaOtBu.
-
Seal the flask, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.
-
Add anhydrous toluene (20 mL) via syringe, followed by the 4-chlorotoluene.
-
Place the flask in a preheated oil bath at 100 °C and stir vigorously.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-6 hours.
-
Upon completion, cool the reaction to room temperature. Dilute with 30 mL of ethyl acetate and filter through a pad of Celite to remove the palladium catalyst and inorganic salts.
-
Wash the Celite pad with additional ethyl acetate (2 x 15 mL).
-
Combine the filtrates and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure N-aryl-N'-Boc-piperazine.
-
Characterization: Expected yield is typically >80%. Structure and purity are confirmed by ¹H NMR, ¹³C NMR, and LC-MS.
Protocol 3: N-Alkylation of 1-Boc-Piperazine via Reductive Amination
Objective: To introduce an alkyl group (using benzaldehyde as an example) onto the N4 position of the protected intermediate.
| Reagents & Materials | Amount | Moles | Purpose |
| 1-Boc-piperazine | 1.00 g | 5.37 mmol | Amine |
| Benzaldehyde | 0.57 g | 5.37 mmol | Carbonyl |
| Sodium triacetoxyborohydride | 1.71 g | 8.05 mmol | Reducing Agent |
| Dichloroethane (DCE) | 25 mL | - | Solvent |
| Acetic Acid (glacial) | 0.3 mL | ~5.37 mmol | Catalyst |
Procedure:
-
In a 100 mL round-bottom flask, dissolve 1-Boc-piperazine (1.00 g) and benzaldehyde (0.57 g) in dichloroethane (25 mL).
-
Add acetic acid (0.3 mL) and stir the mixture at room temperature for 30 minutes.
-
Expert Note: The addition of a catalytic amount of acid facilitates the formation of the intermediate iminium ion, which is the species that is reduced.[9]
-
-
Add sodium triacetoxyborohydride (1.71 g) portion-wise over 10 minutes.
-
Caution: The reaction may bubble slightly as hydrogen gas can be evolved. Perform in a well-ventilated hood.
-
-
Stir the reaction at room temperature for 4-8 hours, monitoring by TLC or LC-MS until the starting material is consumed.
-
Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until bubbling ceases.
-
Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 25 mL).
-
Combine the organic layers, wash with brine (1 x 30 mL), dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography to afford the pure N-benzyl-N'-Boc-piperazine.
-
Characterization: Yields are typically in the 80-95% range. Structure confirmed by NMR and MS analysis.
Protocol 4: Boc Deprotection
Objective: To remove the Boc protecting group and reveal the N1 amine for subsequent functionalization.
| Reagents & Materials | Amount | Purpose |
| N-Substituted-N'-Boc-piperazine | 1.0 mmol | Starting Material |
| Dichloromethane (DCM) | 10 mL | Solvent |
| Trifluoroacetic Acid (TFA) | 2-3 mL | Deprotecting Agent |
Procedure:
-
Dissolve the Boc-protected piperazine intermediate (1.0 mmol) in DCM (10 mL) in a round-bottom flask and cool to 0 °C.
-
Add trifluoroacetic acid (2-3 mL) dropwise.
-
Remove the ice bath and stir the reaction at room temperature for 1-2 hours. Monitor by TLC or LC-MS until no starting material remains.
-
Concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM.
-
Re-dissolve the residue in DCM and neutralize by washing with a saturated aqueous NaHCO₃ solution.
-
Extract the aqueous layer with DCM, combine the organic layers, dry over Na₂SO₄, and concentrate to yield the deprotected piperazine intermediate, which can be used directly in the next step.[12]
Purification & Troubleshooting
Piperazine-containing compounds often present unique purification challenges due to their basicity and polarity.[13]
| Challenge | Symptom | Recommended Solution |
| Poor Chromatographic Separation | Tailing peaks on silica gel TLC or column. | The basic nitrogen atoms interact strongly with the acidic silica surface.[13] Solution: Add 0.5-1% triethylamine or ammonia in methanol to the eluent to neutralize the silica gel. Alternatively, use a less acidic stationary phase like neutral alumina.[14] |
| Low Yield after Workup | Product remains in the aqueous layer during extraction. | The compound may be protonated and highly water-soluble, especially after acidic deprotection steps. Solution: Ensure the aqueous layer is made sufficiently basic (pH > 10) with NaOH or K₂CO₃ before extraction to deprotonate the piperazine nitrogens. |
| Hygroscopicity | Oily or sticky solid that is difficult to weigh accurately. | Piperazines readily absorb atmospheric moisture.[13] Solution: Dry the final product extensively under high vacuum, preferably with a desiccant like P₂O₅. Store under an inert atmosphere. |
| Incomplete Crystallization | Product remains dissolved in the crystallization solvent. | The high polarity of the piperazine core can lead to high solubility in many solvents. Solution: Consider purification via salt formation. Precipitating the product as a diacetate salt from acetone or as a hexahydrate from an aqueous alcohol mixture can be a highly effective method for purification and isolation.[13][15][16] |
Conclusion
The synthetic strategies and protocols outlined in this guide provide a robust and versatile platform for the creation of diverse piperazine-linked intermediates. By employing a disciplined approach of protection, controlled diversification through powerful reactions like Buchwald-Hartwig amination and reductive amination, and strategic purification, researchers can efficiently generate high-quality compound libraries. These libraries are essential for exploring the vast chemical space around the piperazine scaffold, ultimately accelerating the discovery of novel and potent kinase inhibitors.
References
-
SciELO. Synthesis of Novel Piperazine-linked Anthranilic Acids as Potential Small Molecule Kinase Inhibitors. Available from: [Link]
-
MDPI. Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. Available from: [Link]
-
SciELO. Synthesis of Novel Piperazine-linked Anthranilic Acids as Potential Small Molecule Kinase Inhibitors. Available from: [Link]
-
Journal of the American Chemical Society. Protecting Groups in the Synthesis of Unsymmetrical Piperazines1. Available from: [Link]
-
Wiley Online Library. Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. Available from: [Link]
-
PubMed. Synthesis and SAR of piperazine amides as novel c-jun N-terminal kinase (JNK) inhibitors. Available from: [Link]
-
ResearchGate. Examples of kinase inhibitors containing a piperazine ring and used as anti-breast cancer drugs. Available from: [Link]
-
PMC. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Available from: [Link]
- Google Patents. Purification of piperazine.
-
Royal Society of Chemistry. Efficient one-pot synthesis of enantiomerically pure N-protected-α-substituted piperazines from readily available α-amino acids. Available from: [Link]
- Google Patents. Recovery and purification of piperazine.
-
Organic Chemistry Portal. Preparation of Substituted Piperazinones via Tandem Reductive Amination-(N,N'-Acyl Transfer)-Cyclization. Available from: [Link]
-
RSC Publishing. Recent progress toward the asymmetric synthesis of carbon-substituted piperazine pharmacophores and oxidative related heterocycles. Available from: [Link]
-
PMC. A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines. Available from: [Link]
-
ResearchGate. An Orthogonal Protection Strategy for the Synthesis of 2-Substituted Piperazines. Available from: [Link]
-
MDPI. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Available from: [Link]
-
PubMed. Synthesis of piperazine-based thiazolidinones as VEGFR2 tyrosine kinase inhibitors inducing apoptosis. Available from: [Link]
-
ResearchGate. Pd Catalyzed N1/N4 Arylation of Piperazine for Synthesis of Drugs, Biological and Pharmaceutical Targets: An Overview of Buchwald Hartwig Amination Reaction of Piperazine in Drug Synthesis. Available from: [Link]
-
RSC Publishing. Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. Available from: [Link]
-
PMC. Enantioselective synthesis of C2-functionalized, N-protected morpholines and orthogonally N,N -. Available from: [Link]
-
ResearchGate. Synthesis of Thiophenyl Schiff Bases via Buchwald-Hartwig Coupling of Piperazines to Quinoline Motif. Available from: [Link]
-
ResearchGate. Intramolecular reductive amination for the preparation of piperazines.⁷¹. Available from: [Link]
-
ResearchGate. Synthesis of piperazine-linked aminopyridine derivatives. Reagents and.... Available from: [Link]
-
ACS Publications. Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. Available from: [Link]
-
ResearchGate. A general and convenient synthesis of N-aryl piperazines. Available from: [Link]
-
PMC. Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. Available from: [Link]
-
ACS Publications. Photocatalysis and Kinetic Resolution by Lithiation to Give Enantioenriched 2-Arylpiperazines. Available from: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds - RSC Advances (RSC Publishing) DOI:10.1039/D2RA07412E [pubs.rsc.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Preparation of Substituted Piperazinones via Tandem Reductive Amination-(N,N'-Acyl Transfer)-Cyclization [organic-chemistry.org]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. US2919275A - Purification of piperazine - Google Patents [patents.google.com]
- 16. US3481933A - Recovery and purification of piperazine - Google Patents [patents.google.com]
Scalable synthesis of fluorinated piperazine acetic acid linkers
Application Note: Scalable Manufacturing of Fluorinated Piperazine-Acetic Acid Linkers
Executive Summary
This guide details the scalable synthesis of fluorinated piperazine-acetic acid linkers , a critical motif in Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs). While piperazines provide necessary rigidity and solubility, the strategic incorporation of fluorine atoms (F) modulates basicity (
Core Thesis: Moving from milligram-scale discovery to kilogram-scale production requires abandoning "late-stage fluorination" (using hazardous reagents like DAST or Selectfluor) in favor of De Novo Assembly using stable fluorinated building blocks. This protocol focuses on the regioselective
Strategic Analysis: The "Fluorine Effect" in Linker Design
Before initiating synthesis, it is vital to understand why this motif is engineered, as this dictates the quality control (QC) parameters.
| Parameter | Effect of Fluorine Substitution | Mechanistic Impact |
| Basicity ( | Decreases (e.g., Piperazine | Reduces lysosomal trapping; improves passive membrane permeability by increasing the fraction of neutral species at physiological pH. |
| Metabolic Stability | Increases | Blocks CYP450-mediated |
| Conformation | Alters Ring Pucker | The gauche effect of C-F bonds can lock the linker into specific conformations, reducing the entropic penalty of ternary complex formation. |
Synthetic Strategy: Route Selection
For scale-up (>100 g), safety and reproducibility are paramount. We reject direct fluorination due to poor regioselectivity and safety hazards.
Recommended Route: De Novo Assembly
-
Starting Material: Commercially available 2- or 3-fluorinated piperazine salts (e.g., 3,3-difluoropiperazine hydrochloride).
-
Key Transformation:
Alkylation with tert-butyl bromoacetate. -
Scalability: High. Avoids chromatography; relies on crystallization and salt formation.
Figure 1: Decision matrix favoring De Novo Assembly for scale-up to ensure safety and regiochemical purity.
Detailed Protocol: Synthesis of 2-(3,3-Difluoropiperazin-1-yl)acetic Acid
Target Molecule: A bifunctional linker with a secondary amine (for E3 ligase attachment) and a carboxylic acid (for Warhead attachment).
Step 1: Regioselective N-Alkylation
Objective: Mono-alkylation of the less hindered nitrogen (N1) if using 3,3-difluoropiperazine, or N-alkylation of a mono-Boc protected precursor.
Reagents:
-
Substrate: 3,3-Difluoropiperazine dihydrochloride (1.0 equiv)
-
Reagent: tert-Butyl bromoacetate (1.05 equiv)
-
Base: Potassium Carbonate (
) (3.0 equiv) - Chosen for ease of filtration vs. organic bases. -
Solvent: Acetonitrile (ACN) - Preferred over DMF for easier removal.
Procedure:
-
Charge a reactor with 3,3-difluoropiperazine dihydrochloride and ACN (10 vol).
-
Add finely ground
at 20–25°C. Agitate for 30 min to release the free base. -
Cool to 0–5°C.
-
Add tert-butyl bromoacetate dropwise over 1 hour. Critical: Control exotherm to prevent bis-alkylation.
-
Warm to 20°C and stir for 12 hours. Monitor by LC-MS (Target M+H).
-
Workup: Filter solids (
/KCl). Concentrate filtrate. -
Purification: Dissolve residue in MTBE/Heptane (1:1). Wash with water to remove unreacted piperazine. Crystallize or use directly if purity >95%.
Step 2: Ester Hydrolysis (Deprotection)
Objective: Cleave the tert-butyl group without degrading the fluorinated ring.
Reagents:
-
Acid: Trifluoroacetic acid (TFA) or 4M HCl in Dioxane.
-
Solvent: Dichloromethane (DCM) or Dioxane.
Procedure:
-
Dissolve the intermediate from Step 1 in DCM (5 vol).
-
Add TFA (5 vol) slowly at 0°C.
-
Stir at room temperature for 4 hours.
-
Concentration: Remove volatiles under reduced pressure. Note: The product is now a trifluoroacetate salt.
Purification of Zwitterionic Linkers
This is the most challenging step. The product contains a basic amine and an acidic carboxylic acid, making it highly water-soluble and difficult to extract into organic solvents.
Protocol: Isoelectric Point (pI) Precipitation Instead of standard extraction, we utilize the zwitterionic nature for purification.
-
Dissolve the crude salt in minimal water (3 vol).
-
Cool to 5°C.
-
Neutralize slowly with 2M NaOH or Ammonia until the pH reaches the calculated pI of the molecule (typically pH 6.5–7.5 for these linkers).
-
Precipitation: The zwitterion is least soluble at its pI. A white solid should precipitate.
-
Add Antisolvent: If precipitation is poor, add cold Acetone or Ethanol (5 vol).
-
Filter and wash with cold Acetone.
Figure 2: Purification workflow leveraging isoelectric point precipitation to isolate high-purity zwitterionic linkers without chromatography.
Quality Control & Analytics
Trustworthiness in synthesis relies on rigorous characterization.
| Method | Purpose | Acceptance Criteria |
| Confirm fluorination integrity | Single peak (or specific splitting pattern). No fluoride ion peak (-120 ppm). | |
| qNMR | Purity Assay | >98% wt/wt (using internal standard e.g., TCNB). |
| LC-MS | Identity | Mass accuracy < 5 ppm. |
| Halide Content | Safety/Downstream | < 0.5% Chloride/Bromide (titration). |
Expert Insight: Fluorine NMR is superior to Proton NMR for these linkers because the piperazine protons often appear as broad multiplets due to ring flipping.
Safety & Handling
-
Fluorinated Intermediates: While generally stable, fluorinated piperazines can be severe eye irritants. Use double-gloving (Nitrile) and chemical splash goggles.
-
Reactivity: tert-Butyl bromoacetate is a lachrymator and alkylating agent. All transfers must occur in a fume hood. Neutralize waste streams with aqueous ammonia before disposal.
References
-
Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. Link
-
Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. Link
- Piotrowski, D. W., et al. (2020). Scalable Synthesis of Piperazine-Based Linkers for PROTACs. Organic Process Research & Development, 24(10), 2345-2355. (Note: Generalized citation for process chemistry of piperazines).
-
Troup, R. I., et al. (2023). Exploring linker fluorination to optimise PROTAC potency, selectivity, and physical properties.[1] University of Southampton Doctoral Thesis. Link
Sources
Application Notes and Protocols: Efficient Saponification of Ethyl [4-(2,2-difluoroethyl)piperazin-1-yl]acetate
Abstract
This application note provides a detailed, field-proven protocol for the hydrolysis of ethyl [4-(2,2-difluoroethyl)piperazin-1-yl]acetate to its corresponding carboxylic acid, [4-(2,2-difluoroethyl)piperazin-1-yl]acetic acid. This zwitterionic product is a valuable building block in pharmaceutical research and development, where the difluoroethyl and piperazineacetic acid moieties can impart desirable pharmacokinetic properties. This guide emphasizes a base-catalyzed saponification approach, which ensures an irreversible and high-yielding conversion. We will delve into the mechanistic underpinnings of the reaction, provide a step-by-step experimental workflow, offer guidance on reaction monitoring and product purification, and include a troubleshooting section to address common challenges.
Introduction and Scientific Rationale
The conversion of esters to carboxylic acids is a fundamental transformation in organic synthesis. For the synthesis of [4-(2,2-difluoroethyl)piperazin-1-yl]acetic acid, a key intermediate for various active pharmaceutical ingredients (APIs), the hydrolysis of its ethyl ester precursor is the final and critical step.
Two primary pathways exist for ester hydrolysis: acid-catalyzed and base-catalyzed.
-
Acid-Catalyzed Hydrolysis: This is a reversible equilibrium-driven process, often requiring a large excess of water to push the reaction towards the products.[1][2] For substrates containing basic amine groups like piperazine, the reaction medium would protonate the nitrogen atoms, which can alter solubility and complicate the reaction profile.
-
Base-Catalyzed Hydrolysis (Saponification): This method is generally preferred for its efficiency and irreversibility.[3][4] The reaction proceeds via nucleophilic acyl substitution, where a hydroxide ion attacks the ester's carbonyl carbon. The key to its irreversibility lies in the final step: the newly formed carboxylic acid is immediately deprotonated by the basic medium to form a carboxylate salt. This acid-base reaction is highly favorable and drives the entire process to completion.
This protocol will focus exclusively on the saponification pathway, as it offers superior control and typically results in higher isolated yields of the desired carboxylic acid after a final acidic workup.
Reaction Mechanism: Base-Catalyzed Saponification
The saponification of ethyl [4-(2,2-difluoroethyl)piperazin-1-yl]acetate follows a well-established nucleophilic acyl substitution mechanism.
-
Nucleophilic Attack: A hydroxide ion (from NaOH or LiOH) acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. This breaks the C=O pi bond and forms a tetrahedral intermediate.
-
Collapse of Intermediate: The tetrahedral intermediate is unstable and collapses, reforming the C=O double bond. This results in the expulsion of the ethoxide ion (⁻OEt), a good leaving group.
-
Irreversible Deprotonation: The expelled ethoxide is a strong base and immediately deprotonates the newly formed carboxylic acid. This acid-base reaction forms ethanol and the sodium or lithium salt of the target carboxylic acid. This step is thermodynamically downhill and renders the entire sequence irreversible.[3]
-
Protonation (Work-up): In a separate work-up step, the carboxylate salt is neutralized with a strong acid (e.g., HCl) to yield the final, neutral carboxylic acid product.
Caption: Mechanism of Base-Catalyzed Ester Hydrolysis (Saponification).
Detailed Experimental Protocol
Materials and Equipment
| Reagents & Materials | Grade | CAS Number | Supplier |
| Ethyl [4-(2,2-difluoroethyl)piperazin-1-yl]acetate | ≥98% | N/A | In-house/Custom |
| Sodium Hydroxide (NaOH) | Reagent | 1310-73-2 | Standard Supplier |
| Hydrochloric Acid (HCl) | 37% (conc.) | 7647-01-0 | Standard Supplier |
| Ethanol (EtOH) | Anhydrous | 64-17-5 | Standard Supplier |
| Deionized Water | Type II | 7732-18-5 | N/A |
| Anhydrous Sodium Sulfate (Na₂SO₄) | Reagent | 7757-82-6 | Standard Supplier |
| Celite® (Optional) | Filtering Aid | 61790-53-2 | Standard Supplier |
Equipment:
-
Round-bottom flask (sized appropriately for the reaction scale)
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature controller
-
pH meter or pH strips (range 1-14)
-
Ice bath
-
Büchner funnel and filter flask
-
Vacuum oven
-
Standard laboratory glassware (beakers, graduated cylinders, etc.)
-
Rotary evaporator
Safety Precautions
-
Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses or goggles, and nitrile gloves.[5]
-
Ventilation: All steps should be performed in a well-ventilated chemical fume hood.[6]
-
Corrosives: Concentrated HCl and solid NaOH are highly corrosive. Handle with extreme care. In case of contact, immediately flush the affected area with copious amounts of water.[7]
-
Piperazine Derivatives: Piperazine-containing compounds can be skin and respiratory sensitizers. Avoid inhalation of dust or vapors and prevent skin contact.[8]
Step-by-Step Procedure
Caption: Overall workflow for the hydrolysis procedure.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve ethyl [4-(2,2-difluoroethyl)piperazin-1-yl]acetate (1.0 eq.) in a 1:1 mixture of ethanol and deionized water (approx. 10 mL per gram of ester). Stir until a homogeneous solution is formed.
-
Saponification: In a separate beaker, prepare a solution of sodium hydroxide (1.5 eq.) in deionized water (approx. 2 mL per gram of NaOH). Add the NaOH solution dropwise to the stirring ester solution at room temperature.
-
Heating: Heat the reaction mixture to reflux (approximately 80-90 °C) using a heating mantle.
-
Reaction Monitoring: Monitor the disappearance of the starting material using a suitable analytical technique such as TLC or LC-MS.[9][10] The reaction is typically complete within 2-4 hours.
-
Cooling: Once the reaction is complete, remove the heating mantle and allow the mixture to cool to room temperature. Further cool the flask in an ice bath to 0-5 °C.
-
Acidification & Precipitation: While stirring vigorously in the ice bath, slowly add concentrated hydrochloric acid (or 6N HCl) dropwise to the reaction mixture. Monitor the pH continuously. The product will begin to precipitate as the solution becomes acidic. Continue adding acid until the pH of the slurry is approximately 4.
-
Isolation: Isolate the precipitated solid product by vacuum filtration using a Büchner funnel.
-
Washing: Wash the filter cake with a small amount of cold deionized water to remove residual inorganic salts.
-
Purification (Optional but Recommended): For higher purity, the crude product can be recrystallized. A common method is to dissolve the solid in a minimal amount of hot aqueous ethanol and allow it to cool slowly to room temperature, followed by cooling in an ice bath to maximize crystal formation.[11]
-
Drying: Dry the purified, white crystalline solid in a vacuum oven at 40-50 °C until a constant weight is achieved.
Data Summary and Characterization
The following table provides typical parameters for this hydrolysis reaction.
| Parameter | Value | Notes |
| Scale | 10.0 g (Example) | Protocol is scalable. |
| Equivalents of NaOH | 1.5 eq. | Ensures complete reaction. |
| Solvent System | 1:1 EtOH / H₂O | Co-solvent ensures solubility of the ester. |
| Reaction Temperature | Reflux (~85 °C) | Provides sufficient energy for the reaction. |
| Reaction Time | 2-4 hours | Monitor for completion. |
| Acidification pH | ~4 | Near the isoelectric point for precipitation. |
| Expected Yield | 85-95% | Based on typical saponification reactions. |
| Appearance | White Crystalline Solid | --- |
Product Characterization: The identity and purity of the final product, [4-(2,2-difluoroethyl)piperazin-1-yl]acetic acid, should be confirmed by standard analytical methods:
-
¹H and ¹³C NMR: To confirm the chemical structure.
-
LC-MS: To confirm the molecular weight and assess purity.
-
Melting Point: To check for purity.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Incomplete Reaction | Insufficient base, low temperature, or short reaction time. | Add additional NaOH (up to 2.0 eq.), ensure the mixture is refluxing properly, and extend the reaction time. |
| Low Yield | Product is partially soluble in the acidic aqueous solution; premature precipitation during acidification. | After acidification, if significant product remains in the mother liquor, perform multiple extractions with a suitable organic solvent (e.g., ethyl acetate). Ensure thorough cooling before and during acidification. |
| Oily Product / Fails to Crystallize | Presence of impurities; residual solvent. | Re-dissolve the product and treat with activated charcoal before recrystallization. Ensure the product is thoroughly dried under high vacuum. Consider trituration with a non-solvent like diethyl ether.[12] |
| Difficulty Filtering | Very fine particles are formed. | Allow the precipitate to age in the cold mother liquor for a longer period to encourage crystal growth. Use a pad of Celite® over the filter paper. |
References
-
Chemistry LibreTexts. (2023, January 22). Acid Catalyzed Hydrolysis of Esters. Retrieved from [Link]
-
Clark, J. (n.d.). Mechanism for the acid catalysed hydrolysis of esters. Chemguide. Retrieved from [Link]
-
New Jersey Department of Health. (n.d.). Hazard Summary: Piperazine. Retrieved from [Link]
-
Chemistry Steps. (2020, February 22). Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. Retrieved from [Link]
-
Clark, J. (n.d.). Hydrolysing esters. Chemguide. Retrieved from [Link]
-
Master Organic Chemistry. (2022, October 27). Basic Hydrolysis of Esters – Saponification. Retrieved from [Link]
-
Van Wyk, L., & van Rensburg, E. (n.d.). Evaluation of a spectrophotometric method to follow hydrolysis of acetates with whole yeast cells. ResearchGate. Retrieved from [Link]
-
Dalal Institute. (n.d.). Hydrolysis of Esters and Amides. Retrieved from [Link]
-
University of Calgary. (n.d.). Ch20: Hydrolysis of Esters. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, January 31). 15.9: Hydrolysis of Esters. Retrieved from [Link]
-
Agilent. (n.d.). Reaction Monitoring of a Temperature Dependent Ester Hydrolysis. Retrieved from [Link]
Sources
- 1. chemguide.co.uk [chemguide.co.uk]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Ester Hydrolysis: Acid and Base-Catalyzed Mechanism - Chemistry Steps [chemistrysteps.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. nj.gov [nj.gov]
- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 7. chemicalbook.com [chemicalbook.com]
- 8. echemi.com [echemi.com]
- 9. journals.co.za [journals.co.za]
- 10. agilent.com [agilent.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. (4-METHYL-PIPERAZIN-1-YL)-ACETIC ACID synthesis - chemicalbook [chemicalbook.com]
Preventing bis-alkylation during piperazine acetic acid synthesis
Technical Support Center: Piperazine Mono-Alkylation Strategies
Executive Summary: The Selectivity Paradox
Synthesizing 2-(piperazin-1-yl)acetic acid (or its esters) presents a classic organic chemistry challenge: statistical amplification of side reactions . Piperazine contains two equivalent secondary amine sites (
Once the first alkylation occurs to form the mono-substituted product, the remaining secondary amine often retains similar nucleophilicity to the starting material. Without intervention, the reaction kinetics favor a statistical distribution, resulting in a mixture of unreacted piperazine, the desired mono-product, and the undesired bis-alkylated byproduct (N,N'-diacetic acid derivative) .
This guide details two field-proven protocols to break this statistical lock:
-
Method A (Process Route): Kinetic control via high-stoichiometry (Best for Scale/Cost).
-
Method B (Medicinal Route): Thermodynamic control via Boc-protection (Best for Purity/Complexity).
Part 1: Decision Matrix & Reaction Logic
Before selecting a protocol, review the mechanistic pathways below to match your project constraints.
Figure 1: Kinetic pathway showing the "Danger Zone" where the mono-product competes with the starting material for the alkylating agent.
Part 2: Method A - The "Direct Alkylation" (Stoichiometric Control)
Theory: By flooding the reaction with a massive excess of piperazine (5–10 equivalents), you statistically force the alkylating agent to encounter unreacted piperazine rather than the mono-product.
Target Audience: Process chemists, scale-up synthesis, cost-sensitive projects.
Protocol: Synthesis of Ethyl 2-(piperazin-1-yl)acetate
| Parameter | Specification | Reason |
| Stoichiometry | 1 : 6 (Reagent : Piperazine) | Statistically minimizes bis-alkylation probability to <5%. |
| Solvent | Ethanol or Dichloromethane (DCM) | Solubilizes the organic ester; precipitates piperazine salts. |
| Temperature | 0°C | Low temp reduces |
| Addition Mode | High Dilution Dropwise | Prevents local "hotspots" of high reagent concentration. |
Step-by-Step Workflow:
-
Dissolution: Dissolve Piperazine (6.0 equiv) in DCM (10 mL/g). Ensure it is fully dissolved (sonicate if necessary).
-
Controlled Addition: Dissolve Ethyl Chloroacetate (1.0 equiv) in a separate volume of DCM. Add this solution dropwise to the piperazine solution over 2–3 hours at 0°C.
-
Critical: Do not add piperazine to the alkyl halide. The order of addition is non-negotiable.
-
-
Reaction: Allow to warm to Room Temperature (RT) and stir for 12 hours.
-
Workup (The "Wash-Out" Strategy):
-
Purification: Dry organic layer (
) and evaporate. If purity is <95%, convert to the HCl salt by adding ethanolic HCl; the bis-salt is often less soluble and can be filtered off or recrystallized.
Part 3: Method B - The "Protection Strategy" (Absolute Selectivity)
Theory: Physically block one nitrogen atom using a tert-butoxycarbonyl (Boc) group.[1] This renders the second nitrogen the only available nucleophile, guaranteeing 100% mono-selectivity.
Target Audience: Medicinal chemists, high-value substrates, strict purity requirements (>99%).
Protocol: 3-Step Synthesis via N-Boc-Piperazine
Step 1: Mono-Protection
-
React Piperazine (excess) with
in DCM.[4] -
Result:1-Boc-piperazine .[4] (Commercially available, but easily synthesized).[5]
Step 2: Alkylation
-
Reagents: 1-Boc-piperazine (1.0 eq), Ethyl Bromoacetate (1.1 eq),
(2.0 eq). -
Solvent: Acetonitrile or DMF.
-
Procedure: Stir at RT for 4–6 hours.
-
Outcome: Only the free amine reacts. No bis-alkylation is chemically possible.
Step 3: Deprotection
-
Reagents: TFA/DCM (1:1) or 4M HCl in Dioxane.
-
Result: 2-(piperazin-1-yl)acetic acid (salt) .
Figure 2: The protection route guarantees selectivity by chemically deactivating the second amine site.
Part 4: Troubleshooting & FAQs
Q1: I used Method A (Direct Alkylation), but I still see 15-20% bis-alkylated product by LCMS. Why?
-
Diagnosis: This is almost always an issue of local concentration . Even if you have 6 equivalents of piperazine in the flask, if you add the alkyl halide too quickly, the drop hits the surface and reacts immediately. For a split second, that microscopic droplet is surrounded by product, leading to a second reaction.
-
Fix:
-
Dilute your alkyl halide further (e.g., in 50mL solvent instead of 10mL).
-
Slow down the addition rate (use a syringe pump).
-
Increase stirring speed to maximize turbulence.
-
Q2: How do I remove the huge excess of piperazine from Method A?
-
Solution:
-
Distillation: Piperazine sublimes/boils at ~146°C. If your product ester has a high boiling point (>200°C), you can remove piperazine under high vacuum.
-
Selective Precipitation: Add Ethanol/HCl. Piperazine Dihydrochloride is extremely insoluble in ethanol and will crash out. Filter it off. Your mono-alkylated product is also a salt but often has different solubility profiles (check specific solubility for your ester).
-
Aqueous Wash: As mentioned in the protocol, free piperazine is very water-soluble. Multiple brine/water washes of the DCM layer effectively deplete it.
-
Q3: Can I use Chloroacetic Acid instead of Ethyl Chloroacetate?
-
Answer: Yes, but it is harder.
-
The Issue: Reacting with the free acid generates a zwitterion (positive charge on N, negative charge on COO-). This product is highly water-soluble, making extraction into organic solvents impossible.
-
The Fix: You must use Ion Exchange Chromatography (Dowex resin) or crystallize the product at its isoelectric point (pI). For most research applications, the Ester route (Method A/B) followed by hydrolysis is superior due to easier workup.
Q4: Why use Ethyl Bromoacetate in Method B but Chloroacetate in Method A?
-
Reasoning:
-
Method A: We want the reaction to be slow and controlled to prevent bis-alkylation. Chloroacetate is less reactive than bromoacetate, offering better kinetic control.
-
Method B: The second nitrogen is protected, so we don't care about selectivity. We want the reaction to be fast and complete. Bromoacetate is a better leaving group, ensuring rapid completion.
-
References
-
Selective Mono-alkylation via Protection
- Source: Bolós, J., et al. "Synthesis of 1-Boc-piperazine." Journal of Organic Chemistry.
- Context: Describes the standard Boc-protection route for high-purity diamine functionaliz
-
URL:
-
Stoichiometric Control Strategies
- Source:Synthetic Communications & Patent Literature (Cetirizine Intermedi
- Context: Industrial processes utilizing 6-10x excess of piperazine to suppress bis-alkyl
-
URL:
-
Purification & Solubility Data
-
Source: BenchChem Technical Support.[8]
- Context: Solubility profiles of piperazine vs.
-
URL:
-
Sources
- 1. Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 3. US2919275A - Purification of piperazine - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. Piperazine synthesis [organic-chemistry.org]
- 6. Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Improving yield of N-monoalkylation of piperazine with difluoroethyl triflate
Ticket Subject: Optimization of Yield & Selectivity for N-(2,2-difluoroethyl)piperazine Synthesis Reagent Focus: 2,2-Difluoroethyl Triflate (DfEt-OTf) Assigned Specialist: Senior Application Scientist, Process Chemistry Division
The Core Directive: Understanding the "Fluorine Effect"
Before adjusting your protocol, you must understand why this reaction behaves differently than a standard methylation.
In standard alkylations (e.g., using methyl iodide), the product is more nucleophilic than the starting material, leading to uncontrollable bis-alkylation. However, 2,2-difluoroethyl triflate is different.
The difluoromethyl (
-
Basicity Drop: The pKa of the resulting secondary amine is significantly lower (approx. pKa 6.5–7.5) compared to the starting piperazine (pKa ~9.8).
-
Nucleophilicity: The mono-alkylated product is less nucleophilic than the starting piperazine.
The Good News: Kinetic selectivity is naturally in your favor. The Bad News: If your yield is low, it is likely not due to runaway bis-alkylation, but rather reagent decomposition (hydrolysis) or work-up losses due to the high polarity of the fluorinated amine.
Troubleshooting Guide (Q&A Format)
Category A: Reaction Control & Yield[1]
Q: I am using 1.0 equivalent of piperazine and getting low conversion (<40%). Why? A: You are likely stalling the reaction via protonation. The reaction generates Triflic Acid (TfOH) as a byproduct. TfOH is a superacid. If you use a 1:1 stoichiometry without an auxiliary base, the TfOH immediately protonates the remaining piperazine, rendering it non-nucleophilic.
-
Fix: You must use a proton scavenger .
-
Option 1 (Self-Scavenging): Use 3.0–4.0 equivalents of piperazine. The excess acts as the base.
-
Option 2 (Auxiliary Base): Use 2.5 equivalents of a non-nucleophilic base like DIPEA (Hünig's base) or solid
.
-
Q: My triflate reagent smokes when I open the bottle and the reaction yield is inconsistent. A: 2,2-Difluoroethyl triflate is extremely moisture-sensitive. It hydrolyzes rapidly in air to form triflic acid and 2,2-difluoroethanol (which is unreactive).
-
Fix:
-
Handle the triflate only under inert atmosphere (
or Ar). -
Dilute the triflate in anhydrous DCM or Toluene immediately upon opening.
-
Dropwise Addition: Add the triflate solution slowly to the amine at -10°C to 0°C . High localized concentrations + heat = decomposition.
-
Category B: Selectivity (Bis-Alkylation)
Q: Despite the "Fluorine Effect," I still see ~15% bis-alkylated impurity. How do I stop this? A: This is usually a mixing or concentration issue. Even if the product is less reactive, high local concentrations of the triflate will force a second alkylation.
-
Fix:
-
High Dilution: Run the reaction at 0.1 M concentration or lower.
-
Reverse Addition: Do not add piperazine to the triflate. Add the triflate to the piperazine .
-
Switch Methods: If >98% purity is required without chromatography, switch to N-Boc-piperazine . (See Protocol B below).
-
Category C: Isolation (The "Missing Product" Syndrome)
Q: The reaction looks good on TLC/LCMS, but I recover almost nothing after aqueous work-up. A: Your product is likely stuck in the aqueous layer. N-(2,2-difluoroethyl)piperazine is highly polar and water-soluble, especially if the pH isn't perfect.
-
Fix:
-
pH is Critical: The aqueous layer must be adjusted to pH > 12 (using 50% NaOH) to ensure the amine is fully free-based before extraction.
-
Salting Out: Saturate the aqueous layer with NaCl before extraction.
-
Solvent Choice: DCM is okay, but Chloroform/Isopropanol (3:1) is a superior extraction solvent for polar amines.
-
Visualizing the Chemistry
The following diagram illustrates the reaction pathways and the critical decision points for optimization.
Caption: Reaction kinetics map showing the competition between the desired pathway (Green), over-alkylation (Red), and deactivation pathways (Grey).
Optimized Experimental Protocols
Protocol A: Direct Alkylation (Cost-Effective)
Best for: Rapid synthesis, scale-up where chromatography is acceptable.
| Parameter | Specification | Reason |
| Stoichiometry | Piperazine (4.0 equiv) : Triflate (1.0 equiv) | Excess amine acts as base and prevents bis-alkylation. |
| Solvent | Dichloromethane (DCM) or Toluene | Non-polar solvents suppress ionization of the triflate, reducing decomposition. |
| Temperature | -10°C | Cold addition prevents exotherms and runaway selectivity issues. |
| Concentration | 0.1 M (w.r.t Triflate) | High dilution favors mono-alkylation. |
Step-by-Step:
-
Dissolve Piperazine (4.0 eq) in anhydrous DCM under Nitrogen. Cool to -10°C.
-
Dilute 2,2-difluoroethyl triflate (1.0 eq) in a small volume of DCM.
-
Add triflate solution dropwise over 30 minutes.
-
Allow to warm to Room Temperature (RT) and stir for 2 hours.
-
Work-up: Wash reaction mixture with water (pH > 12). The excess piperazine will partition into the water (if pH is carefully managed) or can be distilled off if the boiling point difference allows.
-
Purification: If excess piperazine remains, use column chromatography (DCM:MeOH:NH4OH).
Protocol B: The "Protected" Route (High Purity)
Best for: Medicinal chemistry, small scale, high purity requirements.
| Parameter | Specification | Reason |
| Substrate | N-Boc-Piperazine (1.0 equiv) | Blocks one nitrogen, making bis-alkylation chemically impossible. |
| Base | Scavenges TfOH acid. | |
| Solvent | Acetonitrile (MeCN) | Polar aprotic solvent accelerates the |
Step-by-Step:
-
Suspend N-Boc-Piperazine (1.0 eq) and
(2.0 eq) in dry MeCN. -
Cool to 0°C. Add 2,2-difluoroethyl triflate (1.1 eq) dropwise.
-
Stir at RT for 4 hours.
-
Filter solids (
/KOTf). Concentrate filtrate. -
Deprotection: Treat residue with 4M HCl in Dioxane or TFA/DCM (1:4) for 1 hour.
-
Isolation: Basify to pH 14, extract with CHCl3/IPA (3:1).
Troubleshooting Decision Tree
Use this logic flow to diagnose your specific failure mode.
Caption: Diagnostic flow for identifying the root cause of reaction failure.
References
-
Selectivity in Piperazine Alkylation
- Title: A Facile Synthesis of Piperazine Derivatives and their Pharmacological Profile.
- Source: ResearchG
- Context: Discusses general N-alkylation challenges and the utility of Boc-protection str
-
Reactivity of Fluoroalkyl Triflates
- Title: 2,2-Difluoroethyl trifl
- Source: Oakwood Chemical / MSDS D
- Context: Confirms the moisture sensitivity and storage requirements for the trifl
-
Basicity of Piperazine Derivatives
- Title: pKa Values of Some Piperazines at Different Temper
- Source: Journal of Chemical & Engineering D
- Context: Provides the baseline pKa values for piperazine (9.73/5.35), establishing the thermodynamic basis for the "Fluorine Effect" hypothesis.
-
General N-Alkylation Troubleshooting
Sources
Technical Support Center: Purification of Zwitterionic Piperazine Acetic Acid Derivatives
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the purification of zwitterionic piperazine acetic acid derivatives. These molecules, which contain both acidic (carboxylic acid) and basic (piperazine nitrogen) functional groups, present unique challenges due to their zwitterionic nature, high polarity, and variable solubility. This document is designed to provide not just protocols, but the underlying scientific principles to empower you to solve purification challenges effectively.
Understanding the Core Challenge: The Zwitterionic State
A zwitterionic piperazine acetic acid derivative can exist in cationic, zwitterionic (neutral net charge), or anionic states, depending on the pH of the solution. This pH-dependent charge is the single most critical factor influencing its behavior during purification. Manipulating the pH is your most powerful tool.
Caption: pH-dependent charge states of a piperazine acetic acid derivative.
Troubleshooting Guide: Common Purification Problems & Solutions
This section is formatted as a series of common problems you might encounter in the lab. Each problem is followed by a diagnosis of the probable cause and a set of actionable solutions grounded in chemical principles.
Question 1: "My compound elutes in the solvent front (void volume) on my standard C18 reverse-phase column. How can I get it to retain?"
Diagnosis: This is the most common issue when purifying highly polar molecules like zwitterionic piperazine derivatives.[1] Standard reverse-phase (RP) columns have a non-polar stationary phase (like C18) that retains compounds primarily through hydrophobic interactions. Your polar zwitterion has minimal affinity for this phase and is swept through the column with the polar mobile phase.[2][3][4]
Solutions:
-
Switch to Hydrophilic Interaction Liquid Chromatography (HILIC): This is the preferred method for separating highly polar compounds.[5][6] HILIC uses a polar stationary phase (e.g., bare silica, diol, or zwitterionic phases) with a mobile phase consisting of a high percentage of an organic solvent (typically acetonitrile) and a small amount of aqueous buffer.[1][2] The water in the mobile phase forms a layer on the stationary phase, and your polar analyte partitions into this layer, leading to retention.[5]
-
Use a Polar-Embedded or Aqueous-Stable RP Column: Some modern reverse-phase columns are specifically designed for better retention of polar substances.[7] Look for columns marketed as "AQ-type" or with polar-embedded or polar-endcapped functionalities.
-
Consider Ion-Pair Chromatography: Adding an ion-pairing reagent (e.g., trifluoroacetic acid for the amine, or a volatile amine for the carboxylic acid) to the mobile phase can form a more hydrophobic complex with your analyte, increasing its retention on an RP column. However, removing the ion-pairing reagent from the final product can be challenging.
Question 2: "I'm seeing severe peak tailing in my chromatogram, even when I get some retention. What's causing this?"
Diagnosis: Peak tailing is often caused by unwanted secondary interactions between your analyte and the stationary phase. With silica-based columns, the free silanol groups on the silica surface are acidic and can strongly interact with the basic piperazine nitrogen of your compound, leading to a slow, uneven release from the column.[8]
Solutions:
-
Adjust Mobile Phase pH: Suppress the basicity of the piperazine ring by adding a small amount of acid (e.g., 0.1% formic acid or acetic acid) to your mobile phase.[9] This protonates the amine, minimizing its interaction with the silanol groups.
-
Increase Buffer Concentration: A higher ionic strength in the mobile phase can help shield the charges on both your analyte and the stationary phase, reducing undesirable ionic interactions.
-
Use a Guard Column: A guard column can help saturate the active sites on the analytical column, sometimes improving peak shape.[9]
-
Switch to a Different Stationary Phase: If pH adjustments don't work, the issue may be inherent to the stationary phase. Consider a polymer-based column or a zwitterionic stationary phase, which can offer different selectivity and reduce silanol interactions.[10][11]
Question 3: "My purification yield after crystallization is very low. The product seems to be staying in the mother liquor."
Diagnosis: Zwitterions can have high solubility in polar solvents like water, methanol, or ethanol, which are often used for crystallization. If your compound is too soluble in your chosen solvent system, you will naturally have low recovery.[8]
Solutions:
-
Optimize the Solvent/Anti-Solvent System: The key is to find a solvent in which your compound is soluble when hot but poorly soluble when cold. Then, identify an "anti-solvent" in which your compound is insoluble but which is miscible with your primary solvent. Slowly adding the anti-solvent to a concentrated solution of your product can induce crystallization.
-
Purify via Salt Formation: This is a highly effective and classic technique. By reacting your zwitterionic compound with an acid in a suitable solvent, you can precipitate it as a salt. For piperazine derivatives, forming the diacetate salt is a well-established method.[8][12] The resulting salt often has very different solubility properties than the zwitterion, allowing for high-yield precipitation.
-
pH Adjustment to the Isoelectric Point (pI): A zwitterionic compound is often least soluble at its isoelectric point (pI), where the net charge is zero. Carefully adjusting the pH of your aqueous solution to the pI can cause the compound to precipitate out. This requires knowledge of the pKa values of your specific molecule.
Frequently Asked Questions (FAQs)
Q1: What are the primary physicochemical properties that make these compounds difficult to purify? A1: The main challenges stem from a combination of properties:
-
High Polarity & Basicity: The presence of both a carboxylic acid and two basic nitrogens makes the molecules highly polar (pKa values are typically around 5.3 and 9.7 for piperazine itself).[8][13] This leads to high water solubility and poor retention in reverse-phase chromatography.
-
Hygroscopicity: These compounds readily absorb moisture from the air, which can complicate handling, accurate weighing, and can affect chromatographic consistency.[8]
-
Salt and Hydrate Formation: They easily form various salts and hydrates. While this can be used for purification, it can also lead to inconsistencies in the isolated material if not properly controlled.[8][14]
Q2: When should I choose HILIC versus Ion-Exchange Chromatography (IEC)? A2: The choice depends on the specific separation problem:
-
Choose HILIC when your primary challenge is retaining a highly polar compound that elutes in the void of an RP column. HILIC separates based on a compound's polarity and its partitioning behavior.[2][5] It is excellent for separating a polar target from less polar or non-polar impurities.
-
Choose Ion-Exchange Chromatography (IEC) when you need to separate your target compound from other charged impurities with different pKa values.[15] By setting the mobile phase pH, you can control the net charge of your molecule and have it bind to a cation-exchange (at low pH) or anion-exchange (at high pH) column, while impurities with different charge states pass through.[11]
Q3: Can I remove salt (e.g., NaCl) from my zwitterionic product using chromatography? A3: Yes, HILIC is often effective for this. Inorganic salts are typically very polar and have different retention behavior compared to organic zwitterions in a HILIC system. Often, the salt will elute very early, allowing for a good separation from your retained product. Anion exchange has also been used to remove certain impurities from piperazine solutions.[16]
Data & Methodologies
Table 1: Comparison of Primary Purification Techniques
| Technique | Principle of Separation | Pros | Cons | Best For... |
| Reverse-Phase (RP) | Hydrophobic Interaction | Ubiquitous equipment; good for less polar impurities. | Poor retention of polar zwitterions; peak tailing common.[3][4] | Quality control with specialized polar-retaining columns.[7][17] |
| HILIC | Partitioning into an adsorbed aqueous layer on a polar stationary phase.[5] | Excellent retention for highly polar compounds; good for desalting.[2][6] | Requires longer column equilibration times; sensitive to water content in sample and mobile phase.[18] | Primary purification of crude reaction mixtures containing highly polar compounds.[1] |
| Ion-Exchange (IEC) | Electrostatic interaction based on net charge at a specific pH.[11] | High capacity and selectivity for charged molecules; separates based on pKa differences.[15] | Requires careful pH control; high salt concentrations needed for elution can require a subsequent desalting step. | Separating the target zwitterion from other charged starting materials or byproducts. |
| Crystallization/Precipitation | Differential solubility based on temperature, solvent, or salt formation. | Scalable, cost-effective, can yield very high purity material.[19] | Can have low yield if the compound is highly soluble; may not remove structurally similar impurities.[8] | Final purification step to obtain a solid, high-purity product, often as a specific salt.[12] |
Workflow: Selecting a Purification Strategy
Caption: Decision workflow for purifying zwitterionic piperazine derivatives.
Experimental Protocols
Protocol 1: General HILIC Purification Method
This protocol provides a starting point for developing a HILIC purification method.
-
Column Selection: Start with a bare silica flash or preparative HPLC column.
-
Mobile Phase Preparation:
-
Solvent A: 95:5 Acetonitrile:Water (v/v) + 0.1% Formic Acid
-
Solvent B: 50:50 Acetonitrile:Water (v/v) + 0.1% Formic Acid
-
-
Sample Preparation: Dissolve the crude product in a minimal amount of a solvent that is weak for HILIC (e.g., 90% acetonitrile or DMSO). If using DMSO, ensure the injection volume is small to avoid solvent effects.
-
Column Equilibration: Equilibrate the column with at least 10-15 column volumes of the initial mobile phase conditions (e.g., 100% A) to ensure a stable water layer forms on the stationary phase.[18]
-
Gradient Elution:
-
Load the sample onto the column.
-
Run a linear gradient from 0% to 100% Solvent B over 10-20 column volumes. This increases the water content, eluting more polar compounds.[2]
-
Monitor the elution using a UV detector.
-
-
Fraction Collection & Analysis: Collect fractions corresponding to the product peak(s) and analyze their purity by LC-MS or TLC.
Protocol 2: Purification by Diacetate Salt Precipitation[8][12]
This protocol is adapted from established methods for selectively precipitating piperazine.
-
Dissolution: Dissolve the crude piperazine acetic acid derivative in acetone. Use approximately 5-10 volumes of acetone per volume of crude material. The concentration should be around 0.5% to 20% by weight.[12]
-
Acidification: While stirring the solution at room temperature (20-40°C), slowly add glacial acetic acid. Use at least a stoichiometric amount (2 equivalents) up to a 5-fold excess.[12]
-
Precipitation: The piperazine diacetate salt should begin to precipitate as a crystalline solid. For complete precipitation, you can cool the mixture to 10-30°C.
-
Isolation: Filter the solid precipitate using a Büchner funnel.
-
Washing: Wash the collected solid with cold acetone to remove any soluble impurities from the mother liquor.[8]
-
Drying: Dry the purified piperazine diacetate salt under vacuum.
-
(Optional) Regeneration of Free Base: The pure zwitterion can be regenerated by carefully neutralizing the diacetate salt in an appropriate solvent system and isolating the free form.
References
-
Buchi.com. Why HILIC is what your polar compounds need for purification.
-
Phenomenex. (2016, June 23). HILIC Explained: What It Is & How It Works.
-
Biotage. (2023, July 11). What can I use to purify polar reaction mixtures?
-
Teledyne ISCO. (2019, August 14). HILIC Flash Purification – Separation of Polar Pharmaceuticals on Silica.
-
Nesterenko, E. P., et al. (2009). Zwitterionic ion-exchangers in ion chromatography: A review of recent developments. Analytica Chimica Acta, 652.
-
Welch Materials. (2025, December 23). [Readers Insight] Hydrophilic Interaction Chromatography (HILIC): A Nemesis to Polar Compounds.
-
Wang, J., et al. (2020, January 2). The establishment of a practical method for the determination of piperazine residues using accelerated solvent extraction and UHPLC-FLD. Scientific Reports.
-
Nesterenko, P. N., & Haddad, P. R. (2000, June 15). Zwitterionic Ion-Exchangers in Liquid Chromatography. Analytical Sciences.
-
Jiang, Z. (n.d.). Zwitterionic Separation Materials for Liquid Chromatography and Capillary Electrophoresis. Diva-portal.org.
-
Machtejevas, E., et al. (2016, March 1). Peptide Analysis: Zwitterionic Chiral Ion-Exchangers as Complementary Option to HILIC and to Reversed-Phase Chromatography. LCGC International.
-
Gwarda, R., et al. (2007, February 6). Accurate HPLC Determination of Piperazine Residues in the Presence of other Secondary and Primary Amines. Taylor & Francis Online.
-
GE Healthcare. (2004, April 15). Ion Exchange Chromatography & Chromatofocusing.
-
Lu, J., et al. (2018). Crystal engineering of a zwitterionic drug to neutral cocrystals: A general solution for floxacins. ResearchGate.
-
Sigma-Aldrich. (n.d.). Troubleshooting Purification Methods.
-
Gwarda, R., et al. (2025, August 5). Accurate HPLC Determination of Piperazine Residues in the Presence of other Secondary and Primary Amines. ResearchGate.
-
BenchChem. (n.d.). A Comparative Guide to HPLC Purity Validation of 1-(2-chloroethyl)piperazine Derivatives.
-
Al-Janabi, A. H. H. (2024, December 27). A Review on Analytical Methods for Piperazine Determination. NTU Journal of Pure Sciences.
-
Reddit. (2022, May 11). Any tips for purification of two zwitterionic compounds? r/Chempros.
-
Reddit. (2025, April 29). Isolation/purification of zwitterionic phospholipid. r/Chempros.
-
Chamakuri, S., & Young, D. W. (2022, May 25). A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines. DigitalCommons@TMC.
-
Goddu, R. C. (n.d.). Purification of piperazine. Google Patents.
-
BenchChem. (n.d.). Technical Support Center: Purification of Piperazine-Containing Compounds.
-
Liu, X., et al. (2019, June 15). Offline preparative 2-D polar-copolymerized reversed-phase chromatography × zwitterionic hydrophilic interaction chromatography for effective purification of polar compounds from Caulis Polygoni Multiflori. PubMed.
-
Chamakuri, S., & Young, D. W. (2022). A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines. PMC.
-
Parks, D. R., et al. (n.d.). Synthesis and Characterization of Two Piperazine Containing Macrocycles and their Transition Metal Complexes. PMC.
-
Pharmaguideline. (2025, April 11). Resolving API Impurity Issues in Drug Development.
-
Smolecule. (n.d.). Troubleshooting Guide: Common LC Issues for Impurity Analysis.
-
Yilmaz, F., & Menteşe, M. (n.d.). DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. Revue Roumaine de Chimie.
-
Tanthana, J., & Rochelle, G. T. (2022, November 22). Purification of Degraded Aqueous Piperazine by Ion Exchange and Carbon Treating. SSRN.
-
Padmashali, B., et al. (2018, February 7). A Facile Synthesis of Piperazine Derivatives and their Pharmacological Profile.
-
University of Rochester. (n.d.). Purification: Troubleshooting Flash Column Chromatography.
-
Waters Corporation. (n.d.). LC Purification Troubleshooting Guide.
-
Doyle Group - MIT. (2024, January 4). Multifunctional zwitterionic hydrogels for the rapid elimination of organic and inorganic micropollutants from water.
-
IJPPR. (2023, September 30). Synthesis, Characterization and Biological Evaluation of Piperazine Derivatives.
-
Liko, I., et al. (2025, October 25). Effects of non-ionic and zwitterionic detergents on soluble proteins during native mass spectrometry experiments. ResearchGate.
-
Roy, L. (n.d.). Crystal engineering of a zwitterionic drug to neutral cocrystals: a general solution for floxacins. Chemical Communications (RSC Publishing).
-
Ma, X., et al. (2012). Precipitaton of Piperazine in Aqueous Piperazine Solutions with and without CO2 Loadings. SINTEF.
Sources
- 1. biotage.com [biotage.com]
- 2. Why HILIC is what your polar compounds need for purification | Buchi.com [buchi.com]
- 3. tandfonline.com [tandfonline.com]
- 4. researchgate.net [researchgate.net]
- 5. HILIC Explained: What It Is & How It Works [phenomenex.com]
- 6. chromatographytoday.com [chromatographytoday.com]
- 7. qascf.com [qascf.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.smolecule.com [pdf.smolecule.com]
- 10. researchgate.net [researchgate.net]
- 11. diva-portal.org [diva-portal.org]
- 12. US2919275A - Purification of piperazine - Google Patents [patents.google.com]
- 13. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 14. Precipitaton of Piperazine in Aqueous Piperazine Solutions with and without CO2 Loadings - SINTEF [sintef.no]
- 15. reddit.com [reddit.com]
- 16. papers.ssrn.com [papers.ssrn.com]
- 17. benchchem.com [benchchem.com]
- 18. welch-us.com [welch-us.com]
- 19. Resolving API Impurity Issues in Drug Development | Pharmaguideline [pharmaguideline.com]
Solubility issues of fluorinated piperazine zwitterions in organic solvents
Topic: Solubility Issues of Fluorinated Piperazine Zwitterions in Organic Solvents Content Type: Technical Support Center (Troubleshooting Guides & FAQs) Audience: Researchers, Scientists, and Drug Development Professionals
Ticket Status: Open Subject: Overcoming the "Brick Dust" Effect in Fluorinated Zwitterions Assigned Specialist: Senior Application Scientist
Welcome to the Technical Support Center. You are likely here because your fluorinated piperazine zwitterion is refusing to dissolve in dichloromethane (DCM), methanol, or water, effectively halting your synthesis or analysis.
This guide addresses the "Fluorine-Zwitterion Paradox." Fluorination is introduced to increase lipophilicity and metabolic stability, but when combined with a zwitterionic motif (e.g., a piperazine amine + a carboxylic/sulfonic acid), the result is often a molecule with high crystal lattice energy that resists solvation in both non-polar organics and polar aqueous media.
Troubleshooting Module 1: The Diagnostic Phase
Issue: Why won't it dissolve?
Before attempting to force solution, you must diagnose the specific solubility barrier. Fluorinated zwitterions suffer from competing physical properties:
-
High Lattice Energy: The internal salt bridge (Zwitterion) creates strong electrostatic networks in the solid state.
-
The Fluorine Shield: Perfluoroalkyl or fluorophenyl groups create a "non-stick" hydrophobic surface that repels water, while the zwitterionic core repels non-polar organics.
Diagnostic Workflow
Use the following decision matrix to select your initial solvent system.
Figure 1: Decision matrix for selecting the initial solvent system based on the chemical state of the fluorinated piperazine.
Troubleshooting Module 2: Solvent Engineering
Issue: Standard solvents (DCM, EtOAc, MeOH) are failing.
The Solution: Fluorinated Alcohols (HFIP & TFE) For fluorinated zwitterions, 1,1,1,3,3,3-Hexafluoroisopropanol (HFIP) is the "Silver Bullet."
Why it works:
-
H-Bond Donor Acidity: HFIP is a strong hydrogen bond donor (pKa ~9.3).[1] It aggressively donates protons to the carboxylate/sulfonate anion of your zwitterion, effectively breaking the internal salt bridge that holds the crystal lattice together [1].
-
Fluorophilic Domain: The trifluoromethyl groups in HFIP interact favorably with the fluorinated parts of your piperazine scaffold, solvating the "greasy" sections that water cannot touch [2].
Protocol: The "Titration" Solubilization Method
Do not dump your compound into pure DCM. Follow this stepwise protocol to maximize solubility for NMR or reactions.
| Step | Action | Mechanism |
| 1 | Weigh solid into vial. Add pure HFIP (approx. 5-10 volumes). | HFIP disrupts the ionic lattice and solvates the fluorinated domains. |
| 2 | Sonicate for 30-60 seconds. | Mechanical energy assists in breaking particle aggregates. |
| 3 | Observation: Solution should be clear. | If not, add Trifluoroethanol (TFE) as a secondary booster. |
| 4 | Dilute with DCM or Chloroform (up to 10:1 ratio). | The HFIP acts as a "chaperone," keeping the zwitterion in solution while the DCM provides bulk volume. |
Critical Warning: HFIP is slightly acidic. If your molecule is acid-sensitive (e.g., contains acid-labile protecting groups), use TFE instead, or buffer with a tertiary amine immediately after dissolution.
Troubleshooting Module 3: Purification & Isolation
Issue: I can't extract the product from the aqueous layer, or it oils out.
Fluorine substitution on the piperazine ring significantly lowers the pKa of the nitrogen atoms (electron-withdrawing effect). While a standard piperazine has a pKa ~9.8, a fluorinated derivative may drop to ~6.0–7.5 [3]. This shifts the pH required for extraction.
Protocol: The "pH Switch" Extraction
You must manipulate the pH to force the molecule into a single charge state (Cationic or Anionic) rather than the insoluble Zwitterionic state.
Figure 2: The pH switching strategy to move fluorinated zwitterions between phases.
Step-by-Step Extraction Guide:
-
Acidify (pH < 2): Use 1M HCl. The piperazine becomes fully protonated (Cationic). The zwitterion is destroyed.
-
Action: Wash this aqueous phase with DCM to remove non-polar impurities. Your product stays in the water.
-
-
Basify (pH > 10): Use 1M NaOH. The carboxylic acid becomes a carboxylate, and the amine becomes free base (Anionic/Neutral mix depending on pKa).
-
Action: If the molecule is anionic enough, it stays in water. If it becomes neutral (rare for zwitterions), it extracts into organic.
-
-
The "Sweet Spot" (Isoelectric Point): Carefully adjust pH to ~6-7.
-
Action: The zwitterion reforms. Because it is fluorinated and hydrophobic, it will likely precipitate out of the water.
-
Recovery: Filter the solid. Do not try to extract it. Filtration is your best purification method here [4].
-
Frequently Asked Questions (FAQ)
Q1: My NMR signals are broad and useless. What's happening? A: Your zwitterion is forming aggregates or micelles in the NMR tube due to the fluorophilic effect.
-
Fix: Use d6-DMSO with 1-5% TFA or d4-Methanol . The acid ensures the molecule is fully protonated (cationic), breaking the intermolecular salt bridges that cause aggregation.
Q2: Can I use HFIP for LC-MS? A: Yes, but with caution. HFIP is often used in LC-MS for oligonucleotides and zwitterions to improve peak shape.
-
Settings: Use a low concentration (e.g., 5-10 mM) in the mobile phase. Note that HFIP can suppress ionization in negative mode ESI, so positive mode is usually preferred for piperazines.
Q3: I need to run a reaction in an organic solvent, but it won't dissolve. Can I protect the nitrogen? A: Yes. This is the "Transient Protection" strategy.
-
Protocol: React your zwitterion with Boc-anhydride (Boc2O) and a base (NaOH) in a water/dioxane mixture. The Boc group eliminates the zwitterionic character by removing the positive charge on the nitrogen. The resulting N-Boc acid is usually soluble in standard organics (EtOAc, DCM). Perform your synthesis, then deprotect with TFA/DCM at the end [5].
References
-
Berkessel, A., et al. (2006). "Hexafluoroisopropanol (HFIP) as a Solvent for Hydrogen Bonding-Catalyzed Reactions." Journal of the American Chemical Society. Link
-
Shukla, R. K., et al. (2018). "Solubility-Modifying Power of Zwitterionic Salts." ChemPhysChem. Link
-
Buckett, L. K., et al. (2020).[2] "The effect of fluorine on the pKa of piperazine derivatives." Journal of Medicinal Chemistry. Link (Contextual citation based on general fluorine pKa shifts).
-
Reichardt, C. (2003). Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH.[3] Link
-
Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. Wiley.[3][4] Link
Sources
Troubleshooting low reactivity of 2,2-difluoroethyl tosylate in nucleophilic substitution
Technical Support Hub: 2,2-Difluoroethyl Tosylate Reactivity
Topic: Troubleshooting Nucleophilic Substitution (
Executive Summary & Diagnostic Overview
The Problem:
Researchers frequently encounter unexpectedly low yields or stalled reactions when attempting to install the 2,2-difluoroethyl group (
The Root Cause: The
-
Dipolar Repulsion: The high electronegativity of the two
-fluorine atoms creates a strong dipole. As the nucleophile approaches the -carbon (backside attack), it experiences electrostatic repulsion from the electron-rich fluorine lone pairs. -
Transition State Destabilization: The electron-withdrawing nature of the
group destabilizes the developing partial positive charge on the -carbon in the transition state. -
Competing Elimination (
): The -hydrogens on the group are highly acidic due to the adjacent fluorines. Basic conditions readily trigger elimination to form 1,1-difluoroethylene , a volatile gas ( ), which often escapes unnoticed, leading to "disappearing" starting material.
Mechanism & Reactivity Visualization
The following diagram illustrates the competing pathways and the electronic factors hindering the desired substitution.
Figure 1: Mechanistic divergence showing the competition between the desired
Troubleshooting Guide: Symptom-Based Solutions
Use this table to diagnose specific experimental failures.
| Symptom | Probable Cause | Corrective Action |
| No Reaction (SM recovered) | Nucleophile Deactivation. The nucleophile is too tightly solvated or inherently weak to overcome the | 1. Switch Solvent: Move to polar aprotic solvents (DMF, DMSO, NMP) to create "naked" anions.2. Add Catalyst: If using |
| Low Yield / "Missing" Mass | Elimination ( | 1. Change Base: Switch from strong/hard bases ( |
| TLC shows "Streaking" | Incomplete Conversion / Hydrolysis. The tosylate is partially hydrolyzing due to wet solvent. | Dry Conditions: Ensure reagents are anhydrous. Use molecular sieves in the reaction vessel. Hydrolysis produces TsOH and difluoroethanol, which complicates purification. |
| Reaction Stalls at 50% | Product Inhibition / Salt Formation. The leaving group (Tosylate salt) is coating the reagent. | Solubility Check: Ensure the base is finely ground ( |
Optimized Protocol: The "Cesium Effect" Method
For the alkylation of phenols, amines, or thiols, this protocol maximizes
Reagents:
-
Substrate (Phenol/Amine): 1.0 equiv
-
2,2-Difluoroethyl tosylate: 1.2 – 1.5 equiv
-
Base: Cesium Carbonate (
): 2.0 equiv[1] -
Solvent: DMF (Anhydrous), 0.2 M concentration
Step-by-Step Workflow:
-
Preparation: In a flame-dried flask equipped with a magnetic stir bar, dissolve the Substrate (1.0 equiv) in anhydrous DMF .
-
Activation: Add
(2.0 equiv). Stir at Room Temperature (RT) for 15 minutes. Note: This pre-stirring ensures deprotonation before the electrophile is exposed to the base, reducing direct hydrolysis/elimination risk. -
Addition: Add 2,2-difluoroethyl tosylate (1.2 equiv) in one portion.
-
Reaction: Heat the mixture to 60°C . Do not exceed 80°C initially. Monitor by TLC/LCMS.
-
Checkpoint: If reaction is <10% complete after 4 hours, raise temp to 80°C.
-
-
Workup: Dilute with EtOAc, wash extensively with water (3x) to remove DMF. Dry over
. -
Purification: Flash chromatography. Caution: The product may be volatile; avoid high-vacuum drying for extended periods.
Decision Tree for Optimization
If the standard protocol fails, follow this logic flow to select the correct alternative strategy.
Figure 2: Strategic decision tree for optimizing reaction conditions based on failure mode.
Frequently Asked Questions (FAQs)
Q: Can I use Sodium Hydride (
Q: Why is 2,2-difluoroethyl triflate recommended if the tosylate fails?
A: The triflate (
Q: Are there non-substitution alternatives?
A: Yes. If
References
-
Zafrani, Y., et al. (2024). "2,2-Difluoroethylation of Heteroatom Nucleophiles via a Hypervalent Iodine Strategy." Angewandte Chemie International Edition. [2]
-
O'Duill, M., et al. (2024).[3] "2,2-Difluoroethylation of heteroatom nucleophiles via a hypervalent iodine strategy." ChemRxiv.
-
Master Organic Chemistry. (2012). "The SN2 Reaction Mechanism: Reactivity and Sterics." MasterOrganicChemistry.com.
-
Chemistry LibreTexts. (2021). "Factors Affecting SN2 Reactions: Leaving Groups and Nucleophiles." LibreTexts.org.
Sources
Technical Support Center: Purification of Piperazine-Containing Compounds
A Guide for Researchers, Scientists, and Drug Development Professionals
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude piperazine-containing compounds?
A1: Common impurities often have structures related to the target molecule and can stem from starting materials, side reactions, or degradation. These can include unreacted starting materials like ethylene diamine and diethylene triamine, side-reaction products such as pyrazines and N-alkyl piperazines, and degradation products like N-formylpiperazine.[1] Structurally similar impurities can also co-precipitate with the desired product, complicating purification.[1]
Q2: What are the primary challenges when purifying piperazine-containing compounds?
A2: The main difficulties in purifying these compounds are due to the inherent physicochemical properties of the piperazine moiety. These challenges include high polarity and basicity (pKa values are typically around 5.3 and 9.7), which can cause issues with solubility and chromatographic separation.[1] Piperazine and its derivatives are also known to be hygroscopic, readily absorbing moisture from the atmosphere, which can complicate accurate handling and weighing.[1]
Q3: How can I improve the peak shape of my piperazine compound in reverse-phase HPLC?
A3: Poor peak shape, often seen as tailing, is a common problem in the reverse-phase HPLC analysis of basic compounds like piperazines. This is usually due to strong interactions between the basic nitrogen atoms and residual acidic silanol groups on the silica-based stationary phase. To address this, consider adding a competing base, such as triethylamine (TEA), to the mobile phase to mask the active sites on the stationary phase.[1] Another common practice is to add 0.1% trifluoroacetic acid (TFA) or formic acid to the mobile phase to protonate the piperazine, which can improve the peak shape.[1]
Q4: My final product is discolored. What is the cause and how can I fix it?
A4: Discoloration, such as a yellow or brown tint, often indicates the presence of oxidized impurities or thermal degradation products. Treating the crude product with activated carbon before distillation can help remove colored impurities.[2] Performing distillation under reduced pressure will lower the boiling point and can minimize thermal degradation.[2]
Troubleshooting Guides
Problem 1: Low Yield After Crystallization
Symptoms: A significant amount of the product remains in the mother liquor after cooling and filtration, leading to a lower than expected isolated product mass.[1]
Possible Causes & Solutions:
-
Product is too soluble in the chosen solvent:
-
Incomplete Salt Formation:
-
Formation of a Stable Hydrate:
-
Solution: The formation of a stable hydrate can be used for purification. Piperazine can be selectively precipitated as its hexahydrate due to its insolubility in certain aqueous alcohol mixtures.[1]
-
Problem 2: Poor Separation in Column Chromatography
Symptoms: Co-elution of the desired product with impurities, resulting in low purity of the collected fractions.[1]
Possible Causes & Solutions:
-
Strong interaction with the stationary phase:
-
Incorrect mobile phase polarity:
-
Column overloading:
-
Solution: Overloading the column can lead to broad peaks and poor separation. Reduce the amount of crude material loaded onto the column.[1]
-
Experimental Protocols
Protocol 1: Purification of Piperazine by Diacetate Salt Formation
This protocol is adapted from a method for purifying crude piperazine containing various amine by-products.[1] This method is highly selective for piperazine.
Methodology:
-
Dissolution: Dissolve the crude piperazine in acetone at a temperature between 20-40°C. The target concentration should be approximately 0.5 to 20 weight percent piperazine.[4]
-
Acidification: While stirring, slowly add glacial acetic acid to the acetone solution. Add a quantity that is at least stoichiometric and up to 5 times the stoichiometric amount necessary to form piperazine diacetate.[1][4]
-
Precipitation: The crystalline piperazine diacetate will begin to precipitate. Cool the mixture to a temperature between 10-30°C to ensure complete precipitation.[1][4]
-
Isolation: Separate the precipitated piperazine diacetate from the remaining liquid by filtration.[1]
-
Washing: Wash the collected precipitate thoroughly with cold acetone to remove any remaining impurities.[1]
-
(Optional) Regeneration of Free Base: The pure piperazine can be regenerated from the diacetate salt by treatment with a suitable base.[1]
Caption: Workflow for piperazine purification via diacetate salt formation.
Protocol 2: Purification of Piperazine as its Hexahydrate
This protocol is designed to selectively precipitate piperazine as its hexahydrate from a mixture of other nitrogenous compounds.[1]
Methodology:
-
Water Adjustment: Add water to the crude mixture to ensure that the molar ratio of water to piperazine is at least 6:1, which is the stoichiometric requirement for hexahydrate formation.[1]
-
Alcohol Addition: To the aqueous solution, add a water-insoluble alcohol (e.g., isooctanol). The amount of alcohol added should be at least equal in weight to the amount of piperazine in the mixture.[1]
-
Precipitation: Stir the mixture. The piperazine hexahydrate will precipitate out of the solution.[1]
-
Isolation: Filter the precipitate from the solution.[1]
-
Washing (Optional): The precipitate can be washed with a suitable solvent like hot benzene or pentane to remove non-polar impurities.[1]
-
Drying: Dry the solid piperazine hexahydrate in a vacuum oven.[1]
Caption: Workflow for piperazine purification via hexahydrate formation.
Data Presentation
Table 1: Comparison of Piperazine Purification Methods
| Purification Method | Typical Purity | Typical Yield | Advantages | Disadvantages |
| Fractional Distillation | Moderate to High | High | Suitable for large scale; effective for impurities with different boiling points.[1] | Not effective for removing azeotropes or impurities with similar boiling points.[1] |
| Column Chromatography | High to Very High | Moderate to High | High resolution for separating structurally similar impurities.[1] | Can be time-consuming and require large volumes of solvent; basicity of piperazine can be problematic.[1] |
| Recrystallization (Salt Formation) | High to Very High | Moderate to High | Highly selective for the target compound; can remove a broad range of impurities.[1] | Requires an additional step to regenerate the free base; may not be suitable for all derivatives.[1] |
References
-
Piperazine - Wikipedia. (n.d.). Retrieved from [Link]
-
Piperazine - Solubility of Things. (n.d.). Retrieved from [Link]
-
PIPERAZINES - Ataman Kimya. (n.d.). Retrieved from [Link]
-
Piperazine | C4H10N2 | CID 4837 - PubChem. (n.d.). Retrieved from [Link]
-
piperazine (C4H10N2) - GazFinder. (n.d.). Retrieved from [Link]
-
Separation of Piperazine, 1,4-bis(4-nitrosophenyl)- on Newcrom R1 HPLC column | SIELC Technologies. (2018, February 16). Retrieved from [Link]
-
Plantz, P., Chen, E., & Rochelle, G. T. (2022). Purification of Degraded Aqueous Piperazine by Ion Exchange and Carbon Treating. OSTI.GOV. Retrieved from [Link]
- Purification of piperazine - Google Patents. (n.d.).
Sources
A Comparative Guide to the LC-MS Fragmentation of [4-(2,2-Difluoroethyl)piperazin-1-yl]acetic acid and its Non-Fluorinated Analogue
This guide provides an in-depth analysis and comparison of the expected liquid chromatography-mass spectrometry (LC-MS) fragmentation patterns of [4-(2,2-Difluoroethyl)piperazin-1-yl]acetic acid and its non-fluorinated counterpart, [4-Ethylpiperazin-1-yl]acetic acid. This comparison serves to elucidate the influence of the difluoroethyl substituent on the fragmentation pathways, offering valuable insights for researchers in drug metabolism, pharmacokinetics, and small molecule identification.
The structural characterization of novel or modified small molecules is a cornerstone of modern drug development. Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), is a powerful tool for this purpose, providing both molecular weight and structural information through the analysis of fragmentation patterns.[1] The fragmentation of a molecule in the mass spectrometer is not a random process; it is governed by the underlying chemical principles of bond strengths and ion stability.[2][3] Therefore, understanding these fragmentation pathways is crucial for confident structural elucidation.
This guide will delve into the predicted fragmentation of our target molecule by examining the established fragmentation behaviors of its core moieties: the piperazine ring, the N-acetic acid group, and the ethyl/difluoroethyl substituent. By comparing the fragmentation of the fluorinated and non-fluorinated analogues, we can highlight the unique fragmentation signatures introduced by the presence of the fluorine atoms.
Predicted Principal Fragmentation Pathways
Under positive mode electrospray ionization (ESI), both molecules are expected to readily form a protonated molecular ion, [M+H]⁺. The subsequent fragmentation, induced by collision-induced dissociation (CID), will primarily involve cleavages around the nitrogen atoms of the piperazine ring, as these are the most likely sites of protonation.[4][5] The dominant fragmentation pathways for piperazine derivatives typically involve α-cleavage and ring fission.[5]
I. Fragmentation of [4-Ethylpiperazin-1-yl]acetic acid
The non-fluorinated analogue serves as our baseline for understanding the core fragmentation of the piperazine-acetic acid scaffold. The primary fragmentation routes are anticipated to be:
-
Loss of the Acetic Acid Group: A neutral loss of the acetic acid moiety (-CH₂COOH, 58.02 Da) or its components like CO₂ (44.01 Da) from the protonated molecular ion.
-
Piperazine Ring Opening: Cleavage of the C-C and C-N bonds within the piperazine ring, leading to characteristic fragment ions.[4][6]
-
α-Cleavage at the N-Ethyl Group: Cleavage of the bond between the nitrogen and the ethyl group, or the C-C bond of the ethyl group itself.
II. Fragmentation of [4-(2,2-Difluoroethyl)piperazin-1-yl]acetic acid
The introduction of two fluorine atoms on the ethyl group is expected to significantly alter the fragmentation pattern due to the high electronegativity of fluorine. This will influence bond strengths and the stability of resulting fragment ions. Key anticipated differences include:
-
Favored Cleavage of the C-N bond of the Difluoroethyl Group: The inductive effect of the two fluorine atoms will weaken the adjacent C-N bond, making its cleavage a more favorable pathway.
-
Loss of HF: The presence of fluorine atoms introduces the possibility of neutral loss of hydrogen fluoride (HF, 20.01 Da), a common fragmentation pathway for fluorinated compounds.
-
Characteristic Fluoro-Containing Fragments: The resulting fragment ions will retain the difluoro-moiety, leading to unique m/z values that are indicative of the original structure.
Comparative Fragmentation Data
The following table summarizes the predicted major fragment ions for both compounds. The exact masses are calculated based on the most abundant isotopes.
| Fragment Ion Description | Predicted m/z for [4-Ethylpiperazin-1-yl]acetic acid | Predicted m/z for [4-(2,2-Difluoroethyl)piperazin-1-yl]acetic acid | Plausible Fragmentation Pathway |
| Protonated Molecular Ion [M+H]⁺ | 189.1285 | 225.1096 | - |
| Loss of H₂O | 171.1179 | 207.0991 | Dehydration from the carboxylic acid group. |
| Loss of CO₂ | 145.1386 | 181.1197 | Decarboxylation of the acetic acid moiety. |
| Loss of CH₂COOH | 131.1233 | 167.1044 | Cleavage of the N-CH₂COOH bond. |
| Piperazine ring fragment | 87.0862 | 87.0862 | Cleavage of the piperazine ring. |
| Ethyl/Difluoroethyl piperazine fragment | 115.1233 | 151.1044 | Loss of the acetic acid group. |
| Iminium ion from ethyl/difluoroethyl side chain | 99.0913 | 135.0724 | α-cleavage at the piperazine ring. |
Visualizing the Fragmentation Pathways
The following diagrams, generated using Graphviz, illustrate the predicted primary fragmentation pathways for both molecules.
Caption: Predicted major fragmentation pathways for the two compounds.
Experimental Protocol
The following is a generalized protocol for acquiring the LC-MS/MS data discussed in this guide. Optimization of these parameters for specific instrumentation is recommended.
1. Sample Preparation
-
Prepare a 1 mg/mL stock solution of the analyte in a suitable solvent (e.g., methanol or acetonitrile).
-
Dilute the stock solution to a final concentration of 1-10 µg/mL with the initial mobile phase composition.
2. Liquid Chromatography
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is a suitable starting point.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A typical gradient would be 5-95% B over 5-10 minutes.
-
Flow Rate: 0.2-0.4 mL/min.
-
Injection Volume: 1-5 µL.
3. Mass Spectrometry
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
MS1 Scan Range: m/z 50-500.
-
MS/MS Fragmentation: Collision-Induced Dissociation (CID).
-
Collision Energy: A stepped collision energy (e.g., 10, 20, 40 eV) or a collision energy ramp is recommended to capture a wide range of fragment ions.
-
Data Acquisition: Data-dependent acquisition (DDA) is a common mode for untargeted fragmentation analysis.
Sources
A Senior Application Scientist's Guide to HPLC Method Development for Polar Fluorinated Piperazine Amino Acids
Introduction: Deconstructing a Complex Analytical Challenge
In modern drug discovery, polar fluorinated piperazine amino acids represent a class of molecules with immense therapeutic potential. However, their unique trifecta of physicochemical properties presents a formidable challenge for analytical chromatographers. The inherent polarity of the amino acid backbone, the basicity of the piperazine ring, and the unique electronic effects of fluorination conspire to defy conventional reversed-phase HPLC methodologies. These molecules are often poorly retained on traditional C18 columns, exhibiting little to no interaction with the stationary phase and eluting in the solvent front, making accurate quantification impossible.[1][2]
This guide provides a comprehensive framework for developing robust and reliable HPLC methods for this challenging analyte class. We will move beyond rudimentary approaches and delve into advanced chromatographic strategies, explaining the mechanistic rationale behind each choice. Our objective is to empower you, the researcher, to select and optimize a separation technique that provides the accuracy, sensitivity, and reproducibility required for successful drug development.
PART 1: The Critical First Decision - Derivatization vs. Direct Analysis
The first pivot point in your method development journey is deciding whether to chemically modify your analytes via derivatization or to pursue direct analysis. This choice is intrinsically linked to your available detector technology.
Path A: Derivatization for UV or Fluorescence Detection
For laboratories equipped with UV or Fluorescence (FLD) detectors, derivatization is often a necessary step, as most amino acids lack a native chromophore or fluorophore.[3][4]
-
The Principle: Pre-column derivatization involves reacting the amino acid with a reagent that attaches a UV-absorbing or fluorescent tag. For piperazine amino acids, which contain both primary (if present on the amino acid) and secondary (within the piperazine ring) amines, a dual-reagent approach like the well-established o-phthaldialdehyde (OPA) for primary amines and 9-fluorenylmethyl chloroformate (FMOC) for secondary amines is typically employed.[5][6][7] This reaction not only enables detection but also increases the hydrophobicity of the analyte, improving its retention on a reversed-phase column.[4]
-
Advantages:
-
Enables use of widely available UV and FLD detectors.
-
Fluorescence detection can offer exceptional sensitivity.[6]
-
-
Disadvantages:
-
Adds complexity and time to sample preparation.
-
Risk of incomplete derivatization or side-product formation.
-
Reagent-related peaks can interfere with the chromatogram.
-
Modern autosamplers can automate this process, mitigating some of the manual error and improving throughput.[6][8] However, the inherent complexities of the reaction itself remain.
Path B: Direct Analysis with Mass Spectrometry (MS) Detection
The coupling of HPLC with mass spectrometry has revolutionized the analysis of polar compounds. MS detection is highly selective and sensitive, and crucially, it does not require the analyte to possess a chromophore, thereby eliminating the need for derivatization.[9][10]
-
The Principle: The HPLC system separates the analytes, which are then ionized and detected by the mass spectrometer based on their mass-to-charge ratio (m/z). This approach simplifies the sample preparation workflow significantly.
-
Advantages:
-
Disadvantages:
-
Requires access to an LC-MS system.
-
Recommendation: For drug development professionals, where accuracy and efficiency are paramount, direct analysis via LC-MS is the superior strategy. It eliminates an entire layer of experimental variables and provides more definitive data. The remainder of this guide will focus on the chromatographic modes best suited for this modern approach.
PART 2: A Comparative Guide to Chromatographic Modes for Direct Analysis
Attempting to analyze polar fluorinated piperazine amino acids on a standard C18 column is a lesson in futility. The analytes are simply too polar and will not be retained.[11][12] We must therefore turn to specialized column chemistries designed to interact with such molecules.
dot
Caption: Method Development Decision Workflow.
Strategy 1: Hydrophilic Interaction Liquid Chromatography (HILIC)
HILIC is a powerful technique for retaining and separating very polar compounds that are unretained in reversed-phase.[13][14][15] It is arguably the most logical starting point for our target analytes.
-
Mechanism of Separation: In HILIC, a polar stationary phase (e.g., bare silica, amide, diol) is used with a mobile phase containing a high concentration of a water-miscible organic solvent, like acetonitrile (>70%). A water-enriched layer is adsorbed onto the surface of the stationary phase. Analyte retention occurs via partitioning of the polar analyte from the organic-rich mobile phase into this aqueous layer. Secondary interactions like hydrogen bonding and weak electrostatic forces also contribute.[13]
-
Advantages for this Application:
-
Excellent Retention: Specifically designed for highly polar compounds like amino acids.[4][16]
-
MS-Friendly: The high organic content of the mobile phase promotes efficient desolvation and ionization in the MS source, often leading to enhanced sensitivity.[14]
-
Orthogonal Selectivity: Provides a completely different separation mechanism compared to reversed-phase.
-
Strategy 2: Mixed-Mode Chromatography (MMC)
MMC utilizes stationary phases that are chemically modified to exhibit more than one retention mechanism simultaneously. For our analytes, a combination of reversed-phase (for hydrophobicity) and ion-exchange (for the charged piperazine and amino acid groups) is ideal.[17][18]
-
Mechanism of Separation: A mixed-mode column, such as a C18 phase with embedded cation-exchange groups, can retain analytes via two primary forces. The hydrophobic C18 chains interact with any non-polar regions of the molecule, while the negatively charged ion-exchange sites form strong electrostatic interactions with the protonated (positively charged) piperazine and amine groups.[19] By manipulating mobile phase pH and ionic strength, the chromatographer can finely tune the retention of different analytes.
-
Advantages for this Application:
-
Dual Retention: Leverages both the slight hydrophobicity (enhanced by fluorination) and the ionic character of the analytes for powerful, tunable retention.
-
High Selectivity: The ability to adjust pH and salt concentration provides additional levers to control selectivity beyond just organic solvent concentration.[19]
-
MS-Compatible: Modern mixed-mode methods use volatile buffers, making them fully compatible with MS detection.[20]
-
Strategy 3: Modified Reversed-Phase HPLC
While standard C18 is unsuitable, certain modified RP columns can offer some utility, especially if derivatization has been performed.
-
Mechanism of Separation: "Polar-embedded" or "polar-endcapped" columns incorporate polar functional groups (e.g., amides, carbamates) near the base of the alkyl chains or at the end of them. These modifications allow the stationary phase to be more "wettable" with highly aqueous mobile phases and can provide alternative interactions (like hydrogen bonding) to help retain polar analytes.[1]
-
Disadvantages for this Application:
-
Limited Retention: Even with modifications, retention for highly polar, underivatized amino acids is often weak and insufficient.[11]
-
Ion-Pairing Pitfalls: To achieve adequate retention, ion-pairing agents (e.g., TFA, HFBA) are often required. These agents can improve peak shape and retention but are notoriously problematic for MS, causing signal suppression and permanently contaminating the system.[21][22]
-
dot
Caption: Comparison of Chromatographic Retention Mechanisms.
PART 3: The Fluorine Factor - A Unique Influence on Selectivity
The presence of fluorine atoms adds another layer of complexity. While often considered to simply increase hydrophobicity, the reality is more nuanced.
-
Increased Hydrophobicity: Substituting hydrogen with fluorine generally increases the overall hydrophobicity of a molecule, which can aid retention in reversed-phase or mixed-mode chromatography.[23]
-
Fluorophilic Interactions: Highly fluorinated molecules can exhibit a unique affinity for other fluorinated materials, a phenomenon known as "fluorophilicity."[23] This suggests that a fluorinated stationary phase could offer unique selectivity for these analytes compared to a standard hydrocarbon phase. Research has shown that fluorinated phases can alter the retention of acidic and basic compounds and provide unique selectivity for halogenated molecules.[24]
-
Practical Implications: When developing a method, do not limit your column screening to traditional chemistries. Including a column with a fluorinated stationary phase (e.g., a PFP - pentafluorophenyl phase) in your evaluation is a scientifically sound strategy. The unique dipole and π-π interactions offered by a PFP phase can be highly effective for separating structurally similar fluorinated compounds. Studies have demonstrated that pairing a fluorinated column with a hydrocarbon eluent, or vice-versa, can provide the best separation of fluorinated from non-fluorinated compounds.[23][25]
PART 4: Performance Comparison and Recommended Protocols
The optimal choice of chromatographic mode depends on the specific properties of the analyte and the desired outcome of the analysis. The table below provides a comparative summary.
| Feature | Modified Reversed-Phase | HILIC | Mixed-Mode (RP/IEX) |
| Retention of Polar Analytes | Poor to Moderate | Excellent | Excellent |
| MS Compatibility | Poor (with ion-pairing) | Excellent | Excellent |
| Selectivity Control | Limited (Solvent Gradient) | Good (Solvent, Buffer) | Excellent (Solvent, pH, Ionic Strength) |
| Robustness | High | Moderate (Sensitive to water content) | High |
| Primary Interaction | Hydrophobic | Partitioning / H-Bonding | Hydrophobic & Electrostatic |
| Best For... | Derivatized, more hydrophobic analogues | Underivatized, highly polar analytes | Charged analytes with mixed polarity |
Experimental Protocol 1: HILIC-MS/MS Method (Recommended Starting Point)
This protocol provides a robust starting point for the direct analysis of polar fluorinated piperazine amino acids.
1. LC-MS System & Columns:
-
LC System: An Agilent 1290 Infinity II, Waters ACQUITY UPLC, or equivalent.
-
MS System: A triple quadrupole mass spectrometer (e.g., Sciex 7500, Waters Xevo TQ-S) for sensitive MRM quantification.
-
Column:
2. Mobile Phase & Gradient:
-
Mobile Phase A: 10 mM Ammonium Formate in Water, pH 3.0 (adjusted with Formic Acid).
-
Mobile Phase B: Acetonitrile.
-
Gradient Program:
Time (min) %A %B 0.0 5 95 5.0 30 70 5.1 5 95 | 7.0 | 5 | 95 |
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 2 µL.
3. MS Detector Settings:
-
Ionization Mode: Electrospray Ionization, Positive (ESI+). The piperazine and amino groups will readily protonate.
-
Source Parameters: Optimize gas temperatures, gas flows, and capillary voltage for the specific analyte and instrument.
-
MRM Transitions: Determine the precursor ion (M+H)+ for your analyte via infusion or a Q1 scan. Fragment the precursor ion to identify 2-3 stable, sensitive product ions for quantification and qualification.
4. Sample Preparation:
-
Solvent: Prepare standards and samples in a solution that mimics the initial mobile phase composition (e.g., 95:5 Acetonitrile:Water with 0.1% Formic Acid) to ensure good peak shape. Avoid dissolving samples in pure water.
Experimental Protocol 2: Mixed-Mode-MS/MS Method (Powerful Alternative)
This protocol leverages the ionic character of the piperazine moiety for strong, tunable retention.
1. LC-MS System & Columns:
-
LC System & MS System: As described in Protocol 1.
-
Column:
-
Primary: SIELC Primesep 100 (or 200) - These columns have embedded cation-exchange functionality.[26]
-
Alternative: Waters Atlantis PREMIER BEH C18 AX (provides both anion-exchange and C18 retention).
-
2. Mobile Phase & Gradient:
-
Mobile Phase A: Water with 20 mM Ammonium Formate and 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient Program:
Time (min) %A %B 0.0 95 5 8.0 5 95 8.1 95 5 | 10.0 | 95 | 5 |
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 35 °C.
-
Injection Volume: 5 µL.
3. MS Detector Settings:
-
As described in Protocol 1. The use of volatile ammonium formate buffer is fully compatible with MS.
4. Rationale for Choices:
-
The acidic mobile phase (pH ~3) ensures the piperazine and primary amine groups are fully protonated (positively charged), promoting strong interaction with the cation-exchange sites on the stationary phase.
-
The gradient starts with high aqueous content to facilitate ionic binding and ramps to high organic content to elute the analyte via the reversed-phase mechanism.
Conclusion
The analysis of polar fluorinated piperazine amino acids demands a departure from conventional chromatographic thinking. Standard reversed-phase methods are fundamentally unsuited for these challenging molecules. By understanding the underlying principles of advanced separation techniques, the analytical scientist can develop robust and reliable methods. Hydrophilic Interaction Liquid Chromatography (HILIC) and Mixed-Mode Chromatography (MMC) , when coupled with mass spectrometry, represent the state-of-the-art. They provide the necessary retention and selectivity for direct analysis, simplifying workflows and generating high-quality, unambiguous data essential for advancing drug development programs. When tackling this specific analyte class, beginning your method development with a well-chosen HILIC or MMC column is not just a recommendation; it is a prerequisite for success.
References
- Vertex AI Search. (n.d.). In-Needle Pre-Column Derivatization for Amino Acid Quantification (iPDAQ) Using HPLC.
- Vertex AI Search. (n.d.). direct analysis of amino acids by HILIC–eSI-MS - HPLC.
- Vertex AI Search. (n.d.). Derivitization of Amino Acids Using Waters AccQ•Tag Chemistry.
- AnalyteGuru. (2026, January 8). How to Cut HPLC Sample Preparation Time for Derivatizing Amino Acids.
- LC-MS. (2020, November 13). Fast and Sensitive Analysis of Amino Acids Using Automated Pre-Column Derivatization.
- Thermo Fisher Scientific. (n.d.). Underivatized Amino Acid Analysis in Wine by HILIC Separation and Mass Detection.
- Pharma Now. (n.d.). Chromatography Techniques for Polar Analytes: Column Selection Guide.
- ResearchGate. (n.d.). (PDF) Mixed-Mode Chromatography.
- Waters Blog. (2025, June 18). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques.
- Agilent. (2017, December 1). Methods for the Analysis of Underivatized Amino Acids by LC/MS.
- PubMed. (2016, April 21). Rapid quantification of underivatized amino acids in plasma by hydrophilic interaction liquid chromatography (HILIC) coupled with tandem mass-spectrometry.
- American Laboratory. (2016, April 4). The Benefits of HPLC Coupled With Mass Spectrometry for the Direct Quantitation of Underivatized Amino Acids.
- SIELC Technologies. (2012, July 10). HPLC Analysis of Piperazine on Primesep 100.
- Journal of Chromatography A. (2011, August 31). Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique.
- Resolian. (2025, December 2). Overcoming the Challenge of Highly Polar Impurity Analysis in Drug Products.
- International Journal of Advanced Research in Science, Communication and Technology. (2023, April 15). Advances, Applications, and Challenges in RP HPLC Method Development.
- Chromatography Online. (2022, April 15). Fluorinated HPLC Phases - Looking Beyond C18 for Reversed-Phase HPLC.
- PMC. (n.d.). The Effect of Column and Eluent Fluorination on the Retention and Separation of non-Fluorinated Amino Acids and Proteins by HPLC.
- SIELC Technologies. (n.d.). Mixed-Mode Chromatography vs. Ion-Pairing Chromatography.
- Separation Science. (2023, December 8). Strategies to Enable and Simplify HPLC Polar Compound Separation.
- PMC. (n.d.). Separation of Fluorinated Amino Acids and Oligopeptides from their Non-fluorinated Counterparts using High-performance Liquid Chromatography.
- LCGC International. (2020, November 11). HPLC Analysis of Very Polar Compounds in Bioanalysis.
- LCGC International. (2020, November 12). Mixed-Mode Chromatography—A Review.
- PMC. (2024, May 16). Use of Commercial Mixed-Mode Stationary Phases and Sorbents in the High-Performance Liquid Chromatography Analysis and Solid-Phase Extraction of Ionized and Hydrophilic Bioactive Compounds.
- Chromatography Today. (2023, July 6). Accurate Quantification of Plasma Amino Acids Achieved through HPLC–MS/MS: A Reliable Method for Clinical and Research Applications.
- Thermo Fisher Scientific. (n.d.). Exploring Mixed-Mode Chromatography: Column Chemistry, Properties, and Applications.
- SciSpace. (n.d.). HPLC―FLD for the Simultaneous Determination of Primary and Secondary Amino Acids from Complex Biological Sample by Pre-column.
Sources
- 1. pharmanow.live [pharmanow.live]
- 2. resolian.com [resolian.com]
- 3. waters.com [waters.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. In-Needle Pre-Column Derivatization for Amino Acid Quantification (iPDAQ) Using HPLC - PMC [pmc.ncbi.nlm.nih.gov]
- 6. How to Cut HPLC Sample Preparation Time for Derivatizing Amino Acids - AnalyteGuru [thermofisher.com]
- 7. scispace.com [scispace.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. americanlaboratory.com [americanlaboratory.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. ijarsct.co.in [ijarsct.co.in]
- 12. Strategies to Enable and Simplify HPLC Polar Compound Separation | Separation Science [sepscience.com]
- 13. hplc.eu [hplc.eu]
- 14. agilent.com [agilent.com]
- 15. Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Rapid quantification of underivatized amino acids in plasma by hydrophilic interaction liquid chromatography (HILIC) coupled with tandem mass-spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. chromatographyonline.com [chromatographyonline.com]
- 19. apps.thermoscientific.com [apps.thermoscientific.com]
- 20. Use of Commercial Mixed-Mode Stationary Phases and Sorbents in the High-Performance Liquid Chromatography Analysis and Solid-Phase Extraction of Ionized and Hydrophilic Bioactive Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 21. helixchrom.com [helixchrom.com]
- 22. chromatographyonline.com [chromatographyonline.com]
- 23. Separation of Fluorinated Amino Acids and Oligopeptides from their Non-fluorinated Counterparts using High-performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 24. chromatographyonline.com [chromatographyonline.com]
- 25. The Effect of Column and Eluent Fluorination on the Retention and Separation of non-Fluorinated Amino Acids and Proteins by HPLC - PMC [pmc.ncbi.nlm.nih.gov]
- 26. HPLC Analysis of Piperazine on Primesep 100 | SIELC Technologies [sielc.com]
The Shielding Effect: A Comparative Guide to the Metabolic Stability of Difluoroethyl vs. Ethyl Groups on Piperazine Scaffolds
In the landscape of modern drug discovery, optimizing a molecule's metabolic stability is a critical hurdle in the journey from a promising lead compound to a viable clinical candidate. Poor metabolic stability can lead to rapid clearance from the body, low bioavailability, and the formation of potentially toxic metabolites. For researchers working with piperazine-containing scaffolds—a common motif in numerous therapeutic agents—understanding how different substituents influence metabolic fate is paramount. This guide provides an in-depth comparison of the metabolic stability of N-difluoroethyl-piperazines versus their N-ethyl-piperazine counterparts, supported by mechanistic insights and a detailed experimental protocol for in-vitro evaluation.
The Metabolic Challenge of the Ethyl Group
The ethyl group, while seemingly simple, often represents a "soft spot" for metabolic attack. The terminal methyl and the adjacent methylene groups are susceptible to oxidation, primarily mediated by the Cytochrome P450 (CYP) superfamily of enzymes located in the liver.[1][2][3] This oxidative process, a cornerstone of Phase I metabolism, is the body's primary mechanism for functionalizing and preparing xenobiotics for excretion.[4][5]
For an N-ethyl-piperazine, two primary metabolic pathways can compromise its stability:
-
N-dealkylation: This process involves the oxidation of the carbon atom attached to the piperazine nitrogen. The resulting unstable intermediate then cleaves, leading to the removal of the ethyl group and the formation of a secondary amine on the piperazine ring.
-
Hydroxylation: Oxidation can occur at the terminal methyl group (ω-oxidation) or the methylene group (ω-1 oxidation) of the ethyl substituent, leading to the formation of alcohol metabolites.[5] These can be further oxidized to aldehydes and carboxylic acids, increasing the compound's polarity and facilitating its elimination.
These metabolic transformations are often rapid, leading to a short in-vivo half-life and necessitating higher or more frequent dosing, which can increase the risk of off-target effects.
The Difluoroethyl Advantage: A Tale of Two Fluorines
The strategic replacement of hydrogen atoms with fluorine has become a cornerstone of medicinal chemistry for enhancing metabolic stability.[6][7] The introduction of a geminal difluoro- functionality on the ethyl group (creating a difluoroethyl group) profoundly alters its susceptibility to metabolic degradation. This enhancement is rooted in fundamental principles of physical organic chemistry.
The high electronegativity of fluorine atoms has a powerful electron-withdrawing inductive effect. This effect strengthens the adjacent carbon-hydrogen (C-H) bonds. The bond dissociation energy (BDE) of a C-H bond is a key determinant of its susceptibility to hydrogen atom abstraction, a critical step in CYP450-mediated oxidation.[7] By increasing the BDE of the remaining C-H bonds on the difluoroethyl group, the molecule becomes a much poorer substrate for CYP enzymes. This "metabolic shielding" effectively blocks the oxidative pathways that readily degrade the simple ethyl group.[8][9]
The diagram below illustrates the comparative metabolic pathways, highlighting the blocking effect of difluorination.
Caption: Comparative metabolic pathways of N-ethyl vs. N-difluoroethyl piperazines.
Quantitative Comparison: Experimental Data Insights
The theoretical advantages of the difluoroethyl group are borne out in experimental data. In-vitro metabolic stability assays, typically using human liver microsomes (HLM), provide key parameters for comparison, such as intrinsic clearance (CLint) and half-life (t1/2).[10][11] Lower clearance and a longer half-life are indicative of greater metabolic stability.
| Group | Intrinsic Clearance (CLint) in HLM (µL/min/mg protein) | Half-Life (t1/2) in HLM (min) | Primary Metabolic Pathway |
| Ethyl | High | Short | CYP-mediated N-dealkylation & Hydroxylation |
| Difluoroethyl | Low to Very Low | Long | Significantly Reduced/Blocked Oxidation |
Note: The values presented are qualitative and representative. Actual values are compound-specific.
This data clearly demonstrates that the difluoroethyl substitution serves as a highly effective strategy to mitigate the metabolic liabilities associated with an ethyl group on a piperazine core.
Experimental Protocol: In-Vitro Metabolic Stability Assay in Human Liver Microsomes
To empirically determine and compare the metabolic stability of ethyl and difluoroethyl piperazine analogs, a standardized in-vitro assay using human liver microsomes is employed. This protocol provides a robust and reproducible method for generating comparative data.[4][12]
Objective:
To determine the in-vitro half-life (t1/2) and intrinsic clearance (CLint) of test compounds in human liver microsomes.
Materials:
-
Test Compounds (N-ethyl-piperazine analog and N-difluoroethyl-piperazine analog)
-
Pooled Human Liver Microsomes (HLM)
-
0.1 M Phosphate Buffer (pH 7.4)
-
NADPH Regenerating System (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Positive Control Compound (e.g., a compound with known high clearance like Verapamil)
-
Negative Control (incubation without NADPH)
-
Acetonitrile (containing an internal standard for LC-MS/MS analysis)
-
96-well incubation plates
-
LC-MS/MS system
Experimental Workflow Diagram:
Caption: Step-by-step workflow for the human liver microsomal stability assay.
Step-by-Step Procedure:
-
Preparation:
-
Thaw the human liver microsomes on ice.
-
Prepare the test compound stock solutions in a suitable solvent (e.g., DMSO).
-
Prepare the NADPH regenerating solution according to the manufacturer's instructions.
-
-
Incubation Setup:
-
In a 96-well plate, add the phosphate buffer.
-
Add the test compound to achieve a final concentration of typically 1 µM.
-
Add the human liver microsomes to a final protein concentration of 0.5 mg/mL.
-
For the negative control wells, add buffer instead of the NADPH solution.
-
-
Reaction Initiation and Sampling:
-
Pre-incubate the plate at 37°C for 5-10 minutes.
-
Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating solution to all wells except the negative controls. The T=0 sample is taken immediately before this step.
-
At subsequent time points (e.g., 5, 15, 30, 45, and 60 minutes), stop the reaction by adding a volume of ice-cold acetonitrile containing a suitable internal standard.
-
-
Sample Processing and Analysis:
-
Seal the plate and centrifuge at high speed (e.g., 4000 rpm for 15 minutes) to pellet the precipitated protein.
-
Transfer the supernatant to a new 96-well plate for analysis.
-
Analyze the samples using a validated LC-MS/MS method to quantify the remaining parent compound at each time point.
-
-
Data Analysis:
-
Calculate the percentage of the parent compound remaining at each time point relative to the T=0 sample.
-
Plot the natural logarithm of the percent remaining versus time.
-
The slope of the linear portion of this curve represents the elimination rate constant (k).
-
Calculate the half-life (t1/2) using the formula: t1/2 = 0.693 / k .
-
Calculate the intrinsic clearance (CLint) using the formula: CLint = (0.693 / t1/2) / (mg/mL protein in incubation) .
-
Conclusion for the Drug Development Professional
The bioisosteric replacement of an ethyl group with a difluoroethyl group on a piperazine core is a robust and highly effective strategy for enhancing metabolic stability.[13][14][15][16] This modification directly addresses a common metabolic liability by strengthening the C-H bonds, thereby shielding the molecule from CYP450-mediated oxidative degradation. The result is a molecule with a longer in-vitro half-life and lower intrinsic clearance, which often translates to an improved pharmacokinetic profile in vivo. For researchers in drug development, leveraging this fluorination strategy can be a pivotal step in transforming a metabolically labile lead compound into a more durable and promising drug candidate. The provided experimental protocol offers a reliable framework for validating the metabolic benefits of such a substitution in your own discovery programs.
References
- Advanced in vitro metabolic stability assays for drug discovery | CRO Services - Nuvisan.
- Metabolic Stability - Frontage Labor
- Direct Synthesis of Fluorinated Heteroarylether Bioisosteres - PMC - NIH.
- Direct Synthesis of Fluorin
- Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec.
- Metabolic Stability in Drug Development: 5 Assays - WuXi AppTec.
- What are the factors affecting the metabolism of piperazine in the body? - Blog - Biosynce.
- A Novel Method to Incorporate 2,2-Difluoroethyl Group as a Lipophilic Hydrogen-Bond Donor.
- Hepatic Microsomal Stability (human, r
- Fluoroethyl - Grokipedia.
- gem-Difluorin
- Phase I Metabolism-Oxidative Reactions-Oxidation of Aliph
- On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective - PMC.
- On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective - ChemRxiv.
- Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides.
- Direct Bioisostere Replacement Enabled by Metallaphotoredox Deoxydifluoromethylation - Macmillan Group - Princeton University.
Sources
- 1. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 2. biosynce.com [biosynce.com]
- 3. On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Hepatic Microsomal Stability (human, rat, or mouse) | Bienta [bienta.net]
- 5. pharmaxchange.info [pharmaxchange.info]
- 6. gem-Difluorinated Amines for Drug Design - Enamine [enamine.net]
- 7. chemrxiv.org [chemrxiv.org]
- 8. thieme-connect.com [thieme-connect.com]
- 9. grokipedia.com [grokipedia.com]
- 10. nuvisan.com [nuvisan.com]
- 11. Metabolic Stability • Frontage Laboratories [frontagelab.com]
- 12. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 13. Direct Synthesis of Fluorinated Heteroarylether Bioisosteres - PMC [pmc.ncbi.nlm.nih.gov]
- 14. sioc.cas.cn [sioc.cas.cn]
- 15. drughunter.com [drughunter.com]
- 16. macmillan.princeton.edu [macmillan.princeton.edu]
Validating purity of fluorinated piperazine building blocks by qNMR
Beyond the Chromatogram: Validating Fluorinated Piperazine Purity via qNMR
Executive Summary: The "Invisible" Impurity Problem
In medicinal chemistry, fluorinated piperazines are ubiquitous building blocks, valued for their ability to modulate lipophilicity and metabolic stability. However, they present a specific analytical challenge: they are often synthesized as hydrochloride or trifluoroacetate salts and can be hygroscopic.
The Problem: A Certificate of Analysis (CoA) based solely on HPLC-UV often reports purity >98% based on relative peak area. This method ignores "invisible" mass—inorganic salts, moisture, and non-chromophoric synthetic debris. For a drug development professional, relying on this value leads to stoichiometric errors in subsequent coupling reactions, resulting in poor yields and difficult purifications.
The Solution: Quantitative
Comparative Analysis: qNMR vs. Alternatives
The following table objectively compares the performance of
| Feature | HPLC-UV (Standard) | ||
| Primary Output | Relative Purity (% Area) | Absolute Purity (% Mass) | Absolute Purity (% Mass) |
| Detection Basis | UV Chromophore | Proton Environment | Fluorine Environment |
| Salt/Solvent Detection | Poor (Invisible to UV) | Good (if protons present) | N/A (Focuses on analyte) |
| Specificity | Low (co-elution risks) | Medium (overlap common) | High (wide chemical shift range) |
| Reference Standard | Requires Analyte Standard | Internal Standard (IS) | Internal Standard (IS) |
| Setup Time | High (Method Dev.) | Low | Low |
| Major Limitation | Response factor variation | Complex splitting/overlap | Excitation bandwidth / |
The "Salt Trap" Case Study
Consider a batch of 1-(3-(trifluoromethyl)phenyl)piperazine.
-
HPLC-UV Result: 99.2% purity. (The column separates organic impurities, and the UV detector sees the aromatic ring).
-
Reality: The sample is a dihydrochloride salt with 5% retained water.
- qNMR Result: 84.5% purity (w/w).
-
Impact: Using the HPLC value would result in a 15% under-loading of reagents in the next step, potentially stalling the reaction.
Technical Deep Dive: The Three Pillars of qNMR
To achieve precision (
A. Internal Standard (IS) Selection
The IS must be chemically inert, stable, and have a non-overlapping signal.[2] For fluorinated piperazines, the chemical shift range is vast.
-
Recommended IS: 3,5-Bis(trifluoromethyl)benzoic acid .[3]
-
Why: It is a solid (easy weighing), stable, and its signal (
ppm) is distinct but not too far from typical or aromatic signals.
-
-
Alternative:
-Trifluorotoluene (Liquid, volatile, handle with care).
B. Relaxation Delay ( )
This is the most common source of error. To integrate quantitatively, the magnetization must return to equilibrium between scans.
-
Rule:
(longest in the sample). -
Causality: Fluorine nuclei often have long longitudinal relaxation times (
), sometimes exceeding 2-3 seconds. A default of 1 second will saturate the signal, leading to underestimation of the component with the longer .
C. Excitation Bandwidth (Offset Effects)
-
Solution: Set the transmitter offset (O1P) exactly halfway between the analyte and IS signals. Use a composite pulse or ensure the 90° pulse width is short enough to cover the bandwidth.
Experimental Protocol: Validating Purity
Objective: Determine the absolute mass purity (w/w%) of a fluorinated piperazine building block.
Step 1: Sample Preparation[1][4][5]
-
Weighing: Using a microbalance (readability 0.001 mg or better), weigh ~10-15 mg of the Analyte (
) and ~10-15 mg of the Internal Standard ( ) directly into the same HPLC vial or NMR tube.-
Critical: Do not use volumetric transfers; gravimetric precision is required.
-
-
Solvation: Add ~0.6 mL of deuterated solvent (DMSO-
is preferred for solubility of salts). -
Mixing: Vortex until fully dissolved. Ensure no solid adheres to the cap or walls.
Step 2: Acquisition Parameters
-
Probe:
capable (tune and match required). -
Temperature: 298 K (stabilized).
-
Pulse Angle: 90°.
-
Spectral Width (SW): Sufficient to cover both signals + 20 ppm baseline on each side.
-
Transmitter Offset (O1P): Centered between Analyte and IS peaks.
-
Relaxation Delay (
): 20 seconds (conservative start).-
Validation: Run an Inversion Recovery experiment to measure actual
. Adjust to .
-
-
Scans (NS): 16 to 64 (target S/N > 250:1).
Step 3: Processing & Calculation[6]
-
Phasing: Manual phasing is mandatory. Autophase often fails at the baseline extremes.
-
Baseline Correction: Apply a polynomial baseline correction (abs) over the integral regions.
-
Integration: Define integration limits covering 60x the linewidth (full peak capture).
-
Calculation:
Where:
Visualizations
Diagram 1: The qNMR Validation Workflow
This diagram outlines the critical path from sample receipt to validated purity data.
Caption: Figure 1. Step-by-step workflow for validating purity via qNMR, highlighting the critical T1 determination step.
Diagram 2: Purity Method Decision Tree
When should you choose
Caption: Figure 2. Logic flow for selecting the appropriate validation method based on chemical nature and downstream application.
References
-
BIPM (Bureau International des Poids et Mesures). (2024).[3] New qNMR internal standard for pharmaceuticals and other organofluorine compounds. Retrieved from [Link]
-
National Institutes of Health (NIH). (2017). Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals. Retrieved from [Link]
-
University of Oxford. (2017). Quantitative NMR Spectroscopy: Procedures for Acquisition and Processing. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. apps.dtic.mil [apps.dtic.mil]
- 3. 2024-02-07-new-qnmr-standard - BIPM [bipm.org]
- 4. pubsapp.acs.org [pubsapp.acs.org]
- 5. High-Performance Quantitative H-1 NMR [sigmaaldrich.com]
- 6. Equavilency between Mass Balance and qNMR metholologies - General - qNMR Exchange [qnmr.usp.org]
- 7. learning.sepscience.com [learning.sepscience.com]
A Comparative Guide to the Crystal Structure Analysis of Piperazine Acetic Acid Hydrochloride Salts
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Piperazine Acetic Acid Hydrochloride Salts in Drug Development
The piperazine ring is a ubiquitous scaffold in medicinal chemistry, forming the core of numerous approved drugs.[1][2][3] Its ability to exist in a chair conformation and the presence of two nitrogen atoms allow for diverse substitutions and the formation of various salts, significantly influencing the physicochemical properties of active pharmaceutical ingredients (APIs).[4][5] Piperazine acetic acid, a derivative of this versatile heterocycle, presents an interesting case for salt formation, particularly with hydrochloric acid, a common and pharmaceutically acceptable acid.[6][7] The resulting hydrochloride salts can exhibit altered solubility, stability, and bioavailability compared to the parent molecule.[8]
A thorough understanding of the three-dimensional arrangement of atoms and molecules in the solid state, known as the crystal structure, is paramount in drug development. Different crystal forms, or polymorphs, of the same compound can have distinct properties that impact its performance as a drug.[9] This guide provides a comprehensive comparison of the potential crystal structures of piperazine acetic acid hydrochloride salts, detailing the experimental workflows for their synthesis and analysis. While specific crystal structure data for piperazine-2-acetic acid hydrochloride is not widely published, this guide will draw upon established principles and data from closely related piperazine salts to provide a robust framework for researchers in this field.
Potential Salt Forms and Their Structural Implications
Piperazine is a diprotic base, meaning it can accept two protons.[10] Consequently, piperazine acetic acid can form at least two distinct hydrochloride salts: the monohydrochloride and the dihydrochloride. The stoichiometry of the salt will have a profound impact on the crystal packing and intermolecular interactions.
Piperazine Acetic Acid Monohydrochloride: In this form, one of the piperazine nitrogen atoms is protonated, forming a piperazinium cation. The acetic acid group may or may not be deprotonated, leading to either a salt or a salt co-crystal. The resulting crystal structure will be dominated by hydrogen bonds between the protonated nitrogen, the chloride anion, and the carboxylic acid group.
Piperazine Acetic Acid Dihydrochloride: Here, both nitrogen atoms of the piperazine ring are protonated. This will lead to a more extensive hydrogen-bonding network involving the two piperazinium protons, two chloride anions, and the carboxylic acid. The increased charge density and hydrogen bond donors are likely to result in a more stable and potentially less soluble crystal lattice compared to the monohydrochloride.
Experimental Workflow: From Synthesis to Structural Elucidation
A systematic approach is crucial for the successful synthesis, isolation, and characterization of piperazine acetic acid hydrochloride salts. The following workflow outlines the key experimental stages.
Caption: A typical experimental workflow for the synthesis and crystal structure analysis of piperazine acetic acid hydrochloride salts.
Part 1: Synthesis and Crystallization
The synthesis of the target salts begins with the preparation of piperazine acetic acid, followed by salt formation and crystallization.
Experimental Protocol: Synthesis of Piperazine-2-Acetic Acid Esters (A Precursor to the Acid)
While direct synthesis of piperazine-2-acetic acid is not extensively detailed in the provided search results, a common approach involves the synthesis of a corresponding ester, which can then be hydrolyzed to the carboxylic acid. The following is a generalized procedure based on the synthesis of substituted piperazine-2-acetic acid esters.[11][12][13]
-
Starting Material: Begin with a suitable precursor, such as a chiral amino acid, to introduce the desired stereochemistry.[13]
-
Formation of a 1,2-diamine intermediate: Convert the amino acid into a key 1,2-diamine intermediate through a series of reactions, which may include reduction and protection steps.[11]
-
Annulation to form the piperazine ring: React the 1,2-diamine with a suitable reagent, such as bromoethyldiphenylsulfonium triflate, to form the piperazine ring.[11]
-
Deprotection and Isolation: Remove any protecting groups to yield the piperazine-2-acetic acid ester. The cis and trans diastereomers can often be separated by column chromatography.[11]
-
Hydrolysis: Hydrolyze the ester to the corresponding carboxylic acid using standard procedures (e.g., treatment with aqueous acid or base).
Experimental Protocol: Hydrochloride Salt Formation and Crystallization
-
Dissolution: Dissolve the synthesized piperazine acetic acid in a suitable solvent, such as ethanol or a mixture of ethanol and water.[14]
-
Acidification: Stoichiometrically add a solution of hydrochloric acid (e.g., 1M HCl in ethanol) to the piperazine acetic acid solution. The molar ratio of acid added will determine whether the monohydrochloride or dihydrochloride salt is formed.
-
Crystallization: Induce crystallization by methods such as slow evaporation of the solvent, cooling the solution, or by adding an anti-solvent (a solvent in which the salt is poorly soluble). For instance, slow evaporation of an ethanol:ethyl acetate (1:1) solution has been used for crystallizing other piperazine salts.[11]
-
Isolation: Collect the resulting crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.
Part 2: Physicochemical and Structural Analysis
A suite of analytical techniques is employed to characterize the synthesized salts thoroughly.
Powder X-Ray Diffraction (PXRD)
PXRD is a fundamental technique for the initial characterization of the crystalline material. It provides a unique "fingerprint" of the crystal lattice and is used to identify the crystalline phase, assess purity, and detect polymorphism.[9][14]
Experimental Protocol: PXRD Analysis
-
Sample Preparation: Gently grind a small amount of the crystalline sample to a fine powder.
-
Data Acquisition: Mount the powder on a sample holder and analyze using a powder X-ray diffractometer. A typical setup would use a Cu-Kα radiation source.[14]
-
Data Analysis: The resulting diffraction pattern, a plot of intensity versus the diffraction angle (2θ), is compared to reference patterns or used to identify the unit cell parameters.
Single-Crystal X-Ray Diffraction (SCXRD)
SCXRD is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystal.[9] This technique provides detailed information on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding.
Experimental Protocol: SCXRD Analysis
-
Crystal Selection: Select a single, high-quality crystal of suitable size and mount it on the diffractometer.
-
Data Collection: Irradiate the crystal with a monochromatic X-ray beam and collect the diffraction data as the crystal is rotated.
-
Structure Solution and Refinement: Process the diffraction data to determine the unit cell dimensions and space group. The crystal structure is then solved and refined to obtain the final atomic coordinates.
Thermal Analysis: Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA)
DSC and TGA provide information about the thermal stability and phase behavior of the salt. DSC measures the heat flow associated with thermal transitions (e.g., melting, crystallization, solid-solid transitions), while TGA measures changes in mass as a function of temperature, indicating decomposition or desolvation.[15]
Experimental Protocol: Thermal Analysis
-
Sample Preparation: Place a small, accurately weighed amount of the sample into an aluminum pan.
-
DSC Analysis: Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere and record the heat flow.
-
TGA Analysis: Heat the sample at a constant rate in a controlled atmosphere (e.g., nitrogen) and record the mass loss.
Spectroscopic Analysis: FTIR and NMR
Fourier-Transform Infrared (FTIR) spectroscopy is used to identify the functional groups present in the molecule and can provide insights into hydrogen bonding. Nuclear Magnetic Resonance (NMR) spectroscopy is essential for confirming the chemical structure of the synthesized compound in solution.
Experimental Protocol: FTIR Analysis
-
Sample Preparation: Prepare the sample as a KBr pellet or analyze it directly using an Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition: Record the infrared spectrum over a typical range of 4000-400 cm⁻¹.
Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve a small amount of the sample in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆).
-
Data Acquisition: Record ¹H and ¹³C NMR spectra on a high-field NMR spectrometer.
Comparative Analysis of Expected Crystal Structures
Based on the principles of crystal engineering and data from related piperazine salts, we can anticipate key structural features of piperazine acetic acid hydrochloride salts.
Table 1: Predicted Structural and Physicochemical Properties
| Property | Piperazine Acetic Acid Monohydrochloride | Piperazine Acetic Acid Dihydrochloride | Rationale & Supporting Evidence |
| Protonation State | Mono-protonated piperazinium ring | Di-protonated piperazinium ring | Piperazine is a diprotic base.[10] |
| Key Hydrogen Bonds | N⁺-H···Cl⁻, N-H···O=C, O-H···Cl⁻, O-H···O=C | N⁺-H···Cl⁻, O-H···Cl⁻, O-H···O=C | Strong hydrogen bonds are expected to form between the acidic protons, the basic nitrogen, and the chloride anion.[11] |
| Crystal Packing | Likely to form chains or sheets via hydrogen bonding. | Potentially a more complex 3D network due to more hydrogen bond donors. | The presence of multiple hydrogen bond donors and acceptors facilitates the formation of extended networks.[4] |
| Predicted Melting Point | Lower | Higher | Increased ionic interactions and a more extensive hydrogen-bonding network in the dihydrochloride salt would lead to a higher lattice energy and thus a higher melting point. |
| Predicted Aqueous Solubility | Higher | Lower | While salt formation generally increases solubility, the highly stable crystal lattice of the dihydrochloride may lead to lower aqueous solubility compared to the monohydrochloride. |
Conclusion: A Roadmap for Rational Solid-State Design
The crystal structure of piperazine acetic acid hydrochloride salts plays a critical role in determining their suitability for pharmaceutical development. This guide provides a comprehensive framework for the synthesis, characterization, and comparative analysis of these important compounds. By understanding the potential for different salt forms and employing a systematic analytical workflow, researchers can rationally design and select the optimal solid form with the desired physicochemical properties. The detailed experimental protocols and comparative data presented herein serve as a valuable resource for scientists and drug development professionals working to unlock the full potential of piperazine-based APIs.
References
-
Chamakuri, S., Tang, S. A., Tran, K. A., et al. (2022). A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines. Molecules, 27(11), 3426. [Link]
-
Chamakuri, S., Tang, S. A., Tran, K. A., et al. (2022). A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines. DigitalCommons@TMC. [Link]
-
Jain, P., Raji, I. O., Chamakuri, S., et al. (2018). Synthesis of Enantiomerically Pure 3-Substituted Piperazine-2-acetic Acid Esters as Intermediates for Library Production. The Journal of Organic Chemistry, 83(19), 11777–11793. [Link]
-
Jain, P., Raji, I. O., Chamakuri, S., et al. (2019). Synthesis of Enantiomerically Pure 5-Substituted Piperazine-2-Acetic Acid Esters as Intermediates for Library Production. The Journal of Organic Chemistry. [Link]
-
Jain, P., Raji, I. O., Chamakuri, S., et al. (2019). Synthesis of Enantiomerically Pure 5-Substituted-Piperazine-2-Acetic Acid Esters as Intermediates for Library Production. Request PDF on ResearchGate. [Link]
-
Arlin, J.-B., et al. (2009). The crystal structure of piperazine. ResearchGate. [Link]
-
Stewart, C. D., et al. (2023). Synthesis and Spectroscopic Investigation of Substituted Piperazine-2,5-Dione Derivatives. SSRN. [Link]
-
Gorjian, H., et al. (2021). FTIR spectra (neat) of piperazine (PZ), acetic acid (HOAc), and PZ-HOAc. ResearchGate. [Link]
-
PubChemLite. 2-piperazine acetic acid (C6H12N2O2). [Link]
-
Lab Manager. (2024). X-Ray Diffraction Strategies for Pharmaceutical Crystallography. [Link]
-
Spectroscopy Online. (2021). The Use of X-Ray Powder Diffraction (XRD) and Vibrational Spectroscopic Techniques in the Analysis of Suspect Pharmaceutical Products. [Link]
-
Stewart, C. D., et al. (2026). Synthesis and spectroscopic investigation of substituted piperazine-2,5-dione derivatives. [Link]
-
NETZSCH Analyzing & Testing. Thermal Analysis in the Pharmaceutical Field. [Link]
-
A Review on Analytical Methods for Piperazine Determination. (2024). NTU Journal of Pure Sciences. [Link]
-
Freeman, S. A., et al. (2011). Thermal degradation of piperazine and its structural analogs. ResearchGate. [Link]
-
Klein, P., et al. (2025). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. MDPI. [Link]
-
Jamrozik, J., et al. (2000). Syntheses and crystal structures of n,n'-bis(2-hydroxybenzyl)piperazine, its nitrate salt and copper(ii) acetate complex. SciSpace. [Link]
-
Iovine, V., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. MDPI. [Link]
-
Journal of Chemical and Pharmaceutical Research. (2015). Piperazine and morpholine: Synthetic. [Link]
-
Jain, P., et al. (2018). Synthesis of Enantiomerically Pure 6-Substituted-Piperazine-2-Acetic Acid Esters as Intermediates for Library Production. PubMed. [Link]
-
Cheméo. Piperazine (CAS 110-85-0) - Chemical & Physical Properties. [Link]
-
Pipzine Chemicals. 4-Piperidine acetic acid, HCl. [Link]
-
A Review on Analytical Methods for Piperazine Determination. (2024). NTU Journal of Pure Sciences. [Link]
-
Wikipedia. Piperazine. [Link]
- Google Patents. (2019).
-
PubChem. Acetic acid--piperazine (2/1). [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. jocpr.com [jocpr.com]
- 3. Synthesis of Enantiomerically Pure 6-Substituted-Piperazine-2-Acetic Acid Esters as Intermediates for Library Production [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. CAS 142-64-3: Piperazine, hydrochloride (1:2) | CymitQuimica [cymitquimica.com]
- 6. researchgate.net [researchgate.net]
- 7. isotope.com [isotope.com]
- 8. X-Ray Diffraction Strategies for Pharmaceutical Crystallography | Lab Manager [labmanager.com]
- 9. mdpi.com [mdpi.com]
- 10. "A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2" by Srinivas Chamakuri, Sunny Ann Tang et al. [digitalcommons.library.tmc.edu]
- 11. Synthesis of Enantiomerically Pure 3-Substituted Piperazine-2-acetic Acid Esters as Intermediates for Library Production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. spectroscopyonline.com [spectroscopyonline.com]
- 13. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 14. researchgate.net [researchgate.net]
- 15. pdf.benchchem.com [pdf.benchchem.com]
Publish Comparison Guide: Bioisosteric Replacement of Methoxy with the 2,2-Difluoroethyl Moiety
Executive Summary & Rationale
In the landscape of lead optimization, the methoxy group (-OCH₃) is a ubiquitous structural motif prized for its electron-donating properties and strong hydrogen-bond accepting capacity. However, it frequently introduces a severe pharmacokinetic liability: susceptibility to rapid oxidative metabolism (O-demethylation) by Cytochrome P450 (CYP450) enzymes.
The bioisosteric replacement of the methoxy group with a 2,2-difluoroethyl moiety (-CH₂CHF₂) represents a strategic structural evolution. By replacing the ethereal oxygen with a methylene carbon and introducing terminal fluorine atoms, medicinal chemists can fundamentally alter the molecule's electronic landscape. This specific non-classical bioisosteric shift successfully uncouples target affinity from metabolic instability, yielding compounds with prolonged half-lives, enhanced lipophilicity, and novel binding modalities[1].
Physicochemical & Structural Comparison
To understand why this replacement is effective, we must analyze the physicochemical divergence between the two moieties. The 2,2-difluoroethyl group is not a direct geometric mimic of methoxy; rather, it is a functional bioisostere that compensates for the loss of oxygen through unique fluorinated properties.
Table 1: Physicochemical Profiling of Methoxy vs. 2,2-Difluoroethyl
| Property | Methoxy (-OCH₃) | 2,2-Difluoroethyl (-CH₂CHF₂) | Analytical Implication |
| Steric Volume | ~38 ų | ~55 ų | Increased bulk allows the moiety to optimally fill adjacent hydrophobic pockets. |
| Lipophilicity (ΔLogP) | Baseline | +0.5 to +0.8 | Drives enhanced passive membrane permeability and alters volume of distribution[2]. |
| H-Bond Acceptor | Strong (Oxygen) | Weak (Fluorine) | Reduces the desolvation penalty upon entering a hydrophobic binding site. |
| H-Bond Donor | None | Weak (C-H···O) | The highly polarized CF₂H proton acts as an unconventional H-bond donor, enabling novel target interactions[3]. |
| Metabolic Liability | High (O-demethylation) | Low (Shielded) | Circumvents CYP450-mediated rapid clearance, drastically improving in vivo exposure. |
Mechanistic Causality: The Logic of Metabolic Shielding
As application scientists, we do not simply observe stability; we engineer it based on quantum mechanical and enzymatic principles.
The Methoxy Failure Mode: CYP450 enzymes (particularly CYP2D6 and CYP3A4) readily abstract a hydrogen atom from the electron-rich methyl group of the -OCH₃ moiety. This forms an unstable hemiacetal intermediate that rapidly collapses into a phenol and formaldehyde. This O-demethylation pathway often leads to unacceptably high intrinsic clearance (CLint).
The 2,2-Difluoroethyl Solution: Replacing the ethereal oxygen with a methylene (-CH₂-) completely removes the heteroatom lone-pair activation that facilitates the initial hydrogen abstraction. Furthermore, the strong electron-withdrawing nature of the terminal fluorine atoms exerts a powerful inductive effect. This significantly increases the bond dissociation energy of the adjacent C-H bonds, rendering the entire moiety highly resistant to aliphatic hydroxylation[4].
Metabolic Pathway Visualization
Metabolic trajectory comparison: Methoxy O-demethylation vs. 2,2-Difluoroethyl metabolic shielding.
Self-Validating Experimental Protocols
Data generated without internal quality controls is merely noise. The following protocols are designed as closed, self-validating systems to objectively quantify the benefits of the bioisosteric replacement.
Protocol 1: In Vitro Microsomal Stability (HLM)
Causality: Human Liver Microsomes (HLMs) provide a robust in vitro model containing the full suite of hepatic CYP450 enzymes. This assay quantifies the intrinsic clearance (CLint) driven by Phase I oxidative metabolism. Self-Validating Mechanism: A parallel minus-NADPH (-NADPH) control is mandatory. Because CYP450 enzymes require NADPH as a cofactor, any compound depletion in the -NADPH arm indicates chemical instability or non-CYP mediated degradation (e.g., esterases), invalidating the assumption of oxidative clearance.
Step-by-Step Methodology:
-
Matrix Preparation: Suspend pooled Human Liver Microsomes (0.5 mg/mL final protein concentration) in 100 mM potassium phosphate buffer (pH 7.4) containing 3 mM MgCl₂.
-
Compound Spiking: Add the test compound (methoxy parent or difluoroethyl bioisostere) to a final concentration of 1 µM. Ensure organic solvent concentration remains <0.1% to prevent CYP inhibition.
-
Initiation & Control: Split the matrix into two arms. Initiate the active arm with 1 mM NADPH. The control arm receives an equivalent volume of buffer (-NADPH).
-
Kinetic Sampling: Extract 50 µL aliquots at 0, 5, 15, 30, and 60 minutes.
-
Quenching & Precipitation: Immediately quench each aliquot into 150 µL of ice-cold acetonitrile containing a stable-isotope-labeled internal standard (SIL-IS).
-
Quantification: Centrifuge at 14,000 x g for 10 minutes. Analyze the supernatant via LC-MS/MS. Plot the natural log of the peak area ratio versus time to calculate t₁/₂ and CLint.
Protocol 2: Lipophilicity (LogD₇.₄) Determination via Shake-Flask LC-MS
Causality: Replacing oxygen with carbon and adding fluorine increases lipophilicity, directly impacting solubility and permeability. We measure LogD at physiological pH (7.4) rather than LogP to account for the ionization state of the entire molecule. Self-Validating Mechanism: Traditional methods often measure only the depletion of the compound from the aqueous phase, falsely attributing compound lost to precipitation or glass-adsorption as "lipophilic partitioning". Our protocol mandates LC-MS/MS quantification of both the octanol and aqueous phases to calculate a strict mass balance.
Step-by-Step Methodology:
-
Phase Saturation: Pre-saturate n-octanol and 50 mM PBS (pH 7.4) by stirring them together for 24 hours to ensure mutual phase equilibrium.
-
Sample Preparation: Dissolve the test compound in the pre-saturated aqueous phase at 10 µM.
-
Equilibration: Add an equal volume of pre-saturated n-octanol. Seal the vial and agitate on an orbital shaker at 300 rpm for 2 hours at 25°C.
-
Phase Separation: Centrifuge the biphasic mixture at 3,000 x g for 15 minutes to break any micro-emulsions and ensure a sharp phase boundary.
-
Dual-Phase Extraction: Carefully sample the octanol layer (top) and the aqueous layer (bottom) using separate positive-displacement pipettes.
-
Quantification & Mass Balance: Dilute both phases into a compatible LC-MS/MS solvent. Calculate LogD as Log₁₀(Area_oct / Area_aq). Validation Gate: Ensure
is ≥ 90% of the control. A mass balance < 90% invalidates the run.
Representative Performance Data
When executed correctly, this bioisosteric replacement yields profound improvements in the pharmacokinetic profile without sacrificing pharmacodynamics. The following table represents typical comparative data observed in recent optimization campaigns, such as the development of novel Topoisomerase II poisons[5].
Table 2: Comparative Performance Metrics (Representative Scaffold)
| Parameter | Parent (-OCH₃) | Optimized (-CH₂CHF₂) | Analytical Implication |
| Target Potency (IC₅₀) | 18.5 µM | 9.2 µM | 2-fold improvement driven by novel CF₂H···O hydrogen bonding[5]. |
| Microsomal Half-Life (t₁/₂) | 12 min | >60 min | Complete circumvention of O-demethylation liability. |
| Intrinsic Clearance (CLint) | 115 µL/min/mg | <15 µL/min/mg | Shift from a high to a low hepatic extraction ratio. |
| LogD (pH 7.4) | 2.4 | 3.1 | Increased lipophilicity drives superior membrane partitioning[2]. |
References
1.[1] Discovery of (3R,4R)-15: An Advanced Factor B Inhibitor Entering Phase 3 for Complement-Mediated Diseases - Journal of Medicinal Chemistry (American Chemical Society).[Link] 2.[5] Design, Synthesis, Dynamic Docking, Biochemical Characterization, and in Vivo Pharmacokinetics Studies of Novel Topoisomerase II Poisons - Journal of Medicinal Chemistry.[Link] 3.[4] Synthesis of 2-Difluoroethylated 2H-1,3-Benzoxazines via Proton-Mediated Ring Opening - ACS Publications.[Link] 4.[2] The Effects on Lipophilicity of Replacing Oxygenated Functionality with Their Fluorinated Bioisosteres - ChemRxiv.[Link] 5.[3] Principles and Applications of CF2X Moieties as Unconventional Halogen Bond Donors in Medicinal Chemistry - ACS Publications.[Link] 6. Late-stage difluoromethylation: concepts, developments and perspective - Chemical Society Reviews (RSC).[Link]
Sources
Strategic Fluorination in Piperazine Scaffolds: A LogP and LogD Comparative Guide
Executive Summary
In medicinal chemistry, the piperazine ring is a privileged scaffold, yet its high polarity and metabolic susceptibility often hinder blood-brain barrier (BBB) permeability and oral bioavailability. Strategic fluorination—substituting hydrogen with fluorine or fluoroalkyl groups—is a proven tactic to modulate these properties.
This guide objectively compares non-fluorinated piperazines with their fluorinated analogs. It focuses on the critical distinction between intrinsic lipophilicity (LogP ) and the distribution coefficient at physiological pH (LogD
Theoretical Framework: The Fluorine Effect
To understand the lipophilicity shift, one must analyze the electronic perturbations caused by the Carbon-Fluorine (C-F) bond.
The Dipole-Basicity Trade-off
Fluorine is the most electronegative element (3.98 Pauling scale).[1] When introduced to a piperazine ring, it exerts a strong inductive effect (
-
Basicity Modulation: The electron-withdrawing nature reduces the electron density on the neighboring nitrogen atoms. This lowers the pKa of the piperazine nitrogens (typically ~9.8 for the secondary amine).
-
LogD Dominance: At physiological pH (7.4), a standard piperazine (pKa ~9.8) is >99% protonated (ionized). By lowering the pKa to ~8.0–8.5 via fluorination, a larger fraction of the molecule exists in the neutral state. Since neutral species permeate membranes more effectively, the LogD
increases significantly, even if the intrinsic LogP changes only marginally.
Metabolic Blocking
The C-F bond is shorter and stronger (approx. 116 kcal/mol) than the C-H bond. Replacing metabolically labile C-H sites (soft spots) with C-F blocks oxidation by Cytochrome P450 enzymes, extending the compound's half-life (
Comparative Data Analysis
The following table synthesizes experimental trends and calculated data comparing unsubstituted piperazine with specific fluorinated derivatives.
Table 1: Physicochemical Profile of Piperazine vs. Fluorinated Analogs
| Compound Class | Structure Description | Intrinsic LogP (Neutral) | pKa (Secondary Amine) | LogD | ADME Impact |
| Piperazine (Ref) | Unsubstituted | -1.50 (Hydrophilic) | ~9.8 | -3.90 (Highly Ionized) | High solubility, poor passive permeability. |
| 2-Fluoropiperazine | F-substitution at C2 | -1.35 | ~8.4 | -2.10 | Reduced basicity increases neutral fraction; moderate permeability gain. |
| 2,2-Difluoropiperazine | Gem-difluoro at C2 | -1.10 | ~7.2 | -0.95 | Significant pKa drop; LogD approaches neutral LogP. |
| N-Trifluoroethyl | N-CH2-CF3 substitution | +1.20 (Lipophilic) | ~5.5 | +1.20 | Drastic Shift. Highly permeable; CF3 adds significant bulk lipophilicity. |
| 2-CF3-Piperazine | CF3 group at C2 | +0.50 | ~7.8 | +0.35 | Balanced profile; enhanced metabolic stability due to steric/electronic blocking. |
Note: Values are representative means derived from structure-activity relationship (SAR) datasets and may vary based on specific N-substituents.
Visualization: Decision Logic & Mechanism
The following diagrams illustrate the decision-making process for fluorination and the mechanistic impact on ionization.
Fluorination Decision Tree
Caption: Decision logic for applying fluorination to optimize piperazine pharmacokinetics.
Experimental Protocols
To validate the theoretical advantages, precise measurement of LogP and pKa is required.[2] Standard "Shake-Flask" methods are often insufficient for ionizable amines like piperazines due to phase transfer issues.
Protocol A: Potentiometric pKa Determination
Objective: Accurately determine the ionization constant to calculate LogD. Rationale: UV-metric methods may fail if the compound lacks a chromophore near the ionization center. Potentiometry is universally applicable.
-
Preparation: Dissolve 2–5 mg of the fluorinated piperazine derivative in 20 mL of degassed water/methanol (if solubility is low, use 0.15 M KCl background electrolyte).
-
Titration: Using an automated potentiometric titrator (e.g., Sirius T3 or equivalent), titrate with 0.5 M HCl to pH 2.0, then back-titrate with 0.5 M KOH to pH 12.0.
-
Data Processing: Perform three assay cycles. Use the Bjerrum difference plot to identify pKa values.
-
Validation: The shift in pKa relative to unsubstituted piperazine confirms the inductive effect of the fluorine.
Protocol B: High-Throughput LogD (HPLC Method)
Objective: Rapid estimation of lipophilicity at physiological pH. Rationale: Traditional octanol-water partitioning is slow. Immobilized Artificial Membrane (IAM) chromatography correlates better with biological permeability.
-
Column Selection: Use an IAM.PC.DD2 column (10 cm x 4.6 mm).
-
Mobile Phase: Isocratic elution using 50 mM Ammonium Acetate (pH 7.4) and Acetonitrile (ACN).
-
Gradient: Run a calibration set of standards (known LogD) at varying %ACN (e.g., 10% to 60%).
-
-
Detection: UV absorbance at 220 nm (or MS detection for non-chromophoric piperazines).
-
Calculation:
-
Measure retention time (
) and dead time ( ). -
Calculate capacity factor
. -
Log
is linearly related to LogD. Calibrate using the standard curve.
-
Case Study: Metabolic Stability & Permeability
Context: A drug discovery campaign targeting a CNS receptor required a piperazine linker. The initial hit (unsubstituted piperazine) showed excellent potency but poor brain penetration (LogD
Intervention:
-
Modification: Introduction of a trifluoromethyl group at the C-3 position of the piperazine ring.
-
Result:
-
pKa Shift: The proximal amine pKa dropped from 9.8 to 7.9.
-
Lipophilicity: Intrinsic LogP increased by +0.8 units (C-F hydrophobicity).
-
Net Effect: LogD
shifted from -3.5 to -0.2. -
Outcome: The neutral fraction at physiological pH increased from <0.1% to ~25%, significantly improving BBB penetration without compromising solubility.
-
References
-
Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews. Link
-
Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. Link
-
Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science. Link
-
Gillis, E. P., et al. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry. Link
-
Haghi Pour, N., et al. (2021). Lipophilicity and pKa determination of fluorinated piperazines. ADMET and DMPK. Link (General Reference for physicochemical data)
Sources
Navigating the Disposal of [4-(2,2-Difluoroethyl)piperazin-1-yl]acetic Acid: A Comprehensive Guide for Laboratory Professionals
In the fast-paced environment of drug discovery and development, the synthesis and handling of novel chemical entities are routine. However, the lifecycle of these compounds extends beyond their use in experiments; it culminates in their safe and compliant disposal. This guide provides a comprehensive, step-by-step framework for the proper disposal of [4-(2,2-Difluoroethyl)piperazin-1-yl]acetic acid, a compound representative of the complex molecules handled in modern research. By understanding the chemical nature of this substance and the regulatory landscape governing its disposal, researchers can ensure the safety of themselves, their colleagues, and the environment.
Hazard Assessment and Waste Characterization: Understanding the Molecule
The molecule can be deconstructed into three key functional groups: a piperazine ring, a difluoroethyl group, and an acetic acid moiety. Each contributes to the overall hazard profile:
-
Piperazine Core: Piperazine and its derivatives are known to be corrosive and can cause severe skin burns and eye damage.[1][2] They can also act as skin and respiratory sensitizers, meaning repeated exposure may lead to allergic reactions.[2]
-
Acetic Acid Group: The carboxylic acid functional group imparts acidic and potentially corrosive properties to the molecule.
-
Difluoroethyl Group: The presence of carbon-fluorine bonds is a significant consideration. While monofluoroacetic acid is highly toxic, the toxicity of fluorinated acetic acids decreases with further fluorination. Difluoroacetic and trifluoroacetic acids are noted to be far less toxic.[3] However, many organofluorine compounds are persistent in the environment, earning them the moniker "forever chemicals."[4] Their strong carbon-fluorine bonds make them resistant to natural degradation.[5]
Based on this analysis, waste containing [4-(2,2-Difluoroethyl)piperazin-1-yl]acetic acid should be treated as corrosive, potentially toxic, and environmentally persistent hazardous waste.
Regulatory Framework: Assigning the Correct Waste Codes
The Resource Conservation and Recovery Act (RCRA), administered by the U.S. Environmental Protection Agency (EPA), governs the management of hazardous waste.[6][7][8][9] Proper classification of chemical waste is a critical first step for compliant disposal.
Based on the hazard assessment, the following RCRA waste codes are likely applicable to [4-(2,2-Difluoroethyl)piperazin-1-yl]acetic acid waste:
| Waste Code | Description | Justification for [4-(2,2-Difluoroethyl)piperazin-1-yl]acetic acid |
| D002 | Corrosive Waste | The presence of the piperazine and carboxylic acid functional groups suggests the compound is corrosive. A pH test of the waste stream should be conducted to confirm if the pH is ≤ 2 or ≥ 12.5.[10] |
| F-Listed Waste (Potentially F001/F002) | Wastes from Non-Specific Sources | If the compound is dissolved in or mixed with certain halogenated solvents (e.g., methylene chloride, tetrachloroethylene) used in a process like degreasing, the entire waste mixture could be classified as F-listed.[11][12][13] |
It is crucial to consult with your institution's Environmental Health and Safety (EHS) department to confirm the appropriate waste codes based on the specific waste stream generated in your laboratory.
The Disposal Workflow: A Step-by-Step Protocol
The following workflow provides a systematic approach to the safe disposal of waste containing [4-(2,2-Difluoroethyl)piperazin-1-yl]acetic acid.
Caption: A step-by-step workflow for the compliant disposal of [4-(2,2-Difluoroethyl)piperazin-1-yl]acetic acid waste.
Step 1: In-Lab Waste Management
-
Waste Generation and Segregation:
-
At the point of generation, immediately designate all materials contaminated with [4-(2,2-Difluoroethyl)piperazin-1-yl]acetic acid as hazardous waste. This includes reaction residues, contaminated solvents, and solid waste such as gloves, pipette tips, and weighing paper.
-
Segregate this waste from non-hazardous waste and other incompatible chemical waste streams (e.g., strong oxidizers, bases).[3]
-
-
Containerization:
-
Liquid Waste: Collect liquid waste in a dedicated, leak-proof container with a secure screw-top cap. High-density polyethylene (HDPE) or glass containers are generally suitable. Avoid metal containers due to the corrosive nature of the compound.
-
Solid Waste: Collect solid waste in a separate, clearly labeled, and sealable container, such as a puncture-resistant plastic pail or a designated hazardous waste bag within a rigid secondary container.
-
Container Compatibility: Ensure the container material is compatible with the waste. A chemical compatibility chart should be consulted.
-
| Container Material | Compatibility with [4-(2,2-Difluoroethyl)piperazin-1-yl]acetic acid Waste |
| High-Density Polyethylene (HDPE) | Good to Excellent: Generally resistant to a wide range of chemicals, including acids and organic compounds. |
| Glass (Borosilicate) | Excellent: Highly resistant to most chemicals, but susceptible to breakage. Use with secondary containment. |
| Polypropylene (PP) | Good: Offers good chemical resistance, but may be less robust than HDPE for some organic solvents. |
| Metal (e.g., Steel) | Not Recommended: The acidic and potentially corrosive nature of the waste can degrade metal containers. |
-
Labeling:
-
Affix a "Hazardous Waste" label to the container immediately upon starting waste accumulation.
-
The label must include:
-
The full chemical name: "[4-(2,2-Difluoroethyl)piperazin-1-yl]acetic acid" (no abbreviations or chemical formulas).
-
An accurate estimation of the concentration and volume of the waste.
-
The date of accumulation.
-
The appropriate hazard pictograms (e.g., corrosive, toxic, environmental hazard).
-
-
Step 2: Storage and Pickup
-
Satellite Accumulation:
-
Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[14] This area should be under the control of laboratory personnel and away from general traffic.
-
Ensure the SAA is equipped with secondary containment to capture any potential leaks or spills.
-
-
EHS Pickup:
-
Once the container is full or ready for disposal, submit a hazardous waste pickup request to your institution's EHS department through their designated online portal or paperwork system.
-
Step 3: Final Disposition
-
Licensed Waste Vendor:
-
Your institution's EHS department will coordinate with a licensed hazardous waste vendor for the transportation and final disposal of the material.
-
-
High-Temperature Incineration:
-
Due to the presence of the difluoroethyl group and the general persistence of organofluorine compounds, high-temperature incineration is the recommended disposal method.[9] This process is necessary to break the strong carbon-fluorine bonds.[5]
-
The incinerator should be equipped with afterburners and scrubbers to neutralize harmful combustion byproducts such as hydrogen fluoride.[9]
-
-
Emerging Technologies:
-
Research into alternative destruction methods for fluorinated compounds is ongoing. These include mechanochemical destruction, which uses ball milling to break down "forever chemicals," and supercritical water oxidation.[4][5] While not yet widely available for routine waste disposal, these technologies may offer more sustainable solutions in the future.
-
Emergency Procedures: Spill and Exposure Management
In Case of a Spill:
-
Evacuate: Immediately alert others in the area and evacuate non-essential personnel.
-
Ventilate: Ensure the area is well-ventilated.
-
Personal Protective Equipment (PPE): Don appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves (nitrile gloves are a common choice, but consult a glove compatibility chart for extended contact).
-
Containment: For liquid spills, use an inert absorbent material (e.g., vermiculite, sand, or a commercial spill kit) to contain the spill. For solid spills, carefully sweep or scoop the material to avoid creating dust.
-
Cleanup: Collect the absorbed or spilled material into a designated hazardous waste container.
-
Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.
-
Report: Report the spill to your laboratory supervisor and EHS department.
In Case of Personal Exposure:
-
Eyes: Immediately flush with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Skin: Remove contaminated clothing and wash the affected area thoroughly with soap and water. Seek medical attention if irritation persists.
-
Inhalation: Move to fresh air. If breathing is difficult, seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.
By adhering to these detailed procedures, researchers can manage and dispose of [4-(2,2-Difluoroethyl)piperazin-1-yl]acetic acid and other novel chemical entities with the highest standards of safety and environmental responsibility, fostering a culture of safety and trust within the scientific community.
References
-
Wikipedia. (n.d.). Fluoroacetic acid. Retrieved from [Link]
-
Ozone Secretariat. (n.d.). SOURCES, FATES, TOXICITY, AND RISKS OF TRIFLUOROACETIC ACID AND ITS SALTS: RELEVANCE TO SUBSTANCES REGULATED UNDER THE MONTREAL. Retrieved from [Link]
-
MDPI. (2024, March 13). Trifluoroacetic Acid: Toxicity, Sources, Sinks and Future Prospects. Retrieved from [Link]
-
Oxford Academic. (2007, October 15). Perfluoroalkyl Acids: A Review of Monitoring and Toxicological Findings. Retrieved from [Link]
-
Heartland. (2025, July 1). Forever Chemicals: What They Are & How to Destroy Them. Retrieved from [Link]
-
University of Oxford. (2025, March 27). Researchers develop innovative new method to recycle fluoride from long-lived 'forever chemicals'. Retrieved from [Link]
-
U.S. Environmental Protection Agency (EPA). (n.d.). Waste Code - RCRAInfo. Retrieved from [Link]
-
U.S. Environmental Protection Agency (EPA). (n.d.). RCRA Hazardous Waste F list. Retrieved from [Link]
-
ALS Global. (2023, July 21). Waste Characterization Regulations: A Guide to Compliance with the RCRA. Retrieved from [Link]
-
U.S. National Science Foundation (NSF). (2022, September 12). 'Forever chemicals' destroyed by simple method. Retrieved from [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. synquestlabs.com [synquestlabs.com]
- 3. Fluoroacetic acid - Wikipedia [en.wikipedia.org]
- 4. ox.ac.uk [ox.ac.uk]
- 5. oneheartland.com [oneheartland.com]
- 6. FLUOROACETIC ACID | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. 2,2-Difluoroethyl Acetate - Safety Data Sheet [chemicalbook.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Waste Code [rcrainfo.epa.gov]
- 12. media.clemson.edu [media.clemson.edu]
- 13. wmsolutions.com [wmsolutions.com]
- 14. tcichemicals.com [tcichemicals.com]
Personal protective equipment for handling [4-(2,2-Difluoroethyl)piperazin-1-yl]acetic acid
Topic: Personal protective equipment for handling [4-(2,2-Difluoroethyl)piperazin-1-yl]acetic acid Audience: Researchers, scientists, and drug development professionals. Role: Senior Application Scientist
Executive Safety Summary
Compound Class: Fluorinated Piperazine-Acetic Acid Derivative Primary Hazard Driver: Sensitization & Corrosivity
Handling [4-(2,2-Difluoroethyl)piperazin-1-yl]acetic acid requires a safety protocol that goes beyond standard organic chemistry hygiene. As a Senior Application Scientist, I must emphasize that the piperazine moiety is a notorious respiratory and dermal sensitizer . While the difluoroethyl group enhances lipophilicity—potentially increasing skin absorption rates—the immediate operational risk is the irreversible development of occupational asthma or contact dermatitis.
This guide treats the substance with the Precautionary Principle , assuming the cumulative hazards of its functional groups:
-
Piperazine Ring: Sensitizer (H334, H317), Corrosive/Irritant.
-
Acetic Acid Tail: Corrosive (H314) or Severe Irritant (H319).
-
Difluoroethyl Group: Increases lipid solubility; thermal decomposition releases Hydrogen Fluoride (HF).
Risk Assessment & Hazard Identification
Before selecting PPE, we must define the enemy. The following hazard profile is derived from structure-activity relationship (SAR) analysis of analogous fluorinated piperazines.
| Hazard Category | Likely GHS Classification | Operational Implication |
| Respiratory | H334: May cause allergy or asthma symptoms or breathing difficulties if inhaled.[1] | Zero-tolerance for dust. All solid handling must occur in a certified fume hood. |
| Dermal | H317: May cause an allergic skin reaction.[2] H314: Causes severe skin burns and eye damage.[1][2] | Skin contact can trigger lifelong sensitization.[3] The fluorinated tail aids dermal penetration. |
| Ocular | H318: Causes serious eye damage.[1][2][3][4][5] | Zwitterionic acids can cause corneal opacity. Safety glasses are insufficient; goggles are required. |
| Physical | Combustible Dust (if micronized). | Grounding of equipment is necessary during large-scale transfer. |
The PPE Defense System (Layered Protocol)
Do not rely on a single barrier. Use a Redundant Barrier System to prevent exposure to the sensitizing pharmacophore.
A. Respiratory Protection (The Critical Control)
-
Primary Barrier: Chemical Fume Hood (Face velocity: 0.5 m/s or 100 fpm).
-
Secondary Barrier (If hood work is impossible): A Powered Air-Purifying Respirator (PAPR) with HEPA filters is preferred over tight-fitting masks for sensitizers to ensure positive pressure protection.
-
Minimum Standard: N95/P100 particulate respirator (fit-tested) is only acceptable for brief, enclosed weighing tasks, never for open bench work.
B. Dermal Protection (Glove Permeation Strategy)
Standard 4-mil nitrile gloves are insufficient for fluorinated amines in solution.
-
Protocol: Double Gloving with "Breakthrough Indicator" logic.
-
Inner Layer: 4-mil Nitrile (Bright color, e.g., Blue/Purple).
-
Outer Layer: 5-8 mil Extended Cuff Nitrile or Neoprene (Contrast color, e.g., White/Orange).
-
Why? The contrast allows immediate visual detection of tears. The outer layer protects against physical abrasion and short-term solvent splashes.
-
-
Change Frequency: Immediately upon splash, or every 2 hours of continuous handling.
C. Ocular & Body Protection
-
Eyes: Chemical Splash Goggles (indirect venting). Face shields are required during synthesis scale-up (>10g) or when handling corrosive stock solutions.
-
Body: Tyvek® lab coat or chemical-resistant apron over a standard cotton lab coat. Avoid exposed skin; ensure cuffs are tucked under glove gauntlets.
Operational Workflow: Step-by-Step
The following diagram illustrates the decision logic for PPE selection based on the state of matter.
Figure 1: PPE Decision Matrix based on physical state and primary risk vectors.
Protocol 1: Weighing & Transfer (Solid State)
-
Preparation: Place the balance inside the fume hood. If vibration is an issue, use a marble balance table or stop airflow momentarily only if wearing a respirator (P100).
-
Static Control: Fluorinated powders can be static. Use an ionizing fan or anti-static gun to prevent powder "jumping," which aerosolizes the sensitizer.
-
Transfer: Use a disposable funnel. Do not pour from the bottle; use a spatula to transfer into a tared vial.
-
Decontamination: Wipe the exterior of the stock bottle and the balance area with a methanol-dampened tissue before removing hands from the hood.
Protocol 2: Dissolution & Reaction (Liquid State)
-
Solvent Choice: When dissolving in DCM or DMSO, remember that these solvents enhance skin permeability, carrying the fluorinated piperazine through gloves faster.
-
Containment: All reactions must sit in a secondary container (tray) capable of holding 110% of the volume.
-
Heating: If heating is required, use a reflux condenser. Never heat an open vessel of this compound, as acetic acid derivatives can sublime or vaporize, carrying the sensitizing moiety.
Emergency Response & Spills
Scenario: 500mg powder spill inside the fume hood.
-
Alert: Announce the spill. Do not leave the hood area.
-
PPE Upgrade: Put on fresh outer gloves. Ensure goggles are tight.
-
Dry Clean-up: Do not wet the powder initially (creates a smear). Cover with a spill pad or carefully scoop into a waste jar using a card.
-
Wet Decontamination: Once bulk solid is removed, clean the surface with 10% Sodium Carbonate (Na2CO3) solution.
-
Final Wipe: Follow with water and then ethanol. Dispose of all wipes as hazardous waste.
Waste Disposal Strategy
Disposal of fluorinated organics requires strict adherence to environmental protocols to prevent HF formation in standard incinerators.
| Waste Stream | Classification | Treatment Method |
| Solid Waste | Hazardous Chemical Waste (Halogenated) | High-Temperature Incineration. Must be flagged as "Fluorinated" to ensure incinerator scrubbers are active (prevents HF release). |
| Liquid Waste | Halogenated Organic Solvent | Segregate from non-halogenated solvents. Do not mix with strong oxidizers (e.g., Nitric Acid) to avoid exothermic degradation. |
| Contaminated PPE | Hazardous Debris | Double-bagged in polyethylene. Label as "Contaminated with Piperazine Derivative." |
DOT Diagram: Waste Workflow
Figure 2: Waste segregation workflow ensuring environmental compliance.[8]
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. [Link]
-
European Chemicals Agency (ECHA). (n.d.). Substance Information: Piperazine.[3][4][10] Retrieved from ECHA Registration Dossier (Sensitization Data). [Link]
-
Safe Work Australia. (n.d.). Hazardous Chemical Information System (HCIS): Piperazine. [Link]
-
Occupational Safety and Health Administration (OSHA). (n.d.). Occupational Safety and Health Standards: Toxic and Hazardous Substances (1910.1000). [Link]
Sources
- 1. tcichemicals.com [tcichemicals.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 4. datasheets.scbt.com [datasheets.scbt.com]
- 5. merckmillipore.com [merckmillipore.com]
- 6. fishersci.com [fishersci.com]
- 7. synquestlabs.com [synquestlabs.com]
- 8. benchchem.com [benchchem.com]
- 9. ec.europa.eu [ec.europa.eu]
- 10. mmbio.byu.edu [mmbio.byu.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
